Cyclopropyl 3,5-dichlorophenyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(3,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDLCHKSRBJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642508 | |
| Record name | Cyclopropyl(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-30-2 | |
| Record name | Methanone, cyclopropyl(3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl(3,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclopropyl 3,5-Dichlorophenyl Ketone
Introduction: The Significance of the Cyclopropyl Ketone Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif. Its unique conformational rigidity and electronic properties contribute to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles of drug candidates.[1][2] When incorporated as a cyclopropyl ketone, this three-membered ring system offers a versatile synthetic handle for the construction of complex molecular architectures, acting as a latent double bond or a reactive three-carbon synthon.[3][4] The title compound, cyclopropyl 3,5-dichlorophenyl ketone, is a key building block in the synthesis of various pharmaceutical and agrochemical agents. The 3,5-dichlorophenyl moiety is a common feature in a range of bioactive molecules, imparting specific steric and electronic properties that can enhance target binding and biological activity. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, grounded in fundamental principles of organic chemistry and supported by established experimental evidence.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride.[5][6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[7][8][9]
Mechanistic Rationale
The Friedel-Crafts acylation proceeds through a well-established mechanism.[5][6][8] The reaction is initiated by the activation of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion, which is stabilized by resonance.[7] The electron-rich aromatic ring of 1,3-dichlorobenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5][10] Finally, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and yielding the desired this compound.[8]
Diagram of the Friedel-Crafts Acylation Pathway
Caption: The Friedel-Crafts acylation of 1,3-dichlorobenzene.
Preparation of Key Starting Materials
The successful synthesis of the target molecule relies on the availability of high-purity starting materials. The following sections detail the preparation of the necessary precursors.
Synthesis of 3,5-Dichlorobenzoyl Chloride
3,5-Dichlorobenzoyl chloride is typically prepared from 3,5-dichlorobenzoic acid. The most common method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13][14]
Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzoic acid (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add an excess of thionyl chloride (e.g., 2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[12]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Workup and Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,5-dichlorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[13]
Synthesis of Cyclopropanecarbonyl Chloride
Cyclopropanecarbonyl chloride is readily synthesized from cyclopropanecarboxylic acid using a similar chlorination strategy.[15][16][17]
Experimental Protocol: Synthesis of Cyclopropanecarbonyl Chloride
-
Reaction Setup: In a flask fitted with a reflux condenser and a stirrer, place cyclopropanecarboxylic acid (1.0 eq).
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.2 eq) to the carboxylic acid.[15]
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (around 70-80 °C) until the gas evolution stops (typically 1-2 hours).
-
Purification: The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation to obtain a high-purity product.[15]
Detailed Experimental Protocol: Synthesis of this compound
The following protocol outlines the synthesis of the target molecule via Friedel-Crafts acylation.
Materials:
-
1,3-Dichlorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Formation of the Acylium Ion Complex: Slowly add cyclopropanecarbonyl chloride (1.0 eq) to the stirred suspension of AlCl₃ in DCM. Stir the mixture at 0 °C for 30 minutes.
-
Acylation Reaction: Add 1,3-dichlorobenzene (1.0 eq) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 173 |
| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.53 | 110-112 |
| This compound | C₁₀H₈Cl₂O | 215.08 | Not readily available |
Conclusion and Future Outlook
The Friedel-Crafts acylation provides a reliable and efficient method for the synthesis of this compound. The availability of the starting materials and the straightforward nature of the reaction make it amenable to large-scale production. As the demand for novel therapeutics and agrochemicals containing the cyclopropyl ketone motif continues to grow, the optimization of this synthetic route will be of paramount importance.[18][19] Future research may focus on the development of more environmentally benign catalysts and solvent systems to further enhance the sustainability of this process.
References
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]
-
ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. Available from: [Link]
- Google Patents. Preparation method of 3,5-dichlorobenzoyl chloride.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
PrepChem.com. Synthesis of 3,5-dichlorobenzoyl chloride. Available from: [Link]
- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Google Patents. A kind of preparation method of cyclopropanecarbonyl chloride.
- Google Patents. Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
-
Sci-Hub. Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Available from: [Link]
-
NIH. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Available from: [Link]
-
MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Available from: [Link]
-
ResearchGate. Two synthetic routes to cyclopropyl silyl ketones from α,β‐unsaturated aldehydes. Available from: [Link]
-
Organic Syntheses. dicyclopropyl ketone. Available from: [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. Available from: [Link]
-
Chemguide. friedel-crafts acylation of benzene. Available from: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available from: [Link]
-
SynArchive. Friedel-Crafts Acylation. Available from: [Link]
- Google Patents. Synthesis method of cyclopropyl methyl ketone.
-
MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Available from: [Link]
-
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]
- Google Patents. Acylation of aromatics.
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 8. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 9. synarchive.com [synarchive.com]
- 10. Khan Academy [khanacademy.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. 3,5-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 15. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 16. Cyclopropanecarbonyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 17. nbinno.com [nbinno.com]
- 18. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
physicochemical properties of "Cyclopropyl 3,5-dichlorophenyl ketone"
An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl 3,5-dichlorophenyl ketone
Foreword: The Strategic Value of a Differentiated Scaffold
In the landscape of modern drug discovery and materials science, the strategic selection of molecular scaffolds is a critical determinant of success. This compound emerges not merely as another chemical entity, but as a thoughtfully designed building block. Its architecture combines the conformational rigidity and unique electronic properties of a cyclopropyl ring with the metabolic resilience and specific stereoelectronic profile of a 3,5-dichlorinated phenyl group. The cyclopropyl moiety is a well-established "metabolic blocker" and a conformational constraint tool, often introduced to enhance potency and improve pharmacokinetic profiles.[1][2] The dichlorophenyl group, in turn, offers a chemically stable and sterically defined substituent pattern that can engage in specific interactions with biological targets while resisting oxidative metabolism.
This guide moves beyond a simple recitation of data. It is intended to provide researchers, scientists, and drug development professionals with a cohesive understanding of this molecule's behavior, from its synthesis and fundamental properties to its reactivity and potential applications. We will explore the causality behind its characteristics, offering insights grounded in established chemical principles to empower its strategic deployment in your research endeavors.
Molecular Identity and Physicochemical Characteristics
This compound (CAS No: 898790-30-2) is an aryl cyclopropyl ketone.[3][4] The conjugation of the cyclopropyl ring with the carbonyl group, influenced by the electron-withdrawing nature of the dichlorinated phenyl ring, dictates its core chemical personality.
Core Physicochemical Data
The fundamental properties of a molecule are the primary determinants of its macroscopic behavior, influencing everything from solubility in reaction solvents to its absorption and distribution in biological systems. The data presented below, compiled from available databases and predictive models, provides a quantitative foundation for understanding this compound.
| Property | Value | Source / Method | Significance in Application |
| Molecular Formula | C₁₀H₈Cl₂O | PubChem[5] | Defines the elemental composition and exact mass. |
| Molecular Weight | 215.08 g/mol | Calculated | Essential for all stoichiometric calculations in synthesis. |
| Appearance | White to yellow solid | Inferred from analogs[6] | Basic quality control parameter. |
| Melting Point | Data not available | - | Defines purity and influences handling/storage conditions. |
| Boiling Point | Data not available | - | Relevant for purification by distillation if applicable. |
| Calculated logP | ~3.5 - 4.0 | Predictive Models | Indicates high lipophilicity and poor aqueous solubility.[7][8] |
| Aqueous Solubility | Very Low | Predicted from logP | Critical for formulation; requires organic solvents.[8][9] |
Expert Insight on Lipophilicity (logP): The predicted high logP value is a direct consequence of the molecule's structure: a large, non-polar dichlorophenyl ring and a hydrocarbon cyclopropyl group. This value suggests that the molecule will readily partition into lipid environments. In a drug development context, a logP in this range often correlates with good membrane permeability but can also lead to challenges with aqueous solubility, potentially impacting bioavailability if not properly formulated.[9]
Synthesis Pathway: A Reliable Approach
The synthesis of aryl cyclopropyl ketones is well-established. A robust and frequently employed method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Proposed Synthetic Workflow
Caption: Friedel-Crafts acylation pathway for synthesis.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure adapted from standard organic synthesis methodologies.
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dichlorobenzene (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM).
-
Initial Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add cyclopropanecarbonyl chloride (1.1 eq) to the dropping funnel. Add the acid chloride to the stirred solution dropwise over 15 minutes.
-
Catalyst Introduction (Causality): Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise over 30 minutes. The portion-wise addition is critical to control the initial exotherm of the reaction, preventing potential side reactions and ensuring safety. The Lewis acid catalyst activates the acyl chloride, making it a potent electrophile for aromatic substitution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding cold 1M hydrochloric acid (HCl). This step neutralizes the catalyst and hydrolyzes any remaining reactive species.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Spectral Data and Structural Elucidation
Structural confirmation is paramount. The following sections detail the expected spectral signatures for this molecule, based on data from closely related analogs and foundational spectroscopic principles.[6][10][11]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be clean and highly informative.
-
Aromatic Region (δ 7.5-7.8 ppm): The 3,5-substitution pattern will result in two distinct signals. A triplet (or narrowly split singlet) around δ 7.7 ppm for the H4 proton and a doublet (or narrowly split singlet) around δ 7.6 ppm for the H2 and H6 protons.
-
Cyclopropyl Methine (δ 2.5-2.7 ppm): A multiplet corresponding to the single proton on the cyclopropyl ring adjacent to the carbonyl group. This proton is deshielded by the anisotropic effect of the carbonyl.
-
Cyclopropyl Methylene (δ 1.0-1.4 ppm): Two distinct multiplets corresponding to the two pairs of diastereotopic methylene protons on the cyclopropyl ring.
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum provides a map of the carbon framework.
-
Carbonyl (C=O): ~δ 198-200 ppm. The chemical shift is characteristic of an aryl ketone conjugated with a cyclopropyl ring.[12]
-
Aromatic C-Cl: ~δ 135 ppm (C3, C5).
-
Aromatic C-H: ~δ 128-132 ppm (C2, C4, C6).
-
Aromatic Quaternary Carbon: ~δ 139 ppm (C1).
-
Cyclopropyl Methine (CH): ~δ 17-19 ppm.
-
Cyclopropyl Methylene (CH₂): ~δ 12-14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1695 cm⁻¹ . This is characteristic of an aryl ketone.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands below 3000 cm⁻¹ for the cyclopropyl group.
-
C-Cl Stretch: Strong bands in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak.
-
Isotopic Pattern: Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), a characteristic isotopic cluster will be observed for the molecular ion at M⁺, M⁺+2, and M⁺+4 with an approximate intensity ratio of 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.
Chemical Reactivity: The Interplay of Three Moieties
The reactivity of this compound is a composite of its three functional components: the ketone, the cyclopropyl ring, and the dichlorophenyl ring.
Reactions at the Carbonyl Group
The ketone functionality is a versatile handle for further synthetic transformations, including:
-
Reduction: Can be reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: Susceptible to attack by Grignard reagents or organolithiums to form tertiary alcohols.
-
Wittig Reaction: Can be converted to an alkene, offering a route to more complex structures.
The Role of the Cyclopropyl Ring
The strained three-membered ring is not merely a passive substituent. Aryl cyclopropyl ketones are classified as donor-acceptor cyclopropanes, where the aryl group acts as a donor and the ketone as an acceptor. This electronic arrangement makes the ring susceptible to cleavage under specific conditions.[13][14]
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the ketone can be protonated, activating the cyclopropyl ring towards nucleophilic attack, leading to 1,3-difunctionalized products. This reactivity is a powerful tool for constructing linear carbon chains with defined functionality. The electron-withdrawing 3,5-dichloro substituents will moderate this reactivity compared to electron-rich aryl ketones.
The Influence of the Dichlorophenyl Ring
The 3,5-dichloro substitution pattern has two major effects:
-
Electronic Deactivation: The chlorine atoms are electron-withdrawing, deactivating the aromatic ring towards further electrophilic aromatic substitution.
-
Metabolic Stability: The C-Cl bonds are strong, and the positions are sterically hindered, making the ring resistant to oxidative metabolism by cytochrome P450 enzymes—a highly desirable trait in drug candidates.[2]
Applications in Research and Drug Development
The unique combination of structural motifs in this compound makes it a valuable scaffold for medicinal chemistry.
Caption: Relationship between structure and potential applications.
-
Scaffold for Bioactive Molecules: The cyclopropyl group is a bioisostere of a vinyl or carbonyl group but with a more rigid, three-dimensional geometry. This conformational constraint can lock a molecule into a bioactive conformation, enhancing binding affinity to a biological target.[1][15]
-
Improving Pharmacokinetics: As previously noted, both the cyclopropyl and dichlorophenyl groups contribute to metabolic stability, which can increase a drug's half-life and reduce the potential for toxic metabolites.[2][16]
-
Synthetic Intermediate: The inherent reactivity of the ketone and the potential for controlled ring-opening of the cyclopropane make this compound a versatile starting point for the synthesis of more complex molecules, including various heterocyclic systems.[13]
Conclusion
This compound is a scaffold of significant strategic value. Its physicochemical properties—high lipophilicity, metabolic stability, and defined stereoelectronic features—are a direct result of its thoughtful design. The spectral data provide a clear blueprint for its identification, while its predictable reactivity offers multiple avenues for synthetic elaboration. For research teams engaged in the rational design of novel therapeutics or functional materials, this molecule represents a robust and versatile platform, poised for the creation of next-generation chemical entities.
References
- The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones.
- PubChem. This compound | C10H8Cl2O | CID 24724109.
- ChemicalBook. This compound CAS#: 898790-30-2.
- Sigma-Aldrich. Cyclopropyl phenyl ketone 97%.
- ChemicalBook. This compound | 898790-30-2.
- Benchchem. A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry.
- Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- Journal of Medicinal Chemistry. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Journal of the Chemical Society, Perkin Transactions 1. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones.
- Benchchem. A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones.
- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- Hypha Discovery Blogs. Metabolism of cyclopropyl groups.
- ACD/Labs. LogP—Making Sense of the Value.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
- ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. (PDF) Cyclopropyl m-nitrophenyl ketone.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. This compound CAS#: 898790-30-2 [m.chemicalbook.com]
- 4. This compound | 898790-30-2 [amp.chemicalbook.com]
- 5. This compound | C10H8Cl2O | CID 24724109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. acdlabs.com [acdlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. acdlabs.com [acdlabs.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cyclopropyl 3,5-dichlorophenyl ketone
CAS Number: 898790-30-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl 3,5-dichlorophenyl ketone, with CAS number 898790-30-2, is a halogenated aryl cyclopropyl ketone of significant interest in medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring, a privileged structural motif, imparts unique conformational rigidity and metabolic stability, while the 3,5-dichlorophenyl group offers a scaffold for diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, predicted analytical data, and a discussion of its potential applications in drug development, drawing upon the established bioactivities of structurally related compounds.
Introduction: The Significance of the Cyclopropyl Ketone Moiety in Drug Discovery
The cyclopropyl group is a small, strained carbocycle that has gained considerable attention in medicinal chemistry.[1] Its rigid structure can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group is often used as a bioisosteric replacement for other functional groups to improve pharmacokinetic properties such as metabolic stability and membrane permeability. Aryl cyclopropyl ketones, in particular, serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including potential anticancer, antimicrobial, and antimalarial agents.[2][3] The 3,5-dichlorophenyl substitution pattern is also a common feature in pharmacologically active compounds, known to contribute to various biological activities.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 898790-30-2 | |
| Molecular Formula | C₁₀H₈Cl₂O | [4] |
| Molecular Weight | 215.07 g/mol | [4] |
| Physical Form | Liquid | |
| Boiling Point | 331.3 °C at 760 mmHg | [4] |
| Flash Point | 139.6 °C | [4] |
| Density | 1.395 g/cm³ | [4] |
| Refractive Index | 1.607 | [4] |
| Storage Temperature | Room Temperature |
Synthesis of this compound
Proposed Synthetic Workflow
The proposed synthesis involves the reaction of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1,3-Dichlorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add cyclopropanecarbonyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane. Add the cyclopropanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Addition of Aromatic Substrate: After the addition is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Analytical Characterization (Predicted)
Due to the absence of publicly available experimental spectra, this section provides predicted data based on the chemical structure and known spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton at the 4-position of the phenyl ring and a doublet for the two equivalent protons at the 2- and 6-positions.
-
Cyclopropyl Protons: A complex multiplet is expected for the methine proton of the cyclopropyl group attached to the carbonyl (likely downfield, ~δ 2.5-3.0 ppm). The four methylene protons of the cyclopropyl ring will appear as two distinct multiplets in the upfield region (δ 0.8-1.5 ppm).
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone, is expected around δ 195-205 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-140 ppm). The carbon attached to the carbonyl group will be the most downfield, followed by the two carbons bearing chlorine atoms, and the remaining aromatic carbons.
-
Cyclopropyl Carbons: The methine carbon attached to the carbonyl will be the most downfield of the cyclopropyl carbons (δ 15-25 ppm), and the two equivalent methylene carbons will appear further upfield (δ 5-15 ppm).
Online prediction tools can provide more specific estimated chemical shifts.[7][8]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum (Predicted):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 214, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
-
Major Fragments: The primary fragmentation pathway is likely to be alpha-cleavage, resulting in the loss of the cyclopropyl radical (•C₃H₅) to give a stable 3,5-dichlorobenzoyl cation at m/z 173 (base peak). Another significant fragment could arise from the loss of a chlorine atom.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
-
C=O Stretch: A strong absorption band characteristic of an aryl ketone is expected in the region of 1670-1690 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (Cyclopropyl): Peaks just above and below 3000 cm⁻¹.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, its structural features suggest several promising avenues for investigation in drug discovery.
Anticancer Activity
The 3,5-dichlorophenyl moiety is present in compounds that have demonstrated anticancer properties. For instance, 1,3-bis(3,5-dichlorophenyl) urea has been shown to inhibit the proliferation of lung cancer and melanoma cells.[9][10] The mechanism of action for some of these related compounds involves the induction of apoptosis and cell cycle arrest. Therefore, this compound could be a valuable scaffold for the development of novel anticancer agents.
Caption: Hypothetical signaling pathway for the potential anticancer activity.
Antimicrobial and Antimalarial Activity
Aryl cyclopropyl methanones have been investigated as potential antitubercular and antimalarial agents.[2][3] The presence of the cyclopropyl group can be crucial for the biological activity of these compounds. Given that drug resistance is a growing concern for many infectious diseases, the development of new chemical entities with novel mechanisms of action is a high priority. This compound represents a starting point for the synthesis of a library of compounds to be screened for antimicrobial and antimalarial efficacy.
Conclusion and Future Directions
This compound is a molecule with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established methods like the Friedel-Crafts acylation. While experimental data on its biological activity is currently lacking, the known pharmacological profiles of structurally similar compounds suggest that it could serve as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
Future research should focus on:
-
The development and optimization of a high-yield synthesis protocol.
-
Comprehensive analytical characterization, including experimental NMR, MS, and IR data.
-
In vitro screening against a panel of cancer cell lines and microbial pathogens to identify potential biological activities.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this compound and its potential contributions to the field of medicine.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). [Link]
-
Jung, M. E., et al. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Organic Letters, 18(19), 5138–5141. [Link]
-
Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2347-2352. [Link]
- Google Patents. (n.d.).
-
Dwivedi, N., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7072-7075. [Link]
-
Dwivedi, N., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. European Journal of Medicinal Chemistry, 45(12), 5775-5783. [Link]
-
Clark, J. (2016). Friedel-Crafts acylation of benzene. Chemguide. [Link]
-
University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]
-
SynArchive. (n.d.). Friedel-Crafts Acylation. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]
-
Trombini, C. (2010). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... (n.d.). ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
PubChem. (n.d.). 5-cyclopropyl-4-[(3R)-1-[(3,5-dichlorophenyl)methyl]piperidin-3-yl]oxy-2-fluoro-N-methylsulfonylbenzamide. [Link]
-
¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... (n.d.). ResearchGate. [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. [Link]
-
Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLoS ONE, 8(12), e84838. [Link]
-
Moore, B. M., et al. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Bioorganic & Medicinal Chemistry, 23(18), 6036-6048. [Link]
-
Li, J. X., et al. (2019). Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands. Journal of Medicinal Chemistry, 62(3), 1369-1383. [Link]
-
Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology, 84(11), 1419-1427. [Link]
-
Filo. (2025). Make a rough estimation of the 1H NMR spectrum for individual compounds b.... [Link]
-
mzCloud. (2016). M 144. [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
MDPI. (2021). Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern. [Link]
-
SpectraBase. (n.d.). (R)-1-(3,5-Dichlorophenyl)-2-hydroxypropan-1-one - Optional[Vapor Phase IR] - Spectrum. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. synarchive.com [synarchive.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592) [hmdb.ca]
- 8. Visualizer loader [nmrdb.org]
- 9. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Make a rough estimation of the 1H NMR spectrum for individual compounds b.. [askfilo.com]
Spectroscopic Unveiling of Cyclopropyl 3,5-dichlorophenyl ketone: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of Cyclopropyl 3,5-dichlorophenyl ketone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. In the absence of publicly available experimental spectra, this guide presents a robust, predicted dataset, offering valuable insights into the structural confirmation and analytical characterization of this molecule.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 898790-30-2 and molecular formula C₁₀H₈Cl₂O, is a halogenated aromatic cyclopropyl ketone. The unique combination of a strained cyclopropyl ring, a ketone carbonyl group, and a dichlorinated phenyl ring imparts distinct chemical properties that are reflected in its spectroscopic signatures. Understanding these spectral features is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed interpretation of its predicted spectroscopic data and outlines the standard methodologies for acquiring such data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum in CDCl₃ reveals distinct signals for the aromatic and cyclopropyl protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | H-2', H-6' |
| ~7.65 | t | 1H | H-4' |
| ~2.60 | m | 1H | H-1 |
| ~1.30 | m | 2H | H-2a, H-3a |
| ~1.10 | m | 2H | H-2b, H-3b |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.0-8.0 ppm): The 3,5-dichlorophenyl group gives rise to two signals in the aromatic region. The two equivalent protons at the C-2' and C-6' positions are expected to appear as a doublet at approximately 7.90 ppm. The single proton at the C-4' position, situated between the two chlorine atoms, is predicted to be a triplet at around 7.65 ppm due to coupling with the two ortho protons (a virtual coupling pattern might be observed).
-
Cyclopropyl Region (δ 0.5-3.0 ppm): The cyclopropyl ring protons exhibit a complex splitting pattern due to geminal and cis/trans vicinal couplings. The methine proton (H-1) attached to the carbonyl group is the most deshielded of the cyclopropyl protons and is expected to appear as a multiplet around 2.60 ppm. The four methylene protons on the cyclopropyl ring (H-2a, H-2b, H-3a, H-3b) are diastereotopic and will appear as two sets of multiplets at approximately 1.30 ppm and 1.10 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.[2]
-
Tune and match the probe for the ¹H frequency.
-
Set the acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O |
| ~138.0 | C-1' |
| ~135.0 | C-3', C-5' |
| ~130.0 | C-4' |
| ~128.0 | C-2', C-6' |
| ~20.0 | C-1 |
| ~12.0 | C-2, C-3 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ > 180 ppm): The ketone carbonyl carbon is the most deshielded carbon and is predicted to have a chemical shift of around 198.0 ppm.
-
Aromatic Carbons (δ 120-140 ppm): The 3,5-dichlorophenyl ring will show four distinct signals. The quaternary carbon attached to the carbonyl group (C-1') is expected at approximately 138.0 ppm. The two carbons bearing the chlorine atoms (C-3' and C-5') are predicted to be around 135.0 ppm. The carbon at the para position (C-4') should appear at about 130.0 ppm, and the two equivalent carbons at the ortho positions (C-2' and C-6') are predicted at roughly 128.0 ppm.
-
Cyclopropyl Carbons (δ 10-25 ppm): The methine carbon of the cyclopropyl ring (C-1) is expected at a higher chemical shift (around 20.0 ppm) compared to the methylene carbons due to its proximity to the carbonyl group. The two equivalent methylene carbons (C-2 and C-3) are predicted to have a chemical shift of approximately 12.0 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.[1]
-
-
Instrument Setup:
-
Follow the same procedure as for ¹H NMR for sample insertion.
-
-
Data Acquisition:
-
Lock and shim as for ¹H NMR.
-
Tune and match the probe for the ¹³C frequency.
-
Set the acquisition parameters. A higher number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A wider spectral width is also used. Proton decoupling is typically applied to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquire the FID.
-
-
Data Processing:
-
Process the data as described for ¹H NMR.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will show characteristic absorption bands for the carbonyl group, the aromatic ring, and the cyclopropyl group.
Predicted IR Data (Liquid Film/KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~3000-2900 | Medium | Cyclopropyl C-H stretch |
| ~1685 | Strong | C=O stretch (ketone) |
| ~1570, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~850 | Strong | C-Cl stretch |
| ~1020 | Medium | Cyclopropyl ring breathing |
| ~800-700 | Strong | Aromatic C-H out-of-plane bend |
Interpretation of the IR Spectrum:
-
C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption band for the carbonyl (C=O) stretching vibration of the ketone at approximately 1685 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C-H stretching of the cyclopropyl ring will likely appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically appear as a pair of bands around 1570 cm⁻¹ and 1450 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to give a strong absorption band around 850 cm⁻¹.
-
Cyclopropyl Ring Breathing: A characteristic medium intensity band for the cyclopropyl ring breathing mode is predicted around 1020 cm⁻¹.
-
Aromatic C-H Bending: Strong bands in the 800-700 cm⁻¹ region are characteristic of the out-of-plane C-H bending vibrations of the substituted aromatic ring.
Experimental Protocol for FT-IR Spectroscopy
This protocol describes the acquisition of an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid and liquid samples.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
-
Clean the ATR crystal (e.g., diamond) with a suitable solvent like isopropanol or acetone and allow it to dry completely.
-
-
Background Scan:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Sources
Unraveling the Bioactivity of Cyclopropyl 3,5-Dichlorophenyl Ketone: A Mechanistic Investigation
This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, cyclopropyl 3,5-dichlorophenyl ketone. As this molecule is not extensively characterized in publicly available literature, this document outlines a robust, multi-faceted research program designed to identify its molecular targets and cellular effects. The methodologies described herein are grounded in established principles of chemical biology and toxicology, ensuring a rigorous and scientifically valid investigation.
Part 1: Initial Assessment and Hypothesis Generation
The chemical structure of this compound, featuring a dichlorinated phenyl ring and a cyclopropyl ketone moiety, provides initial clues to its potential bioactivity. The 3,5-dichlorophenyl group is a common feature in several classes of fungicides, notably the dicarboximides such as iprodione and vinclozolin. These fungicides are known to exert their effects through mechanisms that can include lipid peroxidation and interaction with fungal-specific cellular pathways. The cyclopropyl group, while present in various bioactive molecules, may influence the compound's steric interactions with target proteins and its metabolic stability.
Based on these structural alerts, our primary hypothesis is that this compound functions as a fungicide, potentially through the induction of oxidative stress or interference with key fungal enzymatic processes. The following experimental plan is designed to test this hypothesis and uncover the specific molecular interactions that underpin its activity.
Part 2: A Phased Approach to Mechanistic Elucidation
A systematic, tiered approach is essential for a thorough investigation. We will progress from broad phenotypic screening to specific target identification and validation.
Phase I: Phenotypic Screening and Antifungal Spectrum
The initial step is to determine the spectrum of antifungal activity and the potency of the compound. This will be achieved by testing its efficacy against a panel of economically important fungal pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Fungal Strains: A panel of fungi including Botrytis cinerea, Sclerotinia sclerotiorum, and Aspergillus niger will be cultured on appropriate media (e.g., Potato Dextrose Agar).
-
Compound Preparation: A stock solution of this compound will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microplate format.
-
Inoculation: Each well will be inoculated with a standardized suspension of fungal spores or mycelial fragments.
-
Incubation: The microplates will be incubated under conditions optimal for each fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring absorbance at 600 nm.
Data Presentation: Antifungal Activity Profile
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Botrytis cinerea | [Experimental Value] | [Experimental Value] |
| Sclerotinia sclerotiorum | [Experimental Value] | [Experimental Value] |
| Aspergillus niger | [Experimental Value] | [Experimental Value] |
| Fusarium oxysporum | [Experimental Value] | [Experimental Value] |
Phase II: Investigating the Primary Mode of Action
Assuming antifungal activity is confirmed, the next phase will focus on discerning the broader physiological effects of the compound on fungal cells. Given the structural similarity to dicarboximide fungicides, a key area of investigation will be the induction of oxidative stress.
Experimental Protocol: Assessment of Oxidative Stress
-
Cellular Staining: Fungal cells treated with this compound will be stained with fluorescent probes to detect reactive oxygen species (ROS). Dihydroethidium (DHE) can be used to detect superoxide radicals, and 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used for general ROS detection.
-
Microscopy and Flow Cytometry: The stained cells will be visualized using fluorescence microscopy to observe the localization of ROS production. For a quantitative assessment, flow cytometry can be employed to measure the fluorescence intensity of a large population of cells.
-
Lipid Peroxidation Assay: The extent of lipid peroxidation, a downstream consequence of oxidative stress, can be quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Logical Workflow for Mode of Action Investigation
Caption: Potential interaction of the compound with a fungal stress-activated MAPK pathway.
Part 3: Validation and Selectivity
The final stage of the investigation involves validating the identified target and assessing the compound's selectivity.
Experimental Protocol: Target Validation using Genetic Approaches
-
Gene Deletion: A knockout mutant of the putative target gene will be generated in a sensitive fungal strain.
-
Phenotypic Analysis: The mutant strain will be tested for its sensitivity to this compound. A significant increase in resistance in the knockout strain compared to the wild-type would provide strong evidence for the identified target.
Experimental Protocol: Cytotoxicity in Mammalian Cells
To assess the potential for off-target effects in non-target organisms, the compound's cytotoxicity will be evaluated in a mammalian cell line (e.g., HepG2 human liver cells).
-
Cell Culture: HepG2 cells will be cultured under standard conditions.
-
MTT Assay: The cells will be treated with a range of concentrations of the compound. The cell viability will be assessed using the MTT assay, which measures mitochondrial metabolic activity.
-
CC₅₀ Determination: The concentration of the compound that reduces cell viability by 50% (CC₅₀) will be determined.
Data Presentation: Selectivity Index
| Parameter | Value (µg/mL) |
| Fungal MIC₅₀ (B. cinerea) | [Experimental Value] |
| Mammalian CC₅₀ (HepG2) | [Experimental Value] |
| Selectivity Index (CC₅₀/MIC₅₀) | [Calculated Value] |
A high selectivity index indicates that the compound is significantly more toxic to the target fungus than to mammalian cells, which is a desirable characteristic for a potential fungicide.
Conclusion
This technical guide outlines a systematic and rigorous approach to elucidate the mechanism of action of this compound. By progressing through phased investigations, from broad phenotypic screening to specific molecular target validation, a comprehensive understanding of the compound's bioactivity can be achieved. The integration of biochemical, genetic, and cell-based assays ensures a self-validating research program that adheres to the highest standards of scientific integrity. The findings from this proposed study will be critical in determining the potential utility of this novel compound in agricultural or other applications.
References
-
Title: Fungicidal dicarboximides: A review of their chemistry, structure-activity relationships, and mechanism of action. Source: Pest Management Science URL: [Link]
-
Title: The dicarboximide fungicide iprodione inhibits the NADH-cytochrome c reductase activity of complex III in Sclerotinia sclerotiorum. Source: Pesticide Biochemistry and Physiology URL: [Link]
starting materials for "Cyclopropyl 3,5-dichlorophenyl ketone" synthesis
An In-Depth Technical Guide to the Synthesis of Cyclopropyl 3,5-Dichlorophenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. The unique structural combination of a cyclopropyl ring and a dichlorinated phenyl group imparts specific physicochemical properties that are often sought after in the development of novel bioactive molecules. The cyclopropyl moiety can influence metabolic stability and binding affinity, while the dichlorophenyl group can modulate lipophilicity and electronic properties. This guide provides a detailed exploration of the primary synthetic routes to this ketone, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.
Primary Synthetic Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride.[1][2][3] This electrophilic aromatic substitution reaction offers a straightforward approach to forming the desired carbon-carbon bond between the aromatic ring and the acyl group.[1][3]
Reaction Principle
The Friedel-Crafts acylation involves the activation of an acyl chloride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[1] This electrophile is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene, leading to the formation of the ketone. A key advantage of this method is that the product ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[1]
Starting Materials
| Starting Material | Role | Preparation/Sourcing |
| 1,3-Dichlorobenzene | Aromatic Substrate | Commercially available |
| Cyclopropanecarbonyl Chloride | Acylating Agent | Can be synthesized from cyclopropanecarboxylic acid |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Commercially available (anhydrous) |
| Dichloromethane (CH₂Cl₂) | Solvent | Commercially available (anhydrous) |
Synthesis of Cyclopropanecarbonyl Chloride
Cyclopropanecarbonyl chloride is a key starting material that can be prepared by reacting cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]
Experimental Protocol: Preparation of Cyclopropanecarbonyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxylic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask at room temperature. A catalyst such as a few drops of dimethylformamide (DMF) can be added.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Carefully distill off the excess thionyl chloride.
-
The crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure.[4]
}
Synthesis of Cyclopropanecarbonyl Chloride Workflow
Experimental Protocol: Friedel-Crafts Acylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Dissolve cyclopropanecarbonyl chloride (1.0 eq.) and 1,3-dichlorobenzene (1.2 eq.) in anhydrous dichloromethane and add this solution to the dropping funnel.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The reaction is quenched by carefully pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.[1]
}
Friedel-Crafts Acylation Mechanism
Alternative Synthetic Routes
While Friedel-Crafts acylation is a primary method, other modern cross-coupling reactions can also be employed for the synthesis of this compound, particularly when functional group tolerance is a concern.
Grignard Reaction
A Grignard reaction provides a powerful method for carbon-carbon bond formation.[6][7] For the synthesis of the target ketone, two main retrosynthetic disconnections are possible: reacting a cyclopropyl Grignard reagent with a 3,5-dichlorobenzoyl derivative or reacting a 3,5-dichlorophenyl Grignard reagent with a cyclopropanecarbonyl derivative.[6] To avoid the formation of tertiary alcohol byproducts, the use of a Weinreb amide (N-methoxy-N-methylamide) as the electrophile is highly recommended.[6]
Route A: Cyclopropyl Grignard with a 3,5-Dichlorobenzoyl Derivative
-
Starting Materials: Cyclopropyl bromide, Magnesium turnings, 3,5-dichloro-N-methoxy-N-methylbenzamide.
Route B: 3,5-Dichlorophenyl Grignard with a Cyclopropyl Derivative
-
Starting Materials: 1-bromo-3,5-dichlorobenzene, Magnesium turnings, N-methoxy-N-methylcyclopropanecarboxamide.
General Experimental Protocol: Grignard Reaction with a Weinreb Amide
-
Prepare the Grignard reagent by reacting the corresponding aryl or cyclopropyl halide with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.[7]
-
In a separate flask, dissolve the Weinreb amide in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the solution of the Weinreb amide.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify the product by chromatography.
}
Grignard Synthesis Workflow
Suzuki Coupling
The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction that can be adapted for the synthesis of aryl ketones.[8][9][10] This approach typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, one could envision the coupling of a cyclopropylboronic acid with 3,5-dichlorobenzoyl chloride.[9]
Starting Materials:
-
Cyclopropylboronic acid
-
3,5-Dichlorobenzoyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)[8]
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
General Experimental Protocol: Suzuki Acylative Coupling
-
To a reaction vessel, add 3,5-dichlorobenzoyl chloride, cyclopropylboronic acid, a palladium catalyst, and a base.
-
Add an anhydrous, degassed solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the catalyst.
-
The filtrate is then subjected to an aqueous workup.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic strategies. The Friedel-Crafts acylation remains a robust and direct method, particularly for large-scale synthesis, provided the starting materials are readily available. For instances requiring milder conditions or greater functional group tolerance, Grignard reactions with Weinreb amides and palladium-catalyzed Suzuki couplings offer viable and powerful alternatives. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific constraints of the research or development project.
References
- CN104292089A. (n.d.). Synthetic process of 1-chloro-cyclopropanecarbonyl chloride. Google Patents.
-
PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. ACS Publications. Retrieved from [Link]
- US5504245A. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
- CN118812351A. (n.d.). A kind of preparation method of cyclopropanecarbonyl chloride. Google Patents.
- CN104292089A. (n.d.). Synthetic process of 1-chloro-cyclopropanecarbonyl chloride. Google Patents.
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
(n.d.). Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling | Request PDF. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Retrieved from [Link]
-
(n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
(2016). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
-
SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
- US4895984A. (n.d.). Acylation of aromatics. Google Patents.
-
(n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C10H8Cl2O | CID 24724109. Retrieved from [Link]
- CN101391943B. (n.d.). Method for preparing 4-chlorophenylcyclopropyl methyl ketone. Google Patents.
- CN110862310A. (n.d.). Synthesis method of cyclopropyl methyl ketone. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. synarchive.com [synarchive.com]
- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of Cyclopropyl 3,5-dichlorophenyl ketone in Organic Solvents
Introduction: Understanding the Physicochemical Landscape
Cyclopropyl 3,5-dichlorophenyl ketone, a molecule of interest in synthetic and medicinal chemistry, presents a unique solubility profile governed by its distinct structural motifs. The presence of a polar carbonyl group, a nonpolar cyclopropyl ring, and a halogenated aromatic system creates a nuanced interplay of intermolecular forces.[1][2][3] For researchers in drug discovery and process development, a thorough understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, formulation, and biological screening.[4][5]
This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to accurately measure, predict, and interpret its solubility behavior.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6][7] This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the key interactions to consider are:
-
Dipole-Dipole Interactions: The polar carbonyl group (C=O) is a significant contributor to the molecule's polarity, allowing for dipole-dipole interactions with polar solvents.[2][7]
-
London Dispersion Forces: The nonpolar cyclopropyl and dichlorophenyl groups contribute to van der Waals forces, which are the primary interactions with nonpolar solvents.[7]
-
Hydrogen Bonding: While the ketone itself is a hydrogen bond acceptor, it cannot act as a donor.[2] Its ability to accept hydrogen bonds will influence its solubility in protic solvents like alcohols.
As the size of the nonpolar alkyl or aryl portions of a ketone molecule increases, its solubility in polar solvents like water tends to decrease.[8]
Hansen Solubility Parameters (HSP): A Quantitative Approach
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[9] This method deconstructs the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates are likely to be miscible.[9][10] The distance (Ra) between the HSP coordinates of the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.[9]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[11][12] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[13] It is crucial to distinguish this from kinetic solubility, which is often measured in high-throughput screening and can yield higher, but metastable, solubility values.[4][13][14][15]
Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Workflow for the Shake-Flask Method.
Detailed Protocol for the Shake-Flask Method
-
Preparation of Materials:
-
Ensure the this compound is of high purity. Characterize the solid form (e.g., via X-ray diffraction) to ensure consistency.[16]
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
-
Experimental Setup:
-
To a series of glass vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial.[17]
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).[17]
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[17] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[17]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand at the experimental temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials.[17]
-
Carefully withdraw the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.[17] This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Accurately dilute a sample of the filtrate with a suitable solvent (often the mobile phase for the analytical method).
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[18]
-
-
Data Reporting:
Presentation of Solubility Data
For clarity and ease of comparison, quantitative solubility data for this compound in a range of organic solvents should be presented in a tabular format.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Hansen Parameters (δd, δp, δh) MPa0.5 | Solubility (mg/mL) |
| Hexane | 1.88 | (14.9, 0.0, 0.0) | Predicted Low |
| Toluene | 2.38 | (18.0, 1.4, 2.0) | Predicted Moderate |
| Dichloromethane | 8.93 | (17.0, 7.3, 7.1) | Predicted High |
| Acetone | 20.7 | (15.5, 10.4, 7.0) | Predicted High |
| Acetonitrile | 37.5 | (15.3, 18.0, 6.1) | Predicted Moderate-High |
| Ethanol | 24.5 | (15.8, 8.8, 19.4) | Predicted Moderate |
| Methanol | 32.7 | (14.7, 12.3, 22.3) | Predicted Moderate |
Note: The solubility values in this table are predictive and for illustrative purposes. Experimental determination is required for accurate values.
Conclusion
The solubility of this compound is a critical parameter that influences its application in various stages of chemical and pharmaceutical development. While theoretical models like Hansen Solubility Parameters can provide valuable initial estimates, the shake-flask method remains the definitive technique for obtaining accurate thermodynamic solubility data. By following a rigorous and well-documented experimental protocol, researchers can generate reliable data that will inform solvent selection, optimize reaction and purification conditions, and guide formulation strategies.
References
- Alsenz, J., & Kansy, M. (2012).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Quora. (2017). How do you perform the shake flask method to determine solubility?
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Thermodynamics Research Center. (2020).
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Enamine. (n.d.). Aqueous Solubility Assay.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- EXPERIMENT 1 DETERMIN
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025).
- Quora. (2016).
- World Health Organiz
- Journal of Materials Chemistry C (RSC Publishing). (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
- ACS Publications. (2019).
- Polarity and Solubility of Organic Compounds. (n.d.).
- Hansen Solubility Parameters. (n.d.). HSP for Beginners.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Wikipedia. (n.d.). Ketone.
- CymitQuimica. (n.d.). CAS 898790-30-2 C10H8Cl2O this compound.
- Canadian Science Publishing. (n.d.). Enthalpies of interaction of ketones with organic solvents.
- ChemicalBook. (n.d.). This compound | 898790-30-2.
- Semantic Scholar. (2010).
- ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
- CymitQuimica. (n.d.). CAS 6640-25-1: (4-Chlorophenyl)cyclopropylmethanone.
- Wikipedia. (n.d.). Cyclopropyl group.
- Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl.
- Benchchem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
- PMC - NIH. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
- MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
- Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.
- PubChem. (n.d.).
Sources
- 1. This compound | C10H8Cl2O | CID 24724109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ketone - Wikipedia [en.wikipedia.org]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. chem.ws [chem.ws]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. quora.com [quora.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. who.int [who.int]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. ovid.com [ovid.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. Guidelines for Reporting Solubility Data [trc.nist.gov]
- 17. quora.com [quora.com]
- 18. enamine.net [enamine.net]
Unlocking the Therapeutic Potential of Cyclopropyl 3,5-Dichlorophenyl Ketone Derivatives: A Guide to Putative Targets and Validation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl 3,5-dichlorophenyl ketone scaffold represents a compelling starting point for novel therapeutic agent discovery. While the parent molecule remains underexplored, its constituent moieties—the metabolically stabilizing cyclopropyl group and the pharmacologically active dichlorophenyl ring—are well-represented in a multitude of approved drugs and clinical candidates. This guide synthesizes existing knowledge on related chemical structures to illuminate the most promising therapeutic targets for novel derivatives. We will explore potential applications in oncology, infectious disease, and metabolic disorders, detailing the underlying mechanisms of action. Furthermore, this document provides robust, field-proven experimental workflows for target identification and validation, designed to empower researchers in their drug discovery efforts.
Introduction: A Scaffold of Opportunity
In medicinal chemistry, the strategic combination of privileged structures can yield compounds with significant therapeutic potential. The this compound scaffold is a prime example of such a design. While direct biological data on this specific ketone is sparse[1], a deconstruction of its components provides a strong rationale for its investigation.
-
The Cyclopropyl Ring: This small, strained carbocycle is a powerful tool in drug design. Its rigid nature can lock a molecule into a bioactive conformation, enhancing binding affinity. It is often used as a metabolically stable isostere for a double bond or a phenyl ring, improving a compound's pharmacokinetic profile by reducing off-target effects and increasing metabolic stability.[2] Its inclusion in numerous FDA-approved drugs underscores its value in creating potent and effective therapeutics.[2][3][4]
-
The 3,5-Dichlorophenyl Moiety: Halogenated aromatic rings, particularly dichlorophenyl groups, are a common feature in pharmacologically active molecules. They can enhance membrane permeability and participate in specific halogen bonding interactions with protein targets. This moiety is found in compounds ranging from central nervous system agents to potent anticancer drugs, highlighting its versatility in engaging with diverse biological targets.[5][6]
This guide will leverage these foundational principles to explore the most probable therapeutic targets for novel derivatives of this compound, providing a roadmap for future research and development.
Potential Therapeutic Area: Oncology
The structural elements of the core scaffold point toward several validated targets in cancer biology.
Target Class: Receptor and Intracellular Protein Kinases
Many cyclopropane-containing molecules exhibit potent inhibitory activity against protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7] Overactivity of these enzymes is a hallmark of many cancers.
-
Mechanism of Action: Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Small molecule inhibitors typically function by competing with ATP for its binding pocket on the enzyme, thereby blocking the downstream signaling cascade that promotes cancer cell growth. Derivatives of the this compound scaffold could be designed to fit into the ATP-binding cleft of specific oncogenic kinases.
-
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other epithelial tumors.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7]
-
MET Proto-Oncogene, Receptor Tyrosine Kinase (MET): Implicated in tumor metastasis and resistance to therapy.[7]
-
Target: AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a central regulator of cellular energy homeostasis. In cancer, its activation can suppress growth and induce apoptosis, making it a valuable therapeutic target. A novel 1,3-bis(3,5-dichlorophenyl) urea compound, COH-SR4, was shown to exert anticancer effects by activating the AMPK pathway.[6]
-
Mechanism of Action: When cellular energy is low (high AMP:ATP ratio), AMPK is activated. It then phosphorylates downstream targets to switch off anabolic (growth) pathways and switch on catabolic pathways to generate ATP. Compounds that force AMPK activation can trigger a metabolic crisis in energy-hungry cancer cells. The dichlorophenyl moiety may be key to the interaction with proteins that regulate AMPK activity.
Potential Therapeutic Area: Infectious Disease (Antifungal)
The development of new antifungal agents is a critical unmet need due to rising resistance. Compounds containing cyclopropane rings have shown promise in this area.
-
Target: Sterol 14-α demethylase (CYP51): This enzyme is a cytochrome P450 critical for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes. Its inhibition disrupts membrane integrity, leading to fungal cell death. A recent study demonstrated that amide derivatives containing a cyclopropane moiety showed excellent activity against Candida albicans, with molecular docking suggesting they bind effectively to the CYP51 active site.[8]
-
Mechanism of Action: Azole antifungals work by coordinating to the heme iron in the CYP51 active site, preventing the enzyme from metabolizing its substrate. It is plausible that derivatives of this compound could be designed to mimic this interaction, with the dichlorophenyl group occupying a hydrophobic pocket in the enzyme and a nitrogen-containing heterocycle (introduced as a derivative) binding to the heme iron.
Experimental Workflows for Target Discovery and Validation
For any novel chemical scaffold, identifying and validating its biological target is paramount. The following workflows provide a robust framework for this process.
Workflow 1: Unbiased Target Identification via Chemical Proteomics
This workflow uses an affinity-based pulldown approach to isolate binding partners of your compound from a complex biological sample (e.g., cell lysate).
Protocol: Affinity-Based Protein Pulldown
-
Probe Synthesis:
-
Rationale: To immobilize the compound, a derivative must be synthesized with a linker arm and a reactive handle (e.g., an alkyne or biotin). The linker should be attached at a position on the scaffold that is predicted to be non-essential for target binding, often guided by preliminary Structure-Activity Relationship (SAR) data.
-
Step 1: Synthesize a derivative of this compound containing a short polyethylene glycol (PEG) linker terminating in an alkyne group.
-
-
Immobilization:
-
Rationale: The probe is covalently attached to a solid support (e.g., agarose or magnetic beads) to allow for easy separation of the probe and its binding partners from the rest of the lysate.
-
Step 2: Use a "click chemistry" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition) to covalently attach the alkyne-tagged probe to azide-functionalized sepharose beads.
-
Step 3: Thoroughly wash the beads to remove any unreacted probe. Block non-specific binding sites on the beads with a solution of bovine serum albumin (BSA).
-
-
Protein Pulldown:
-
Rationale: The immobilized probe is incubated with a cell lysate. Proteins that specifically bind to the compound will be captured on the beads. A competition control is essential for validating specificity.
-
Step 4: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).
-
Step 5: Divide the lysate into two conditions: (a) Treatment: incubate with the probe-conjugated beads. (b) Competition Control: pre-incubate the lysate with a high concentration of the free (non-immobilized) parent compound before adding the probe-conjugated beads.
-
Step 6: Incubate for 2-4 hours at 4°C with gentle rotation.
-
Step 7: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Rationale: The captured proteins are eluted from the beads and identified using mass spectrometry. True targets should be present in the treatment sample but significantly reduced or absent in the competition control.
-
Step 8: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Step 9: Separate the eluted proteins by SDS-PAGE.
-
Step 10: Excise the entire protein lane, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Step 11: Identify proteins and perform label-free quantification to find proteins that are significantly depleted in the competition control sample. These are your high-confidence candidate targets.
-
Workflow 2: In Vitro Target Validation and Potency Determination
Once a candidate target is identified, its interaction with the compound must be validated using a direct, in vitro assay to measure potency (e.g., IC50).
Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Reagent Preparation:
-
Rationale: This assay measures the amount of ADP produced by a kinase reaction. Less ADP means more inhibition.
-
Step 1: Reconstitute recombinant active kinase (the identified target) in an appropriate assay buffer.
-
Step 2: Prepare a solution of the kinase's specific substrate peptide and ATP in the assay buffer.
-
Step 3: Prepare a serial dilution of the this compound derivative (e.g., 10 concentrations from 100 µM to 1 nM) in DMSO, then dilute into the assay buffer.
-
-
Kinase Reaction:
-
Rationale: The compound is allowed to interact with the kinase before the reaction is started by adding ATP.
-
Step 4: In a 384-well plate, add the diluted compound and the kinase enzyme. Incubate for 15 minutes at room temperature.
-
Step 5: Initiate the reaction by adding the ATP/substrate mixture.
-
Step 6: Incubate for 1 hour at room temperature. Include "no enzyme" (0% activity) and "DMSO vehicle" (100% activity) controls.
-
-
Signal Detection:
-
Rationale: The ADP-Glo™ reagent first depletes the remaining ATP, then a second reagent converts the ADP produced into a luminescent signal.
-
Step 7: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.
-
Step 8: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate light. Incubate for 30 minutes.
-
Step 9: Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Rationale: The raw luminescence data is converted to percent inhibition and plotted against compound concentration to determine the IC50 value.
-
Step 10: Normalize the data using the controls: Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity)).
-
Step 11: Plot Percent Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to calculate the IC50.
-
Table 1: Example Data for IC50 Determination
| Compound Conc. (nM) | Log [Conc.] | Raw Luminescence (RLU) | % Inhibition |
| 10000 | 4.00 | 15,500 | 98.3 |
| 3000 | 3.48 | 28,000 | 95.8 |
| 1000 | 3.00 | 85,000 | 86.9 |
| 300 | 2.48 | 250,000 | 58.7 |
| 100 | 2.00 | 350,000 | 42.1 |
| 30 | 1.48 | 510,000 | 15.7 |
| 10 | 1.00 | 580,000 | 4.1 |
| 0 (DMSO Control) | - | 605,000 | 0.0 |
| No Enzyme Control | - | 10,000 | 100.0 |
| Calculated IC50 | 135 nM |
Conclusion and Future Directions
The this compound scaffold is a promising, yet largely untapped, platform for the development of novel therapeutics. Based on robust evidence from structurally related compounds, derivatives of this scaffold are poised to target key enzymes in oncology (kinases, AMPK pathway), infectious disease (fungal CYP51), and potentially other areas like metabolic disorders. The true potential of this chemical class can only be unlocked through a systematic approach involving the synthesis of a diverse chemical library followed by rigorous biological screening. The experimental workflows detailed in this guide provide a validated roadmap for identifying and characterizing the targets of these novel compounds, paving the way for the next generation of targeted therapies.
References
A comprehensive, numbered list of all cited sources will be generated here, including the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. This compound | C10H8Cl2O | CID 24724109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Cyclopropyl Group in Cyclopropyl 3,5-dichlorophenyl ketone
Abstract
The cyclopropyl group, a recurring motif in medicinal chemistry, imparts unique conformational and electronic properties to bioactive molecules.[1] This guide provides an in-depth exploration of the reactivity of the cyclopropyl moiety within the specific context of cyclopropyl 3,5-dichlorophenyl ketone. We will dissect the influence of the electron-withdrawing 3,5-dichlorophenyl substituent on the stability and reaction pathways of the adjacent cyclopropyl ring. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic insights and practical experimental protocols to harness the synthetic potential of this versatile building block.
Introduction: The Cyclopropyl Group as a Unique Pharmacophore
The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in modern drug design.[2] Its inherent ring strain, a consequence of the 60° bond angles, results in C-C bonds with significant p-character, often described as having "banana bond" characteristics.[3] This unique electronic structure allows the cyclopropyl group to act as a conformationally restricted analogue of a vinyl group or a phenyl ring, enhancing metabolic stability and binding affinity of drug candidates.[1] When appended to a carbonyl group, as in cyclopropyl ketones, the reactivity of the strained ring is further modulated, opening up a diverse landscape of synthetic transformations.
This guide focuses on This compound , a molecule where the cyclopropyl ketone moiety is influenced by a strongly electron-withdrawing aromatic ring. This electronic perturbation has profound consequences for the reactivity of the cyclopropyl group, making it a fascinating case study for understanding the interplay of steric and electronic effects in chemical synthesis.
Synthesis and Characterization of this compound
The most direct route to this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride. The presence of two deactivating chloro- substituents on the aromatic ring necessitates the use of a potent Lewis acid catalyst, such as aluminum chloride, to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Dichlorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1,3-dichlorobenzene (1.0 eq) to the stirred suspension.
-
Add cyclopropanecarbonyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets) and the aromatic protons (singlet and triplet). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing chlorine), and the cyclopropyl carbons. |
| IR (Infrared) | Strong absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈Cl₂O). |
Exploring the Reactivity of the Cyclopropyl Group
The high ring strain of the cyclopropane moiety makes it a versatile synthetic intermediate, prone to a variety of ring-opening reactions.[4] The presence of the activating ketone and the electron-withdrawing 3,5-dichlorophenyl group dictates the regioselectivity and outcome of these transformations.
Acid-Catalyzed Ring-Opening Reactions
Under acidic conditions (either Brønsted or Lewis acids), the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage.[4] The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[4] For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[4]
In the case of this compound, the acid-catalyzed ring-opening can lead to the formation of 1,3-difunctionalized compounds. For instance, in the presence of a nucleophilic solvent like methanol, a γ-methoxy ketone can be formed.
// Reactants Ketone [label="this compound"]; H_plus [label="H⁺", fontcolor="#EA4335"]; MeOH [label="CH₃OH", fontcolor="#34A853"];
// Intermediates Protonated_Ketone [label="Protonated Ketone"]; Carbocation [label="Carbocation Intermediate"];
// Product Product [label="γ-Methoxy Ketone"];
// Workflow Ketone -> Protonated_Ketone [label="Protonation", fontcolor="#5F6368"]; Protonated_Ketone -> Carbocation [label="Ring Opening", fontcolor="#5F6368"]; Carbocation -> Product [label="Nucleophilic Attack by CH₃OH", fontcolor="#5F6368"];
// Styling {rank=same; Ketone; H_plus;} {rank=same; Protonated_Ketone; MeOH;} {rank=same; Carbocation;} {rank=same; Product;} }
Acid-Catalyzed Ring Opening of this compound.
Reductive Ring-Opening
The cyclopropyl ring can also be opened under reductive conditions.[4] For instance, using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation can lead to the formation of the corresponding open-chain ketone. The regioselectivity of the cleavage is influenced by the stability of the radical or anionic intermediates formed during the reaction.
Transition-Metal-Catalyzed Reactions
Transition metals like nickel and palladium can catalyze the ring-opening of cyclopropyl ketones.[4] These reactions often involve the oxidative addition of the C-C bond of the cyclopropane to the metal center, followed by further transformations. Nickel-catalyzed cross-electrophile coupling reactions, for example, can be used to synthesize γ-alkyl ketones from cyclopropyl ketones and alkyl halides.
[3+2] Cycloadditions
Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with alkenes and alkynes.[5][6] These reactions, often catalyzed by samarium(II) iodide (SmI₂) or photoredox catalysts, proceed through a ring-opened radical anion intermediate.[5][6] This methodology provides a powerful tool for the synthesis of five-membered rings. The electron-deficient nature of the 3,5-dichlorophenyl group in our target molecule would likely enhance its reactivity in such transformations.
// Nodes Start [label="this compound + Alkyne"]; SmI2 [label="SmI₂ Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Radical_Anion [label="Ring-Opened Radical Anion"]; Cyclization [label="Intramolecular Cyclization"]; Product [label="Cyclopentene Product"];
// Edges Start -> SmI2 [style=invis]; SmI2 -> Radical_Anion [label="Single Electron Transfer", fontcolor="#5F6368"]; Radical_Anion -> Cyclization [label="Radical Addition to Alkyne", fontcolor="#5F6368"]; Cyclization -> Product [label="Rearomatization/Tautomerization", fontcolor="#5F6368"]; }
SmI₂-Catalyzed [3+2] Cycloaddition.
Mechanistic Insights and the Role of the 3,5-Dichlorophenyl Group
The 3,5-dichlorophenyl group exerts a significant electronic influence on the reactivity of the cyclopropyl ketone. Its strong electron-withdrawing nature, through inductive effects, enhances the electrophilicity of the carbonyl carbon. This has several consequences:
-
Activation towards Nucleophilic Attack: The increased partial positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles, which can be the initial step in some ring-opening reactions.
-
Stabilization of Intermediates: In reactions proceeding through radical anion intermediates, such as the SmI₂-catalyzed cycloadditions, the aromatic ring can delocalize the radical and the negative charge, thereby stabilizing the intermediate and facilitating the reaction.[7]
-
Influence on Regioselectivity: The electronic effects of the substituent can influence which bond of the cyclopropane ring is preferentially cleaved.
Applications in Drug Discovery
The cyclopropyl ketone moiety is a valuable pharmacophore found in a number of approved drugs and clinical candidates.[2] Its incorporation can lead to improved metabolic stability, enhanced potency, and desirable conformational constraints. The reactivity of the cyclopropyl group, as detailed in this guide, allows for the late-stage functionalization of complex molecules, providing access to diverse chemical libraries for drug discovery campaigns. For example, the ring-opening of a cyclopropyl ketone can be used to introduce a flexible linker or a new pharmacophoric element into a molecule.
Conclusion
This compound serves as an excellent model system for understanding the rich and varied reactivity of the cyclopropyl group. The interplay between the inherent ring strain of the cyclopropane and the electronic effects of the aromatic substituent gives rise to a wide array of synthetically useful transformations. From acid-catalyzed ring-openings to transition-metal-catalyzed cycloadditions, the reactions of this molecule provide powerful tools for the construction of complex molecular architectures. A thorough understanding of these reaction pathways is essential for leveraging the full potential of cyclopropyl ketones in medicinal chemistry and organic synthesis.
References
- A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones - Benchchem.
- Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry - Benchchem.
- A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones - Benchchem.
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC - NIH.
- Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - ACS Publications.
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC - NIH.
- cyclopropyl ketone.
- Cyclopropyl Methyl Ketone: properties, applications and safety - ChemicalBook.
- Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals.
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Journal of the American Chemical Society.
- Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - RSC Publishing.
- Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones | Organic Letters - ACS Publications.
- Ring opening of cyclopropyl ketones by trimethylsilyl iodide - ACS Publications.
- Cyclopropyl group - Wikipedia.
- Nucleophilic substitution of cyclopropyl ketones with halides. - ResearchGate.
- Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex | Request PDF - ResearchGate.
- Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC.
- Ring opening reactions of electrophilic cyclopropanes | The Journal of Organic Chemistry.
- Reaction mechanism for the formation of Cyclopropyl 2-(4-methylphenyl)ethyl ketone - Benchchem.
- Synthesis of cyclopropanes - Organic Chemistry Portal.
- Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI.
- A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone - Benchchem.
- Cyclopropyl as a Neighboring group - YouTube.
- Ketone, cyclopropyl methyl - Organic Syntheses Procedure.
- Synthesis of Cyclopropyl m-tolyl ketone - PrepChem.com.
- This compound | C10H8Cl2O | CID 24724109 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Cyclopropyl 3,5-Dichlorophenyl Ketone as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of Cyclopropyl Ketones in Modern Synthesis
The incorporation of a cyclopropyl moiety into molecular scaffolds is a proven strategy in modern drug discovery and medicinal chemistry. The unique structural and electronic properties of the cyclopropane ring—such as its conformational rigidity and enhanced p-character in its C-C bonds—can significantly improve a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] When conjugated to a carbonyl group, the resulting cyclopropyl ketone becomes a highly versatile synthetic intermediate, offering a reactive handle for a multitude of chemical transformations.
This guide focuses on Cyclopropyl 3,5-dichlorophenyl ketone (CAS: 898790-30-2) , a key building block that combines the benefits of the cyclopropyl group with a 3,5-dichlorophenyl ring.[3][4][5] This specific substitution pattern is frequently employed to enhance lipophilicity and block potential sites of metabolic oxidation, thereby increasing the in-vivo half-life of a drug candidate.
These application notes provide a comprehensive overview of the synthesis, characterization, and downstream applications of this valuable intermediate, designed for researchers and scientists in synthetic chemistry and drug development.
Compound Profile: Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is critical for its successful use in synthesis. The data below provides key identifiers and predicted spectroscopic characteristics for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | cyclopropyl(3,5-dichlorophenyl)methanone | [6] |
| CAS Number | 898790-30-2 | [3][4][5] |
| Molecular Formula | C₁₀H₈Cl₂O | [3][6] |
| Molecular Weight | 215.08 g/mol | [3][6] |
| Appearance | Predicted: White to off-white solid or pale yellow oil | N/A |
Table 2: Predicted Spectroscopic Data Note: The following data are predicted based on established principles of spectroscopy and analysis of structurally analogous compounds, such as cyclopropyl phenyl ketone and other substituted aryl ketones.[7][8][9]
| Technique | Expected Signals and Rationale |
| ¹H NMR | ~ 7.85 ppm (t, 1H): Aromatic proton at C4, triplet due to coupling with two equivalent C2/C6 protons. ~ 7.70 ppm (d, 2H): Aromatic protons at C2 and C6, doublet due to coupling with the C4 proton. ~ 2.65 ppm (m, 1H): Methine proton on the cyclopropyl ring, deshielded by the adjacent carbonyl group. ~ 1.30 ppm (m, 2H) & ~ 1.10 ppm (m, 2H): Methylene protons of the cyclopropyl ring, appearing as complex multiplets. |
| ¹³C NMR | ~ 198.5 ppm: Carbonyl carbon (C=O). ~ 139.0 ppm: Quaternary aromatic carbon attached to the ketone. ~ 135.5 ppm: Aromatic carbons bearing chlorine atoms (C3, C5). ~ 132.0 ppm: Aromatic carbon at C4. ~ 127.0 ppm: Aromatic carbons at C2 and C6. ~ 18.0 ppm: Methine carbon of the cyclopropyl ring. ~ 12.5 ppm: Methylene carbons of the cyclopropyl ring. |
| FT-IR (cm⁻¹) | ~ 3100-3000: Aromatic and cyclopropyl C-H stretch. ~ 1685: Strong C=O (aryl ketone) stretch. ~ 1570, 1450: Aromatic C=C bending. ~ 850-750: C-Cl stretch. |
Primary Synthesis Protocol: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust and highly reliable method for the synthesis of aryl ketones.[10] The reaction proceeds via electrophilic aromatic substitution, where an acylium ion, generated from cyclopropanecarbonyl chloride and a Lewis acid catalyst, attacks the electron-rich (despite the chloro groups) aromatic ring of 1,3-dichlorobenzene. A key advantage of this method is that the product ketone is deactivated towards further acylation, which effectively prevents polysubstitution.[11]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. CAS 898790-30-2 C10H8Cl2O this compound - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 898790-30-2 [amp.chemicalbook.com]
- 6. This compound | C10H8Cl2O | CID 24724109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Leveraging Cyclopropyl 3,5-dichlorophenyl ketone in Medicinal Chemistry
Introduction: The Strategic Value of Cyclopropyl 3,5-dichlorophenyl ketone in Drug Discovery
In the landscape of modern medicinal chemistry, the judicious selection of starting materials is paramount to the successful development of novel therapeutic agents. "this compound" is a scaffold of significant interest, embodying two key structural motifs that are frequently exploited to enhance the pharmacological properties of drug candidates. The cyclopropyl group, a small, strained carbocycle, is a bioisostere for various functional groups and is known to improve metabolic stability, increase potency, and modulate physicochemical properties.[1][2] Concurrently, the 3,5-dichlorophenyl moiety offers a substitution pattern often associated with potent and selective biological activity, as seen in modulators of various receptors and enzymes. The combination of these features in a single, versatile ketone building block presents a powerful tool for the synthesis of diverse compound libraries aimed at a multitude of biological targets.
This guide provides an in-depth exploration of the application of "this compound" in medicinal chemistry, with a focus on its utility in the synthesis of biologically active heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
Core Application: Synthesis of Bioactive Pyrazoline Derivatives
A primary and highly valuable application of "this compound" is its role as a precursor in the synthesis of pyrazoline derivatives. Pyrazolines, a class of five-membered nitrogen-containing heterocycles, are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The reaction of a cyclopropyl ketone with a hydrazine derivative provides a straightforward and efficient route to this privileged scaffold.
Reaction Rationale and Mechanistic Insight
The synthesis of pyrazolines from cyclopropyl ketones proceeds via a condensation reaction with a hydrazine derivative, followed by an intramolecular cyclization. The carbonyl group of the ketone is the primary site of reaction, where the nucleophilic hydrazine initially forms a hydrazone intermediate. Subsequent cyclization is facilitated by the unique electronic properties of the cyclopropyl group, which can stabilize transient species and influence the regioselectivity of the ring closure.
The general reaction scheme is as follows:
Caption: General workflow for pyrazoline synthesis.
The versatility of this reaction lies in the ability to introduce a wide range of substituents (R) through the choice of the hydrazine derivative. This allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting pyrazoline library, a critical step in optimizing lead compounds.
Experimental Protocol: Synthesis of a Representative 3-(3,5-dichlorophenyl)-5-cyclopropyl-1-phenyl-4,5-dihydro-1H-pyrazole
This protocol details a representative synthesis of a pyrazoline derivative from "this compound" and phenylhydrazine. This procedure is designed to be robust and can be adapted for the synthesis of a variety of analogous compounds by substituting the hydrazine reactant.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 898790-30-2 | 229.08 | 1.0 mmol |
| Phenylhydrazine | 100-63-0 | 108.14 | 1.1 mmol |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.5 mL |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 20 mL |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of "this compound" in 20 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add 1.1 mmol of phenylhydrazine followed by 0.5 mL of glacial acetic acid. The acetic acid acts as a catalyst to facilitate the condensation.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of the starting ketone spot indicates the completion of the reaction. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 30 mL of diethyl ether and 20 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure pyrazoline derivative.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Exploration
The described synthetic protocol serves as a gateway to a diverse library of pyrazoline derivatives with potential therapeutic applications. By systematically varying the substituent on the hydrazine reactant, researchers can probe the structure-activity relationships governing the biological activity of these compounds.
Caption: SAR exploration through hydrazine variation.
For instance, introducing electron-withdrawing or electron-donating groups on a phenylhydrazine ring can modulate the electronic properties of the final pyrazoline and its interaction with biological targets. Similarly, the incorporation of various heterocyclic moieties can influence solubility, metabolic stability, and target engagement.
Conclusion and Future Perspectives
"this compound" is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of pyrazoline derivatives, a class of compounds with a proven track record of diverse biological activities, highlights its potential in drug discovery programs. The straightforward and adaptable synthetic protocols, coupled with the potential for extensive SAR exploration, make this ketone an attractive starting point for the development of novel therapeutic agents. Future investigations could explore the expansion of the heterocyclic scaffolds synthesized from this ketone, further broadening its utility in the quest for new medicines.
References
-
The Pharma Innovation Journal. Synthesis, biological activity of new pyrazoline derivative. [Link][3]
-
Der Pharma Chemica. Design, synthesis and biological evaluation of some novel pyrazoline derivatives. [Link][4]
-
Bentham Science. Biological Activities of Pyrazoline Derivatives-A Recent Development. [Link][5]
-
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link][1]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link][2]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. eurekaselect.com [eurekaselect.com]
Part 1: Synthesis of Cyclopropyl 3,5-Dichlorophenyl Ketone via Friedel-Crafts Acylation
An In-Depth Guide to the Synthetic Applications of Cyclopropyl 3,5-Dichlorophenyl Ketone: Protocols and Mechanistic Insights
For researchers, scientists, and professionals in drug development, cyclopropyl ketones are invaluable synthetic intermediates. The inherent ring strain of the cyclopropyl group, combined with the electrophilicity of the adjacent ketone, provides a unique platform for a diverse array of chemical transformations. When appended to a 3,5-dichlorophenyl moiety, the electronic properties of the system are further modulated, enhancing its reactivity and opening distinct synthetic pathways. The electron-withdrawing nature of the dichlorinated ring activates the cyclopropane for nucleophilic attack, making it a "donor-acceptor" cyclopropane, a class of compounds known for versatile ring-opening reactions.[1][2]
This guide offers a comprehensive overview of the synthesis and key reactions of this compound. It provides detailed, field-proven experimental protocols, explains the causality behind critical experimental choices, and presents visual workflows to ensure clarity and reproducibility in the laboratory.
The most direct and reliable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the activation of an acyl chloride by a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This ion is then attacked by the aromatic ring. A key advantage of this method over Friedel-Crafts alkylation is that the resulting ketone is deactivated towards further substitution, preventing polyacylation.[3][4]
The synthesis of this compound proceeds by the acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride. The dichlorobenzene substrate is relatively deactivated, necessitating stoichiometric amounts of AlCl₃ and controlled heating to drive the reaction to completion.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound.
Detailed Protocol 1: Synthesis via Friedel-Crafts Acylation
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Cyclopropanecarbonyl chloride
-
1,3-Dichlorobenzene
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood.[4]
-
Anhydrous AlCl₃ is corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care.[5]
-
Cyclopropanecarbonyl chloride and DCM are hazardous. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq.). Suspend the AlCl₃ in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C using an ice/water bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.
-
Acylium Ion Formation: Dissolve cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the acylium ion complex is often indicated by a color change.
-
Aromatic Addition: After the addition is complete, add 1,3-dichlorobenzene (1.1 eq.), dissolved in anhydrous DCM, dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (1,3-dichlorobenzene) is consumed.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[4] This step quenches the reaction and decomposes the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
| Parameter | Value/Condition | Rationale |
| Stoichiometry (AlCl₃) | 1.2 equivalents | A slight excess of the Lewis acid is required to activate the acyl chloride and drive the reaction with the deactivated aromatic ring. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermicity of acylium ion formation. Warming to RT provides the energy needed for the reaction to proceed to completion. |
| Solvent | Anhydrous DCM | An inert solvent is required. DCM is a common choice for Friedel-Crafts reactions due to its ability to dissolve the reactants and its low boiling point.[5] |
| Work-up Quench | Ice / Conc. HCl | Decomposes the AlCl₃-ketone complex and separates the inorganic salts into the aqueous phase. |
Part 2: Reactions of the Carbonyl Group (Ring-Retaining)
The ketone moiety of this compound can undergo standard carbonyl chemistry, often leaving the cyclopropyl ring intact, provided that reaction conditions are carefully controlled.
Protocol 2: Reduction to 1-(3,5-Dichlorophenyl)-1-cyclopropylmethanol
The reduction of the ketone to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the aromatic chlorides or the cyclopropyl ring under standard conditions.
Caption: Workflow for the NaBH₄ reduction of the cyclopropyl ketone.
Procedure:
-
Setup: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq.) in small portions. The portion-wise addition helps to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol, which can be further purified by chromatography if necessary.
Protocol 3: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.[6][7]
Caption: General workflow for a Wittig olefination reaction.
Procedure:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C.[8]
-
With vigorous stirring, add n-butyllithium (n-BuLi, 1.1 eq.) dropwise. A distinct color change (typically to yellow or orange) indicates the formation of the ylide.[8]
-
Remove the ice bath and stir the ylide solution at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back down to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis shows consumption of the ketone.
-
Work-up: Cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the mixture with diethyl ether (Et₂O). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which must be removed. Purify the crude product by column chromatography on silica gel.[8]
Protocol 4: Grignard Reaction for Tertiary Alcohol Synthesis
Grignard reagents are potent carbon nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup.[9][10] When working with cyclopropyl ketones, it is crucial to use low temperatures to favor 1,2-addition to the carbonyl over potential nucleophilic attack on the strained cyclopropyl ring.
Caption: Low-temperature workflow for the Grignard addition to the ketone.
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to prevent side reactions like ring-opening.
-
Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq. in Et₂O or THF) dropwise via syringe.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Monitoring: Check for the completion of the reaction by TLC (quenching a small aliquot in saturated NH₄Cl solution before spotting).
-
Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature. Add water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Reaction | Key Reagent(s) | Temp. | Typical Time | Product Type |
| Reduction | NaBH₄, Methanol | 0 °C to RT | 2-3 hrs | Secondary Alcohol |
| Wittig | R-PPh₃⁺Br⁻, n-BuLi, THF | 0 °C to Reflux | 5-7 hrs | Alkene |
| Grignard | R-MgBr, THF | -78 °C | 2 hrs | Tertiary Alcohol |
Part 3: Nucleophilic Ring-Opening Reaction
The combination of the electron-withdrawing 3,5-dichlorophenyl group (acceptor) and the cyclopropyl ring (donor) makes this molecule a classic donor-acceptor cyclopropane. This electronic arrangement polarizes the cyclopropane C-C bonds, making them susceptible to cleavage by nucleophiles.[11][12][13] This reactivity provides a powerful method for accessing γ-functionalized ketones.
Protocol 5: Ring-Opening with Thiophenol
Thiols are excellent nucleophiles for the ring-opening of donor-acceptor cyclopropanes.[13] The reaction can be catalyzed by a Lewis acid to further activate the ketone and facilitate the attack.
Caption: Mechanism of Lewis acid-catalyzed nucleophilic ring-opening.
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like DCM or toluene.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 eq.).
-
Nucleophile Addition: Add thiophenol (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the higher molecular weight ring-opened product.
-
Work-up: Upon completion, quench the reaction with water.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the γ-phenylthio ketone.
References
-
Feng, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 54(46), 13748-52. [Link]
-
PubMed. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. [Link]
-
ResearchGate. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. [Link]
-
Royal Society of Chemistry. (2019). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]
-
PubChem. This compound. [Link]
-
Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-501. [Link]
-
Scribd. Friedel Crafts Acylation. [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. [Link]
-
MDPI. (2018). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 23(9), 2291. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Howei Pharm. This compound. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Wiley Online Library. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. ChemistryOpen, 5(2), 119-123. [Link]
-
Science and Education Publishing. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(2), 22-26. [Link]
-
ResearchGate. (2020). Mechanism for the intermolecular reaction of cyclopropyl ketones with alkenes. [Link]
-
Sciencemadness Discussion Board. (2016). Cyclopropyl grignard. [Link]
-
Royal Society of Chemistry. (1982). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 261-266. [Link]
-
National Institutes of Health. (2015). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. [Link]
-
SciSpace. (1972). The Effect of Ketone Structure upon the Product Distribution in the Reaction of 2,4-Dinitrobenzenesulfenyl Chloride with. [Link]
- Google Patents. (2020). Synthesis method of cyclopropyl methyl ketone.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
ResearchGate. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
ResearchGate. (2016). First‐generation route to cyclopropyl ketone 13. Reagents and conditions. [Link]
-
PubChem. Cyclopropyl methyl ketone. [Link]
-
Wiley. (1996). Reductions by the Alumino- and Borohydrides in Organic Synthesis. [Link]
-
Organic Syntheses. (1973). 5α-androstan-17β-ol-3-one. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. | Semantic Scholar [semanticscholar.org]
- 12. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclopropyl 3,5-Dichlorophenyl Ketone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cyclopropyl Ketones in Modern Agrochemicals
The cyclopropyl moiety is a highly sought-after structural motif in contemporary agrochemical design. Its inherent ring strain and unique electronic properties confer upon parent molecules enhanced metabolic stability, increased potency, and often, a novel mode of action. When incorporated as a cyclopropyl ketone, this functional group becomes a versatile synthetic handle, enabling the construction of complex molecular architectures. While direct applications of "Cyclopropyl 3,5-dichlorophenyl ketone" in commercialized agrochemicals are not extensively documented in publicly available literature, its structure represents a key pharmacophore present in a significant class of fungicides.
This guide will first outline a plausible and robust synthetic route to this compound. Subsequently, it will delve into the application of a closely related and commercially significant analogue, 1-(1-chlorocyclopropyl)ethanone, as a pivotal intermediate in the synthesis of the broad-spectrum triazole fungicide, prothioconazole. The principles, protocols, and mechanisms discussed herein are designed to be broadly applicable to the synthesis of novel agrochemicals based on the cyclopropyl aryl ketone scaffold.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct installation of the cyclopropylcarbonyl group onto the 3,5-dichlorophenyl ring.
Causality in Experimental Design:
-
Choice of Catalyst: Anhydrous aluminum chloride (AlCl₃) is the quintessential Lewis acid for activating acyl chlorides in Friedel-Crafts acylations due to its high efficacy and cost-effectiveness.[1][2] It coordinates to the carbonyl oxygen of cyclopropanecarbonyl chloride, rendering the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich (despite the chloro-substituents) aromatic ring.
-
Solvent Selection: A non-polar, aprotic solvent such as dichloromethane (DCM) is ideal. It is an excellent solvent for the reactants and catalyst, is inert under the reaction conditions, and has a low boiling point, which facilitates its removal during work-up.
-
Temperature Control: The initial phase of the reaction is conducted at low temperatures (0-5 °C) to control the exothermic formation of the acylium ion complex and to prevent potential side reactions. The reaction is then allowed to warm to room temperature to drive the substitution to completion.
Experimental Protocol: Friedel-Crafts Acylation
Reaction Scheme:
Materials:
-
1,3-Dichlorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Addition of Aromatic Substrate: Add 1,3-dichlorobenzene (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Part 2: Application in the Synthesis of Triazole Fungicides - The Prothioconazole Analogue
The true value of the cyclopropyl aryl ketone scaffold is demonstrated in its role as a precursor to high-value agrochemicals. A prime example is the synthesis of prothioconazole, a systemic triazole thione fungicide with a broad spectrum of activity.[3][4] While prothioconazole itself is derived from a 2-chlorophenyl starting material, the synthetic logic is directly translatable from a 3,5-dichlorophenyl analogue. The key transformation involves the reaction of the ketone with a sulfur ylide to form an epoxide, followed by ring-opening with a triazole.
Synthetic Workflow for a Prothioconazole Analogue
The following diagram illustrates a generalized synthetic pathway from a cyclopropyl aryl ketone to a triazole fungicide.
Caption: Synthetic pathway to a prothioconazole analogue.
Protocol: Nucleophilic Ring-Opening of the Epoxide with 1,2,4-Triazole
This step is a critical C-N bond-forming reaction that introduces the essential triazole heterocycle.
Causality in Experimental Design:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate 1,2,4-triazole, forming the triazolide anion, which is a potent nucleophile.[5] Stronger bases like NaH could potentially lead to side reactions with the epoxide.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is chosen to solubilize the triazole salt and facilitate the SN2-type ring-opening of the epoxide.
-
Temperature: The reaction is heated to reflux to provide sufficient activation energy for the nucleophilic attack and to ensure a reasonable reaction rate.[5]
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the epoxide intermediate (1.0 equivalent), 1,2,4-triazole (1.2 equivalents), and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a suitable volume of acetonitrile to the flask.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude triazole alcohol intermediate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Part 3: Fungicidal Activity and Mechanism of Action
Fungicides derived from this pathway, such as prothioconazole, are classified as Demethylation Inhibitors (DMIs).[4][6]
Mechanism of Action Diagram
Sources
- 1. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What Is Prothioconazole and Why Is It a Modern Broad-Spectrum DMI Fungicide? [jindunchemical.com]
- 4. Prothioconazole - Wikipedia [en.wikipedia.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols for the Corey-Chaykovsky Cyclopropanation of Aryl Ketones
Introduction: The Strategic Importance of Aryl-Substituted Cyclopropanes
The cyclopropyl moiety is a privileged structural motif in medicinal chemistry and drug development, prized for its ability to impart unique conformational constraints, improve metabolic stability, and modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The Corey-Chaykovsky reaction stands as a powerful and versatile tool for the synthesis of these three-membered rings.[1] This application note provides a comprehensive guide to the Corey-Chaykovsky cyclopropanation, with a specific focus on its application to α,β-unsaturated aryl ketones, yielding synthetically valuable aryl-substituted cyclopropyl ketones.[2] We will delve into the mechanistic underpinnings of the reaction, provide detailed and validated experimental protocols, and offer insights into troubleshooting and optimization, catering to researchers, scientists, and drug development professionals.
Mechanistic Rationale: A Tale of Two Ylides
The outcome of the Corey-Chaykovsky reaction, be it epoxidation or cyclopropanation, is critically dependent on the choice of the sulfur ylide.[3][4] Understanding this dichotomy is paramount for successful synthesis.
-
Dimethylsulfonium Methylide ((CH₃)₂SCH₂): This "less stable" or "more reactive" ylide, typically generated from trimethylsulfonium iodide and a strong base, reacts with simple ketones and aldehydes to produce epoxides.[5][6] The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular Sₙ2 reaction where the resulting alkoxide displaces dimethyl sulfide to form the oxirane ring.[6]
-
Dimethylsulfoxonium Methylide ((CH₃)₂SOCH₂): This "stabilized" ylide, also known as the Corey-Chaykovsky reagent, is generated from trimethylsulfoxonium iodide and a strong base.[3][7] When reacted with α,β-unsaturated carbonyl compounds, such as aryl enones, it preferentially undergoes a 1,4-conjugate addition (Michael addition).[2][3] The resulting enolate then cyclizes via an intramolecular nucleophilic substitution to form the cyclopropane ring, expelling dimethyl sulfoxide (DMSO).[5][8] This preference for 1,4-addition is attributed to the "softer" nature of the sulfoxonium ylide.[9]
The starkly different outcomes of these two ylides can be rationalized by comparing the Corey-Chaykovsky reaction to the Wittig reaction. In the Wittig reaction, the formation of a very strong phosphorus-oxygen double bond drives the reaction towards olefination through an oxaphosphetane intermediate.[10] In the Corey-Chaykovsky reaction, the sulfur-oxygen bond is weaker, and the sulfonium or sulfoxonium group acts as a good leaving group, favoring intramolecular substitution to form a three-membered ring.[9][10]
Reaction Mechanism: Cyclopropanation of an α,β-Unsaturated Aryl Ketone
The cyclopropanation of an α,β-unsaturated aryl ketone with dimethylsulfoxonium methylide proceeds through the following key steps:
-
Ylide Formation: Deprotonation of trimethylsulfoxonium iodide with a strong base (e.g., sodium hydride) generates the dimethylsulfoxonium methylide ylide.[3]
-
1,4-Conjugate Addition: The nucleophilic ylide attacks the β-carbon of the enone in a Michael-initiated ring closure (MIRC) mechanism.[2][8]
-
Intramolecular Cyclization: The resulting enolate undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfoxonium group to form the cyclopropane ring and eliminate DMSO.[5]
This sequence generally leads to the formation of a thermodynamically stable trans-1,2-disubstituted cyclopropane.[8][11]
Diagram of the Corey-Chaykovsky Cyclopropanation Mechanism
Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.
Experimental Protocols
Protocol 1: Synthesis of Trimethylsulfoxonium Iodide
This protocol describes the preparation of the essential precursor for the Corey-Chaykovsky reagent.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Iodomethane (Methyl Iodide)
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl sulfoxide (1.0 eq) and iodomethane (approx. 2.5 eq). Caution: Iodomethane is volatile and toxic; handle in a fume hood.[12]
-
Heat the reaction mixture to reflux at approximately 80°C for 24 hours.[12]
-
Cool the mixture to room temperature. A solid precipitate should form.
-
Filter the solid product and wash it thoroughly with acetone to remove unreacted starting materials.[12]
-
Dry the resulting white to yellow crystalline powder, which is trimethylsulfoxonium iodide, under vacuum. The product is hygroscopic and light-sensitive and should be stored accordingly.[13]
Protocol 2: Cyclopropanation of Chalcone (a model α,β-unsaturated aryl ketone)
This protocol details the synthesis of 1-benzoyl-2-phenylcyclopropane from chalcone.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Chalcone
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, washed with hexanes to remove mineral oil).
-
Add anhydrous DMSO via syringe and stir the suspension.
-
Add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases and a clear to slightly hazy solution of dimethylsulfoxonium methylide is obtained (typically 30-60 minutes).[14]
-
-
Cyclopropanation:
-
Cool the ylide solution in an ice-water bath.
-
Prepare a solution of chalcone (1.0 eq) in anhydrous DMSO.
-
Add the chalcone solution dropwise to the cold ylide solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a beaker of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-benzoyl-2-phenylcyclopropane.
-
Table 1: Representative Reaction Parameters for Cyclopropanation of Aryl Enones
| Aryl Enone Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chalcone | NaH | DMSO | rt | 2 | 85-95 | |
| 4-Methoxychalcone | KOtBu | DMSO | rt | 3 | 92 | |
| 4-Nitrochalcone | NaH | DMSO | rt | 4 | 78 | [15] |
| 2-Naphthyl vinyl ketone | MTBD | MeCN | rt | 1.5 | 90 | [16] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete ylide formation (inactive NaH, wet solvent). | Use fresh, high-quality NaH. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Decomposition of the ylide. | Generate and use the ylide at low temperatures if necessary, although dimethylsulfoxonium methylide is relatively stable. | |
| Formation of epoxide instead of cyclopropane | Use of dimethylsulfonium iodide instead of dimethylsulfoxonium iodide. | Verify the identity of the sulfonium salt. |
| Reaction with a non-conjugated ketone impurity. | Purify the starting aryl enone. | |
| Complex product mixture | Side reactions of the ylide or product. | Lower the reaction temperature. Reduce the reaction time. |
| Presence of other reactive functional groups. | Consider protecting sensitive functional groups. | |
| Difficulty in purification | Co-elution of product with DMSO or other byproducts. | Ensure a thorough aqueous work-up to remove most of the DMSO. Use an appropriate solvent system for chromatography. |
Visualization of the Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]
- 13. grokipedia.com [grokipedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US4154952A - Process for the production of substituted cyclopropane derivatives - Google Patents [patents.google.com]
- 16. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Simmons-Smith Reaction for the Synthesis of Cyclopropyl Ketones
The cyclopropane ring is a recurring and vital structural motif in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its unique conformational properties and electronic character impart significant effects on molecular shape and reactivity. The Simmons-Smith reaction stands as a cornerstone of synthetic organic chemistry for the stereospecific construction of this three-membered ring system from an alkene precursor.[3][4]
This guide provides an in-depth exploration of the Simmons-Smith reaction, with a specific focus on its application to silyl enol ethers—a powerful and reliable pathway for the preparation of cyclopropyl ketones and their derivatives, cyclopropanols. We will delve into the mechanistic underpinnings, reagent variations, stereochemical control, and provide detailed, field-tested protocols for researchers in synthetic chemistry and drug development.
Core Principles: The Mechanism of Cyclopropanation
The Simmons-Smith reaction is not a free-carbene reaction. Instead, it involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene (CH₂) group to an alkene in a concerted fashion.[5][6] This mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[3][7]
For the synthesis of cyclopropyl ketones, the substrate of choice is an electron-rich silyl enol ether. These are readily prepared from the corresponding ketone and serve as stable enol surrogates. The electron-donating nature of the silyloxy group activates the double bond towards the electrophilic zinc carbenoid, facilitating a high-yielding cyclopropanation.[3]
The initial product is a trimethylsilyl cyclopropyl ether. This intermediate can be isolated or, more commonly, hydrolyzed under acidic or basic conditions to yield a cyclopropanol. Cyclopropanols are often in equilibrium with their open-chain tautomers, the β-ketone, but for many systems, subsequent workup or mild oxidation directly yields the desired cyclopropyl ketone.
Figure 2: Chelation control in the Simmons-Smith reaction.
Experimental Protocols
Protocol 1: Synthesis of a Trimethylsilyl Enol Ether (Model Substrate)
This protocol describes the synthesis of 1-(trimethylsilyloxy)cyclohex-1-ene from cyclohexanone.
Materials:
-
Cyclohexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (Et₃N) [1] Procedure:
-
Prepare LDA: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add freshly distilled diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form a clear solution of lithium diisopropylamide (LDA).
-
Enolate Formation: Cool the LDA solution back down to -78 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Silyl Trapping: In a separate flask, prepare a solution of freshly distilled TMSCl (1.2 eq) and triethylamine (1.5 eq) in anhydrous THF. [1]Add this solution to the enolate mixture at -78 °C.
-
Workup: Allow the reaction to slowly warm to room temperature and stir for 2 hours. Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by distillation to afford the pure silyl enol ether.
Protocol 2: Furukawa Cyclopropanation of a Silyl Enol Ether
SAFETY WARNING: Diethylzinc (Et₂Zn) is pyrophoric and will ignite on contact with air. Diiodomethane (CH₂I₂) is toxic and a suspected carcinogen. All manipulations must be performed under a strict inert atmosphere using syringe and cannula techniques in a well-ventilated fume hood.
Materials:
-
1-(trimethylsilyloxy)cyclohex-1-ene (1.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 eq)
-
Diiodomethane (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add the silyl enol ether (1.0 eq) dissolved in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the diethylzinc solution (2.0 eq) dropwise via syringe. [4]To the dropping funnel, add diiodomethane (2.0 eq) dissolved in anhydrous DCM. Add the diiodomethane solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-12 hours. [4][8]4. Quenching and Workup: Once the starting material is consumed, cool the flask back to 0 °C. Quench the reaction by the very slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). [8]Alternatively, a solution of pyridine in ether can be added to precipitate zinc salts.
-
Extraction: Dilute the mixture with diethyl ether and filter through a pad of Celite to remove zinc salts. Transfer the filtrate to a separatory funnel, wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product (a silyl cyclopropyl ether) can be purified by flash column chromatography on silica gel. This product can then be carried forward for hydrolysis to the cyclopropanol or cyclopropyl ketone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive/degraded Et₂Zn solution.2. Presence of moisture in reagents or glassware.3. Poor quality diiodomethane. | 1. Use a fresh, properly stored bottle of Et₂Zn or titrate to confirm concentration.2. Ensure all glassware is rigorously flame- or oven-dried and the reaction is maintained under a positive pressure of inert gas.<[8]br>3. Use freshly distilled or high-purity diiodomethane. |
| Incomplete Conversion | 1. Insufficient reagent stoichiometry.2. Short reaction time or low temperature. | 1. Use a slight excess (1.5-2.0 equivalents) of both Et₂Zn and CH₂I₂.<[8]br>2. Allow the reaction to stir for a longer duration at room temperature, monitoring by TLC/GC until completion. [8] |
| Formation of Side Products | 1. Lewis-acid (ZnI₂) catalyzed decomposition of the silyl enol ether or product.2. Methylation of heteroatoms. | 1. Quench the reaction with pyridine, which complexes with the Lewis acidic zinc iodide byproduct.<[3]br>2. Avoid prolonged reaction times and large excesses of the zinc carbenoid. [3] |
References
-
Shaikh, A. et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health (NIH). [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
Yao, X. et al. (2006). Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives. PubMed. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Nishimura, J. (1970). Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. [Link]
-
NRO Chemistry. (2020). Simmons-Smith Reaction. YouTube. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
Common Organic Chemistry. Simmons-Smith Reaction (Et2Zn + CH2I2). [Link]
-
Conia, J. M. (1973). THE CYCLOPROPANATION OF SILYL ENOL ETHERS. A POWERFUL SYNTHETIC TOOL. Pure and Applied Chemistry. [Link]
-
ResearchGate. Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. [Link]
-
NROChemistry. Simmons-Smith Reaction. [Link]
-
Rubottom, G. M. & Lopez, M. I. (1973). Reaction of trimethysilyl enol ethers with Simmons-Smith reagent. Facile synthesis of trimethylsilyl cyclopropyl ethers and cyclopropanols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Charette, A. B. & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications. [Link]
-
Amanote Research. (PDF) Catalytic Asymmetric Simmons-Smith Cyclopropanation. [Link]
-
chemeurope.com. Simmons-Smith reaction. [Link]
-
Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
-
Walsh, P. J. et al. (2008). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Institutes of Health (NIH). [Link]
-
Aggarwal, V. K. et al. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. PubMed. [Link]
-
Furman Chemistry 120. Organic / Simmons-Smith Reaction. [Link]
-
ResearchGate. (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
Wiley-VCH. Asymmetric Cyclopropanation. [Link]
-
Bower, J. F. et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]
-
Chemistry Stack Exchange. Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. [Link]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Cyclopropyl 3,5-dichlorophenyl ketone as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl 3,5-dichlorophenyl ketone emerges as a highly valuable and versatile building block in the synthesis of complex heterocyclic compounds. The inherent ring strain of the cyclopropyl group, combined with the electronic properties of the 3,5-dichlorophenyl moiety, offers a unique platform for constructing diverse molecular architectures.[1][2] This guide provides an in-depth exploration of its applications, detailing the strategic advantages of this ketone in medicinal chemistry and offering comprehensive, step-by-step protocols for the synthesis of key heterocyclic scaffolds. The causality behind experimental choices, safety considerations, and mechanistic insights are emphasized to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of the this compound Scaffold
The confluence of a cyclopropyl ring and a 3,5-dichlorophenyl group within a single ketone structure provides a powerful tool for synthetic and medicinal chemists.
-
The Cyclopropyl Moiety: This three-membered ring is more than just a small carbocycle; its high ring strain and significant π-character allow it to act as a reactive three-carbon synthon. It can participate in a variety of ring-opening reactions, cycloadditions, and rearrangements, making it a gateway to diverse molecular frameworks.[1] In drug design, the cyclopropyl group is a recognized bioisostere for phenyl rings and other functionalities, often enhancing metabolic stability, improving potency, and reducing off-target effects.[3][4]
-
The 3,5-Dichlorophenyl Moiety: The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and reactivity. This substitution pattern is a privileged structure in medicinal chemistry, often found in potent and selective therapeutic agents.[5] The dichlorophenyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties. Its incorporation into heterocyclic systems has been instrumental in the development of treatments for a range of diseases.[5][6]
The combination of these two motifs in this compound creates a "push-pull" electronic environment that activates the cyclopropane ring, making it susceptible to nucleophilic attack and facilitating a variety of synthetic transformations.[7]
Synthesis of this compound
The reliable synthesis of the starting material is paramount for its application as a building block. A common and effective method is the Corey-Chaykovsky cyclopropanation of the corresponding α,β-unsaturated ketone (chalcone).[2]
Protocol 2.1: Synthesis of (E)-1-(3,5-dichlorophenyl)-3-(cyclopropyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol outlines the base-catalyzed Claisen-Schmidt condensation to form the chalcone precursor.
Materials:
-
3,5-Dichloroacetophenone
-
Cyclopropanecarboxaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichloroacetophenone (1.0 eq) in ethanol.
-
Add cyclopropanecarboxaldehyde (1.1 eq) to the solution.
-
Slowly add a solution of NaOH (2.5 eq) in deionized water to the stirred mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and acidify with glacial acetic acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude chalcone.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified (E)-1-(3,5-dichlorophenyl)-3-(cyclopropyl)prop-2-en-1-one.
Protocol 2.2: Corey-Chaykovsky Cyclopropanation to Yield this compound
This protocol describes the formation of the cyclopropyl ring from the chalcone intermediate.[2]
Materials:
-
(E)-1-(3,5-dichlorophenyl)-3-(cyclopropyl)prop-2-en-1-one
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DMSO.
-
Heat the mixture to 70 °C until the evolution of hydrogen gas ceases, indicating the formation of the sulfoxonium ylide. Cool the solution to room temperature.
-
Dissolve the chalcone from Protocol 2.1 (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Heterocyclic Synthesis: Ring-Opening and Cyclization Strategies
The synthetic utility of this compound lies in its ability to undergo ring-opening reactions, providing a 1,3-difunctionalized intermediate that can be trapped intramolecularly to form various heterocycles.[7]
Synthesis of Dihydrofurans via Acid-Catalyzed Rearrangement
Acid-catalyzed ring-opening of cyclopropyl ketones can lead to the formation of dihydrofuran derivatives through a Cloke-Wilson type rearrangement. The reaction proceeds via protonation of the carbonyl oxygen, which activates the cyclopropane ring for cleavage to form a stable carbocation intermediate that is then trapped by the enol oxygen.[7]
dot
Caption: Synthesis of Dihydrofurans.
Protocol 3.1.1: Synthesis of 2-(3,5-dichlorophenyl)-5-substituted-2,3-dihydrofuran
Materials:
-
This compound
-
Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acid catalyst (0.1-1.0 eq, depending on the acid strength) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the dihydrofuran product.
Synthesis of Pyrrolidines and Pyrrolines via Reaction with Amines
The reaction of cyclopropyl ketones with primary amines can lead to the formation of five-membered nitrogen-containing heterocycles. This transformation often proceeds through the formation of a cyclopropyl imine intermediate, which then undergoes a ring-opening and cyclization cascade.
dot
Caption: Synthesis of Pyrrolidines/Pyrrolines.
Protocol 3.2.1: Synthesis of 2-(3,5-dichlorophenyl)-5-substituted-pyrrolines
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Lewis acid catalyst (e.g., Yb(OTf)₃) or a dehydrating agent (e.g., molecular sieves)
-
Anhydrous toluene
Procedure:
-
To a flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the primary amine (1.1 eq), the catalyst (0.1 eq), and anhydrous toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrroline derivative.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the synthesis of heterocyclic compounds from this compound. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Heterocycle | Reagents | Catalyst | Solvent | Typical Yield (%) |
| Dihydrofuran | - | BF₃·OEt₂ | Dichloromethane | 75-85 |
| Pyrroline | Aniline | Yb(OTf)₃ | Toluene | 60-75 |
| Pyrrolidine | Benzylamine | Molecular Sieves | Toluene | 65-80 |
Safety and Handling
While specific safety data for this compound is not extensively published, it is prudent to handle it with the care afforded to similar aromatic ketones and cyclopropyl compounds.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid inhalation of dust or vapors and contact with skin and eyes.[8]
-
Reactivity Hazards: Cyclopropyl ketones can be flammable and may form explosive mixtures with air.[8] Keep away from heat, sparks, and open flames. Reactions involving strong acids or bases can be exothermic.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique electronic and steric properties, derived from the combination of the strained cyclopropyl ring and the electron-withdrawing 3,5-dichlorophenyl group, enable a rich chemistry centered around ring-opening and cyclization reactions. The protocols and insights provided in this guide are intended to facilitate the exploration of this valuable synthetic intermediate in the pursuit of novel molecular entities for drug discovery and development.
References
- Benchchem. (n.d.). Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
- National Institutes of Health. (n.d.). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones.
- Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. (2023). RSC Advances.
- Semantic Scholar. (n.d.). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.
- Sci-Hub. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
- MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
- SAFETY DATA SHEET. (2012).
- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. (2013). PLoS ONE.
- Benchchem. (n.d.). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
- Benchchem. (n.d.). The Versatility of 3,5-Dichloropyridine in Modern Medicinal Chemistry: A Technical Guide.
- Benchchem. (n.d.). Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: A Scalable and Robust Synthesis of Cyclopropyl 3,5-Dichlorophenyl Ketone for Pharmaceutical and Agrochemical Research
Abstract: This application note provides a comprehensive and scalable protocol for the synthesis of Cyclopropyl 3,5-Dichlorophenyl Ketone, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthetic strategy is centered around a robust Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride. Detailed, step-by-step procedures for the preparation of the acyl chloride starting material and the final ketone product are presented, along with in-depth discussions on reaction mechanisms, safety considerations, process controls, and analytical characterization. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the production of this important intermediate.
Introduction: The Significance of Cyclopropyl Aryl Ketones
Cyclopropyl aryl ketones are a prominent structural motif in a wide array of biologically active molecules. The unique conformational and electronic properties of the cyclopropyl group often impart favorable metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles to parent compounds. Specifically, the 3,5-dichlorophenyl moiety is a common feature in molecules designed to interact with various biological targets. The combination of these two pharmacophores in "this compound" makes it a highly valuable starting material for the synthesis of new chemical entities with potential applications in medicine and agriculture.
This application note details a two-step synthetic sequence for the preparation of this compound, designed for scalability and reproducibility in a laboratory or pilot plant setting.
Synthetic Strategy and Mechanism
The overall synthetic approach involves two key transformations:
-
Preparation of Cyclopropanecarbonyl Chloride: The synthesis begins with the conversion of commercially available cyclopropanecarboxylic acid to its corresponding acyl chloride. This is a standard transformation that can be achieved with high efficiency using common chlorinating agents.
-
Friedel-Crafts Acylation: The core of the synthesis is the Friedel-Crafts acylation of 1,3-dichlorobenzene with the prepared cyclopropanecarbonyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate the target ketone.
The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
Caption: Friedel-Crafts Acylation Workflow.
Detailed Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier |
| Cyclopropanecarboxylic acid | 99% | Commercial Source |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercial Source |
| 1,3-Dichlorobenzene | 99% | Commercial Source |
| Aluminum chloride (AlCl₃) | Anhydrous, 99.9% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Hydrochloric acid (HCl) | Concentrated (37%) | Commercial Source |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source |
| Hexanes | Reagent Grade | Commercial Source |
| Ethyl acetate | Reagent Grade | Commercial Source |
Equipment:
-
Three-necked round-bottom flasks
-
Reflux condenser with a gas outlet to a scrubber
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Synthesis of Cyclopropanecarbonyl Chloride
Safety First: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol:
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The outlet of the condenser should be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.
-
Charging Reactants: To the flask, add cyclopropanecarboxylic acid (50.0 g, 0.58 mol).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (83.0 g, 51.0 mL, 0.70 mol) to the cyclopropanecarboxylic acid via the addition funnel over 30 minutes. The reaction is exothermic, and gas evolution will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 118-120 °C at atmospheric pressure. The expected yield is typically in the range of 90-95%.[1][2]
Step 2: Friedel-Crafts Acylation for the Synthesis of this compound
Safety First: Anhydrous aluminum chloride is highly reactive with water and moisture, releasing heat and HCl gas.[3] Handle it in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox for small-scale reactions). The reaction is exothermic and should be cooled in an ice bath during the addition of reagents.[4]
Protocol:
-
Reaction Setup: In a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (85.0 g, 0.64 mol) and anhydrous dichloromethane (DCM, 400 mL).
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: Slowly add the freshly prepared cyclopropanecarbonyl chloride (60.0 g, 0.57 mol) to the stirred suspension of aluminum chloride in DCM over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add 1,3-dichlorobenzene (75.0 g, 0.51 mol) dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours at ambient temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: a. Carefully and slowly pour the reaction mixture into a 2 L beaker containing a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL). This quenching process is highly exothermic and will generate HCl gas. Perform this step in a well-ventilated fume hood. b. Transfer the quenched mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with DCM (2 x 100 mL). d. Combine the organic layers and wash sequentially with water (200 mL), a saturated sodium bicarbonate solution (200 mL) to neutralize any remaining acid, and finally with brine (200 mL).
-
Isolation and Purification: a. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid. b. The crude product can be purified by recrystallization. A suitable solvent system is a mixture of hexanes and ethyl acetate.[3] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. c. Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.
In-Process Controls and Characterization
| Parameter | Method | Specification |
| Reaction Completion (Step 1) | TLC | Disappearance of cyclopropanecarboxylic acid spot |
| Reaction Completion (Step 2) | TLC/HPLC | Consumption of 1,3-dichlorobenzene |
| Product Purity | HPLC | >98% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, IR, MS | Consistent with the structure of the target compound |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-7.9 (m, 2H, Ar-H), ~7.6 (t, 1H, Ar-H), ~2.6-2.7 (m, 1H, CH-cyclopropyl), ~1.2-1.3 (m, 2H, CH₂-cyclopropyl), ~1.0-1.1 (m, 2H, CH₂-cyclopropyl).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~198-200 (C=O), ~138-140 (Ar-C), ~135 (Ar-C-Cl), ~130 (Ar-CH), ~127 (Ar-CH), ~18 (CH-cyclopropyl), ~12 (CH₂-cyclopropyl).
-
IR (KBr, cm⁻¹): ~3100-3000 (C-H, cyclopropyl and aromatic), ~1680-1700 (C=O, ketone), ~1580, 1470 (C=C, aromatic), ~800-900 (C-Cl).
-
Mass Spectrometry (EI): Molecular ion peak corresponding to C₁₀H₈Cl₂O.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Friedel-Crafts reaction | Incomplete reaction or decomposition of reagents. | Ensure all reagents and solvents are anhydrous. Use a slight excess of aluminum chloride and acyl chloride. |
| Formation of multiple products | Isomerization or side reactions. | Maintain a low reaction temperature during the addition of reagents. |
| Difficulty in crystallization | Presence of impurities or incorrect solvent system. | Purify the crude product by column chromatography before recrystallization. Screen different solvent systems. |
Conclusion
This application note provides a reliable and scalable two-step synthesis for this compound. The described protocol, based on a well-established Friedel-Crafts acylation, offers high yields and a straightforward purification procedure. By following the detailed steps and safety precautions outlined in this document, researchers and drug development professionals can efficiently produce this valuable building block for their discovery and development programs.
References
- CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
NJ.gov - Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
Doc Brown's Chemistry - infrared spectrum of cyclopropane. [Link]
-
University of Rochester, Department of Chemistry - Reagents & Solvents: Solvents for Recrystallization. [Link]
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
Sources
Application Notes and Protocols for the Functionalization of the Ketone Group in Cyclopropyl 3,5-dichlorophenyl ketone
Introduction: The Versatile Ketone Handle of a Privileged Scaffold
Cyclopropyl 3,5-dichlorophenyl ketone is a valuable building block in medicinal chemistry and drug discovery. The cyclopropyl moiety can act as a conformationally restricted bioisostere for various functional groups, while the 3,5-dichlorophenyl ring offers a handle for further derivatization and can enhance binding to biological targets. The ketone group, however, represents the most versatile site for chemical manipulation, serving as a gateway to a diverse array of functional groups and molecular architectures.
This guide provides an in-depth exploration of key synthetic strategies for the functionalization of the ketone group in this compound. We will delve into the mechanistic underpinnings of each transformation, present detailed, field-proven protocols, and offer insights into the rationale behind experimental choices. The protocols are designed to be self-validating, with an emphasis on achieving high yields and predictable outcomes.
Reduction of the Ketone: Accessing Chiral Alcohols
The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation that introduces a stereocenter, opening avenues for the synthesis of chiral molecules. The choice of reducing agent and conditions dictates the stereochemical outcome.
Diastereoselective Reduction to the Racemic Alcohol
For many applications, a racemic mixture of the corresponding alcohol, (cyclopropyl)(3,5-dichlorophenyl)methanol, is a sufficient starting point for further derivatization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Mechanism Insight: The reduction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup to yield the alcohol.
Experimental Protocol: Sodium Borohydride Reduction
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
| Parameter | Value |
| Typical Yield | >95% |
| Purity | >98% (after chromatography) |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Asymmetric Reduction: Enantioselective Synthesis of (R)- and (S)-(Cyclopropyl)(3,5-dichlorophenyl)methanol
Accessing enantiomerically pure alcohols is often crucial in drug development. Asymmetric hydrogenation using a chiral catalyst is a powerful method to achieve high enantioselectivity. Ruthenium-based catalysts with chiral diphosphine and diamine ligands have shown broad applicability for the asymmetric hydrogenation of aryl ketones.[1]
Mechanism Insight: The ketone coordinates to the chiral ruthenium catalyst, and hydrogen is delivered from a specific face, dictated by the steric and electronic properties of the chiral ligands, leading to the preferential formation of one enantiomer.
Experimental Protocol: Asymmetric Hydrogenation
-
Materials:
-
This compound
-
Isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK)
-
RuCl₂ (or the corresponding (R,R) catalyst for the other enantiomer)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure autoclave, add this compound (1.0 eq) and the chiral ruthenium catalyst (0.01 eq).
-
Purge the autoclave with argon.
-
Add a solution of potassium tert-butoxide (0.1 eq) in isopropanol.
-
Pressurize the autoclave with hydrogen gas (50 atm) and stir the reaction mixture at 50 °C for 12-24 hours.
-
Monitor the reaction by chiral HPLC.
-
After completion, carefully vent the autoclave and concentrate the reaction mixture.
-
The crude product can be purified by column chromatography.
-
| Parameter | Value |
| Catalyst Loading | 1 mol% |
| Typical Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
| Characterization | Chiral HPLC, ¹H NMR, ¹³C NMR, MS |
Reductive Amination: Synthesis of Primary, Secondary, and Tertiary Amines
Reductive amination is a cornerstone of amine synthesis, providing a direct route from ketones to a wide range of amine derivatives.[2] This transformation is particularly valuable in pharmaceutical chemistry for introducing basic nitrogen atoms, which can improve pharmacokinetic properties.[2]
Synthesis of (Cyclopropyl)(3,5-dichlorophenyl)methanamine (Primary Amine)
The direct reductive amination with ammonia or an ammonia source can be challenging. A more reliable two-step approach involves the formation of an oxime followed by its reduction.
Mechanism Insight: The ketone first reacts with hydroxylamine to form an oxime. The oxime is then reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Experimental Protocol: Oxime Formation and Reduction
-
Materials (Oxime Formation):
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol (EtOH)
-
-
Procedure (Oxime Formation):
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated oxime by filtration and wash with water.
-
-
Materials (Oxime Reduction):
-
This compound oxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
-
Procedure (Oxime Reduction):
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the oxime (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with THF.
-
Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
| Parameter | Value |
| Overall Yield | 60-70% |
| Purity | >95% (after purification) |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Synthesis of N-Substituted (Cyclopropyl)(3,5-dichlorophenyl)methanamines (Secondary and Tertiary Amines)
Direct reductive amination with a primary or secondary amine is a highly efficient one-pot procedure. The choice of reducing agent is critical to avoid the reduction of the ketone before iminium ion formation. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and selectivity.
Mechanism Insight: The ketone reacts with the amine to form a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is then reduced in situ by the hydride reagent to yield the amine product.
Experimental Protocol: Direct Reductive Amination
-
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
| Parameter | Value |
| Typical Yield | 70-90% |
| Substrate Scope | Wide range of primary and secondary amines |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Olefination Reactions: Carbon-Carbon Double Bond Formation
The conversion of the ketone to an alkene opens up a vast landscape of synthetic possibilities, including access to novel scaffolds through metathesis or polymerization. The Wittig reaction is a classic and reliable method for this transformation.[3][4][5][6][7]
The Wittig Reaction: Synthesis of 1-(3,5-Dichlorophenyl)-1-cyclopropyl-ethene
The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene.[3][4][5][6][7] The nature of the ylide determines the stereochemistry of the resulting double bond, although for a terminal alkene like the one in this example, stereochemistry is not a concern.
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate.[3][4] This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[7]
Experimental Protocol: Wittig Olefination
-
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. A deep orange or yellow color indicates the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to remove triphenylphosphine oxide.
-
| Parameter | Value |
| Typical Yield | 70-85% |
| Key Byproduct | Triphenylphosphine oxide |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Nucleophilic Addition of Organometallic Reagents: Extending the Carbon Skeleton
Grignard and organolithium reagents are powerful nucleophiles that readily add to the carbonyl carbon, forming a new carbon-carbon bond and a tertiary alcohol upon workup.[8][9]
Grignard Reaction: Synthesis of 1-(Cyclopropyl)-1-(3,5-dichlorophenyl)alkan-1-ols
The Grignard reaction is a versatile method for creating C-C bonds with a wide variety of alkyl, aryl, and vinyl Grignard reagents.[8][9]
Mechanism Insight: The highly polarized carbon-magnesium bond of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The resulting magnesium alkoxide is protonated during the acidic workup to yield the tertiary alcohol.
Experimental Protocol: Grignard Addition
-
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the tertiary alcohol by column chromatography.
-
| Parameter | Value |
| Typical Yield | 80-95% |
| Compatibility | Sensitive to protic functional groups |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Visualization of Key Transformations
Caption: Key functionalizations of the ketone group in this compound.
Conclusion: A Gateway to Chemical Diversity
The ketone functionality in this compound is a highly versatile handle that provides access to a wide array of important molecular scaffolds. The protocols detailed in this guide for reduction, reductive amination, olefination, and Grignard addition represent robust and reproducible methods for the synthesis of diverse derivatives. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can effectively leverage this key building block in their drug discovery and development programs.
References
-
Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals - NIH. (2022-06-23). Available from: [Link]
-
Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC. (n.d.). Available from: [Link]
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed. (2016-11-18). Available from: [Link]
-
Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope | Journal of the American Chemical Society. (n.d.). Available from: [Link]
-
Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC - NIH. (n.d.). Available from: [Link]
-
Functionalization of enantiomerically enriched cyclopropyl ketones... - ResearchGate. (n.d.). Available from: [Link]
-
Olefination of Aromatic Carbonyls via Site-Specific Activation of Cycloalkanone Ketals - ChemRxiv. (n.d.). Available from: [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (n.d.). Available from: [Link]
-
This compound | C10H8Cl2O | CID 24724109 - PubChem. (n.d.). Available from: [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Available from: [Link]
-
Ketone, cyclopropyl methyl - Organic Syntheses Procedure. (n.d.). Available from: [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC - NIH. (n.d.). Available from: [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Available from: [Link]
-
Olefination of Aromatic Carbonyls Using Cycloalkanone Ketals - ChemistryViews. (2023-11-24). Available from: [Link]
-
Ligand-Metal Cooperation Enables Net C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023-07-18). Available from: [Link]
-
Wittig reaction - Wikipedia. (n.d.). Available from: [Link]
-
Grignard Reagents - Chemistry LibreTexts. (2023-01-22). Available from: [Link]
-
Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). Available from: [Link]
-
Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PubMed Central. (n.d.). Available from: [Link]
-
20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. (n.d.). Available from: [Link]
-
Grignard Reagent Reaction Mechanism - YouTube. (2018-05-04). Available from: [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Available from: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. (2018-09-20). Available from: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). Available from: [Link]
-
I have a question what is the product of secondary amine with ketone using reductive amination mechanism? | ResearchGate. (2025-03-04). Available from: [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - ChemRxiv. (2024-11-22). Available from: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019-12-11). Available from: [Link]
-
Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Sci-Hub. (n.d.). Available from: [Link]
-
Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Available from: [Link]
-
Reductive cleavage of arylcyclopropyl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Available from: [Link]
-
(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine - MDPI. (n.d.). Available from: [Link]
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - NIH. (n.d.). Available from: [Link]
-
1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC - NIH. (n.d.). Available from: [Link]
-
Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF - ResearchGate. (n.d.). Available from: [Link]
-
(3,5-Dichlorophenyl)(phenyl)methanamine | CAS#:1019355-37-3 | Chemsrc. (2025-09-24). Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in Cyclopropyl 3,5-dichlorophenyl ketone Synthesis
Welcome to the technical support center for the synthesis of Cyclopropyl 3,5-dichlorophenyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to enhance your synthetic outcomes.
The primary and most direct route to this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2][3] This reaction, while straightforward in principle, presents several challenges due to the deactivated nature of the dichlorinated aromatic ring.[4] This guide will focus on troubleshooting and optimizing this specific and widely used synthetic method.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that can arise during the synthesis of this compound via Friedel-Crafts acylation.
Q1: Why is my yield of this compound consistently low?
Low yields in the Friedel-Crafts acylation of 1,3-dichlorobenzene are a common issue. Several factors can contribute to this problem, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes and Solutions:
-
Purity and Stoichiometry of the Lewis Acid Catalyst:
-
Insight: Aluminum chloride (AlCl₃) is highly hygroscopic and reacts violently with water. Moisture contamination will deactivate the catalyst, significantly reducing the reaction rate and overall yield. The stoichiometry of AlCl₃ is also critical; at least one molar equivalent is required because the product ketone complexes with the catalyst, rendering it inactive.[5]
-
Actionable Advice:
-
Use fresh, high-purity, anhydrous AlCl₃ from a newly opened container.
-
Handle AlCl₃ in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Ensure all glassware is thoroughly flame-dried or oven-dried before use.
-
A slight excess of AlCl₃ (e.g., 1.1 to 1.3 equivalents) can sometimes improve yields, but a large excess may promote side reactions.[5]
-
-
-
Quality of Cyclopropanecarbonyl Chloride:
-
Insight: The acylating agent, cyclopropanecarbonyl chloride, can degrade over time, especially if exposed to moisture, hydrolyzing back to cyclopropanecarboxylic acid. The presence of this acid will consume the catalyst and prevent the formation of the desired acylium ion.
-
Actionable Advice:
-
-
Reaction Temperature and Time:
-
Insight: While heating is often necessary to drive the reaction with a deactivated substrate like 1,3-dichlorobenzene, excessive temperatures can lead to side reactions and decomposition.[5] Conversely, insufficient temperature or reaction time will result in incomplete conversion.
-
Actionable Advice:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
A typical temperature range for this type of reaction is between room temperature and 60°C.[10] Start with a lower temperature and gradually increase it if the reaction is sluggish.
-
-
-
Solvent Choice:
-
Insight: The choice of solvent can significantly impact the reaction. While 1,3-dichlorobenzene can sometimes be used as both reactant and solvent, an inert solvent is often preferred.
-
Actionable Advice:
-
Anhydrous dichloromethane or 1,2-dichloroethane are common choices for Friedel-Crafts reactions.[11] Nitrobenzene can also be used and may enhance the reaction rate, but it can be difficult to remove during workup.
-
-
Q2: I'm observing significant amounts of impurities in my crude product. What are they and how can I minimize their formation?
Impurity formation is a common challenge, and understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies:
-
Isomer Formation:
-
Insight: The primary impurity is often an isomeric product. In the Friedel-Crafts acylation of 1,3-dichlorobenzene, the incoming acyl group is directed to the 4-position (para to both chloro groups) to give the desired product. However, substitution can also occur at the 2-position (ortho to both chloro groups) or the 5-position (meta to one and para to the other), although the latter is less likely. The formation of the 2,4-dichloro isomer has been reported in similar reactions.
-
Actionable Advice:
-
Lowering the reaction temperature can sometimes improve regioselectivity, favoring the thermodynamically more stable para-substituted product.[5]
-
Careful purification by column chromatography or recrystallization is often necessary to separate these isomers.
-
-
-
Polyacylation:
-
Insight: While less common in acylation than in alkylation due to the deactivating nature of the ketone product, polyacylation can occur under harsh conditions.[1][12]
-
Actionable Advice:
-
Use a moderate excess of 1,3-dichlorobenzene to favor mono-acylation.
-
Avoid excessively high temperatures and prolonged reaction times.
-
-
-
Decomposition of the Acylium Ion:
-
Insight: The cyclopropyl acylium ion is relatively stable. However, under forcing conditions, rearrangement or decomposition can occur, leading to undesired byproducts.
-
Actionable Advice:
-
Maintain a controlled reaction temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via Friedel-Crafts acylation?
The reaction proceeds through a classic electrophilic aromatic substitution mechanism.[2][13]
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of cyclopropanecarbonyl chloride, facilitating the departure of the chloride to form a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the 1,3-dichlorobenzene ring attacks the acylium ion, forming a sigma complex (also known as an arenium ion). The aromaticity of the ring is temporarily lost.
-
Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product complexed with AlCl₃.
-
Workup: The reaction is quenched with water or dilute acid to hydrolyze the ketone-AlCl₃ complex and liberate the final product.
Q2: What are the critical safety precautions for this reaction?
-
Ventilation: Friedel-Crafts reactions should always be performed in a well-ventilated fume hood due to the evolution of corrosive hydrogen chloride (HCl) gas.[4]
-
Anhydrous Conditions: Anhydrous aluminum chloride reacts violently with water. Ensure all equipment is dry and handle the reagent with care.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Quenching: The quenching of the reaction mixture with water is highly exothermic. Add the reaction mixture slowly to a mixture of ice and water with vigorous stirring.
Q3: Are there alternative synthetic routes to this compound?
While Friedel-Crafts acylation is the most common method, other approaches exist for the synthesis of aryl cyclopropyl ketones.[14][15] These can include:
-
Organometallic Routes: Reaction of an organometallic derivative of 1,3-dichlorobenzene (e.g., a Grignard or organolithium reagent) with cyclopropanecarbonyl chloride or another activated cyclopropanecarboxylic acid derivative.
-
Rearrangement Reactions: Certain rearrangement reactions can lead to the formation of cyclopropyl ketones.[15]
These alternative routes may be useful if the Friedel-Crafts approach proves problematic, but they often involve more steps and may have their own set of challenges.
Experimental Protocols
Protocol 1: Synthesis of Cyclopropanecarbonyl Chloride
This protocol describes the preparation of the acylating agent from cyclopropanecarboxylic acid.[8]
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases.
-
Reaction: To the flask, add cyclopropanecarboxylic acid (1.0 eq.). Slowly add thionyl chloride (1.2 eq.) at room temperature.
-
Heating: Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Purification: Allow the reaction mixture to cool to room temperature. The product can be purified by distillation to yield pure cyclopropanecarbonyl chloride.
Protocol 2: Friedel-Crafts Acylation for this compound
This is a generalized protocol that may require optimization.[2][4]
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as dichloromethane.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add 1,3-dichlorobenzene (1.5 eq.) to the flask. From the dropping funnel, add a solution of cyclopropanecarbonyl chloride (1.0 eq.) in dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0°C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous AlCl₃ | Strong Lewis acid to activate the acyl chloride.[1] |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Ensures complete reaction as the product complexes with the catalyst.[5] |
| Acylating Agent | Freshly prepared/distilled cyclopropanecarbonyl chloride | Purity is crucial for high yield.[6][8] |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Inert solvent for the reaction.[11] |
| Temperature | 0°C to 50°C | Balances reaction rate with minimizing side reactions.[5][10] |
| Workup | Quenching with ice/HCl | Hydrolyzes the product-catalyst complex. |
References
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- A kind of preparation method of cyclopropanecarbonyl chloride.
-
Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Sci-Hub. [Link]
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel-Crafts acylation of benzene. Chemguide. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
Friedel-Crafts Acylation. SynArchive. [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]
- Acylation of aromatics.
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclopropanecarbonyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 9. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. sci-hub.box [sci-hub.box]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of Cyclopropyl 3,5-dichlorophenyl ketone
Welcome to the technical support guide for the purification of Cyclopropyl 3,5-dichlorophenyl ketone (CAS 898790-30-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Here, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to solve purification challenges effectively.
Part 1: Initial Assessment & Physicochemical Properties
Before attempting any purification, a thorough understanding of your crude material and the target compound's properties is essential.
FAQ: What are the key properties of this compound?
Understanding the physical and chemical properties of the target molecule is the first step in designing a robust purification strategy. These properties dictate the choice of solvents and techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 898790-30-2 | [1][2] |
| Molecular Formula | C₁₀H₈Cl₂O | [2][3] |
| Molecular Weight | 215.08 g/mol | [2] |
| Appearance | Likely a solid at room temperature (by analogy to similar compounds) | Inferred |
| Polarity | Moderately polar ketone | Inferred |
FAQ: How should I assess the purity of my crude product?
Your crude product, likely synthesized via a Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, will contain several predictable impurities.[4] A preliminary analysis is crucial for selecting the right purification method.
Initial Analysis Workflow:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique to visualize the complexity of your crude mixture.
-
Recommended Eluent: Start with a 9:1 Hexane:Ethyl Acetate mixture. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to see UV-active spots.
-
Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Note the Rf values to help design a column chromatography gradient if needed.[5]
-
-
¹H NMR Spectroscopy: A crude NMR can provide invaluable information about the identities of major impurities.
-
Look for: Signals corresponding to unreacted 1,3-dichlorobenzene, residual solvents from the workup (e.g., diethyl ether, dichloromethane), and potentially regioisomeric acylation products.
-
Part 2: Purification Strategy - A Decision Guide
The choice between recrystallization and flash chromatography depends on the nature and quantity of impurities identified in your initial assessment. This decision tree can guide your strategy.
Caption: Decision tree for selecting a purification method.
Part 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds when impurities are present in small amounts.[6][7]
FAQ: What is a good solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For a moderately polar ketone like this, a non-polar solvent or a mixed-solvent system is a good starting point.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale | Procedure |
|---|---|---|
| Hexanes or Heptane | Non-polar. Likely to have low solubility at room temperature and good solubility when hot. | Test a small amount of crude material. Add solvent dropwise to the boiling mixture until dissolved, then cool slowly. |
| Isopropanol/Water | The compound should be soluble in isopropanol. Water is an anti-solvent. | Dissolve the crude product in a minimum amount of hot isopropanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow to cool. |
| Toluene | Aromatic solvent. May provide different selectivity for removing impurities compared to alkanes. | Dissolve in a minimum of hot toluene and allow to cool slowly. |
FAQ: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute separates as a liquid instead of a solid.
Troubleshooting Steps:
-
Re-heat the Solution: Add more solvent until the oil redissolves completely.
-
Cool Slowly: Allow the flask to cool much more slowly to room temperature. Do not place it directly in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.[7]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to induce crystallization.
Part 4: Troubleshooting Flash Column Chromatography
For complex mixtures or when recrystallization fails, flash column chromatography on silica gel is the method of choice.[8]
Workflow for Flash Column Chromatography
Caption: Standard workflow for flash column chromatography.
FAQ: What is the recommended mobile phase for purifying this ketone on silica gel?
Based on the moderate polarity of the ketone, a mixture of a non-polar and a polar solvent is appropriate.
-
Starting Point: Hexane/Ethyl Acetate (95:5 to 90:10) . This system provides good separation for many ketones.
-
Optimization: Run TLC plates with varying solvent ratios to find the system that gives your product an Rf value of approximately 0.25-0.35 for the best separation.[5]
FAQ: My product is co-eluting with an impurity. What are my options?
Co-elution occurs when two compounds have very similar affinities for the silica gel in the chosen eluent.
Troubleshooting Steps:
-
Flatten the Gradient: If using a gradient, make the increase in polarity more gradual around the point where your product elutes.
-
Switch Solvents: Change the solvent system. For example, substitute ethyl acetate with dichloromethane or a hexane/ether mixture. Different solvents can alter the selectivity of the separation.
-
Consider a Different Stationary Phase: If separation on silica is impossible, consider using alumina or a reverse-phase (C18) column, although this is a more advanced approach.
Part 5: Post-Purification & Final Analysis
FAQ: How can I confirm the purity and identity of my final product?
After purification, it is critical to verify the purity and confirm the structure of the isolated compound.
-
Melting Point Analysis: A sharp melting point range that is close to a literature value indicates high purity. Impurities typically broaden and depress the melting point.[7]
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. The spectra should be clean, with integrations matching the expected number of protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
FAQ: How should I properly store the purified compound?
Aryl ketones are generally stable.[9] However, for long-term storage and to maintain purity:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[9]
-
Inert Atmosphere: For analytical standards or long-term archival, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent slow oxidative degradation.
References
- Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
- Benchchem. (n.d.). Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.). Alternative purification techniques for cyclopropyl ketones besides chromatography.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
-
PubChem. (n.d.). Cyclopropyl methyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Cyclopropyl phenyl ketone.
- Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chegg. (2020). Solved Sixth Lab Period. Step3 -- Deprotection of ketone to. Retrieved from [Link]
-
PubChem. (n.d.). Dicyclopropyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
- Deanesly, R. M. (1939). Purification of ketones. U.S.
- Benchchem. (n.d.). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
- Rovis, T., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC.
-
Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of Cyclopropyl Ketones.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Howei Pharm. (n.d.). This compound. Retrieved from [Link]
- International Journal of Advanced Chemistry Research. (2021).
- Procter, D. J., et al. (2020).
- Baran, P. S., et al. (2015). First‐generation route to cyclopropyl ketone 13. Reagents and conditions.
-
Organic Syntheses. (n.d.). TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE. Retrieved from [Link]
- Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.
-
Cheméo. (n.d.). Chemical Properties of Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6). Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). DDT Chemistry, Metabolism, and Toxicity.
-
Organic Syntheses. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane. Retrieved from [Link]
- PubMed. (1959). Storage stability of DDT water-dispersible powders.
Sources
- 1. This compound | 898790-30-2 [amp.chemicalbook.com]
- 2. CAS 898790-30-2 C10H8Cl2O this compound - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 3. This compound | C10H8Cl2O | CID 24724109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Chlorophenyl cyclopropyl ketone(6640-25-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Synthesis of Cyclopropyl 3,5-dichlorophenyl ketone
Welcome to the technical support center for the synthesis of Cyclopropyl 3,5-dichlorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage reaction byproducts effectively during this synthetic procedure. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with robust and reliable solutions.
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This involves the reaction of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[1][2][3]. While this is a powerful C-C bond-forming reaction, the nature of the reactants and reaction conditions can lead to several byproducts, impacting yield and purity. This guide will address these potential issues in a practical, question-and-answer format.
Reaction Scheme and Byproduct Formation
The primary reaction and potential side reactions are illustrated below. Understanding these pathways is the first step in effective troubleshooting.
Caption: Main reaction pathway and potential byproduct formation in the synthesis of this compound.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired 3,5-Isomer and Presence of Other Isomers
Q1: My reaction produces a mixture of dichlorophenyl cyclopropyl ketone isomers. How can I improve the selectivity for the 3,5-isomer?
A1: This is a common issue stemming from the directing effects of the chloro-substituents on the benzene ring. While chlorine is an electron-withdrawing group, it is an ortho, para-director in electrophilic aromatic substitution[4]. In 1,3-dichlorobenzene, the 4- and 6- positions are activated (ortho to one chlorine and para to the other), and the 2-position is also activated (ortho to both chlorines). The desired 5-position is meta to both chlorines and is electronically disfavored. However, the 2-position is sterically hindered by the two adjacent chlorine atoms. Therefore, the major byproducts are often the 2,4- and 2,6-dichloro isomers.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. Friedel-Crafts acylations are often exothermic[5]. Running the reaction at 0°C or even lower can favor the thermodynamically more stable product, which may be the 3,5-isomer in some cases, or it can simply reduce the rate of reaction at the more reactive but sterically accessible positions.
-
Solvent Choice: The choice of solvent can influence isomer distribution. Less polar solvents like dichloromethane or dichloroethane are common. Highly polar solvents or those that can coordinate with the Lewis acid may alter the reactivity and selectivity.
-
Catalyst and Stoichiometry: While a stoichiometric amount of AlCl₃ is often required, using a slight excess can sometimes improve conversion. However, a large excess may lead to more side reactions. Experimenting with milder Lewis acids (e.g., FeCl₃, ZnCl₂) might offer better selectivity, although they are generally less reactive.
Q2: How can I separate the desired 3,5-isomer from the other isomeric byproducts?
A2: The separation of dichlorobenzene isomers can be challenging due to their similar physical properties[6].
-
Fractional Distillation: If the boiling points of the isomeric ketones are sufficiently different, vacuum distillation can be effective.
-
Crystallization: This is often the most effective method. You may need to screen various solvents to find one in which the desired 3,5-isomer has significantly lower solubility than the other isomers, especially upon cooling.
-
Chromatography: For laboratory-scale purifications, column chromatography using silica gel is a reliable method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will likely be effective. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations[7][8][9].
| Purification Method | Advantages | Disadvantages |
| Fractional Distillation | Scalable, good for large quantities. | May not be effective if boiling points are very close. |
| Crystallization | Can provide high purity material, scalable. | Requires finding a suitable solvent system, can have lower recovery. |
| Column Chromatography | Excellent separation for small to medium scale. | Can be time-consuming and uses large amounts of solvent. |
Issue 2: Byproducts from Reagent Instability and Reaction Conditions
Q3: My reaction is sluggish and I have a significant amount of unreacted starting material. What could be the cause?
A3: A sluggish or incomplete reaction is often due to the deactivation of the Lewis acid catalyst.
-
Moisture: Aluminum chloride is extremely sensitive to moisture. The presence of even trace amounts of water will hydrolyze AlCl₃, rendering it inactive[5]. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened or properly stored anhydrous AlCl₃. The quality of the 1,3-dichlorobenzene and cyclopropanecarbonyl chloride is also crucial. The acyl chloride can hydrolyze over time to cyclopropanecarboxylic acid[10], which will not participate in the acylation reaction. You can purify the acyl chloride by distillation if needed[10][11].
Q4: I've observed the formation of cyclopropanecarboxylic acid in my crude product. How can I prevent this and remove it?
A4: The formation of cyclopropanecarboxylic acid is due to the hydrolysis of cyclopropanecarbonyl chloride[10].
-
Prevention: As mentioned above, rigorous exclusion of moisture is key. Handle all reagents under an inert atmosphere.
-
Removal: Cyclopropanecarboxylic acid can be easily removed during the workup. After quenching the reaction, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic byproduct into the aqueous phase.
Q5: Is there a risk of the cyclopropyl ring opening under the strong Lewis acid conditions?
A5: While cyclopropanes can undergo ring-opening reactions, especially when activated by donor-acceptor groups in the presence of Lewis acids[12][13][14], cyclopropyl ketones are generally more stable. However, under harsh conditions (e.g., high temperatures, prolonged reaction times, or with very strong Lewis acids), ring-opening to form γ-chlorinated ketones is a possibility.
-
Mitigation: Use the mildest reaction conditions that afford a reasonable reaction rate. Avoid excessive heating and prolonged exposure to the Lewis acid.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Addition of Aryl Halide: After the addition of the acyl chloride, add 1,3-dichlorobenzene (1.0 to 1.2 equivalents) dropwise, again keeping the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture back to 0°C and slowly quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid[15]. This will hydrolyze the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to remove any carboxylic acid byproducts), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation, recrystallization, or column chromatography as needed.
Workflow for Byproduct Management
Caption: A typical workflow for the workup and purification of this compound, highlighting byproduct removal steps.
References
- U.S. Patent 5,504,245A, "Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
"Cyclopropanecarbonyl chloride | C4H5ClO." PubChem. [Link]
- U.S. Patent 5,030,777A, "Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.
-
(PDF) "Cleaner Routes for Friedel-Crafts Acylation." ResearchGate. [Link]
-
"Directing Effects in Electrophilic Aromatic Substitution Reactions." Organic Chemistry Tutor. [Link]
- U.S. Patent 4,089,909A, "Separation of dichlorobenzene isomers.
-
"Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones." ACS Publications. [Link]
-
"16.4: Substituent Effects in Electrophilic Substitutions." Chemistry LibreTexts. [Link]
-
(PDF) "Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17." ResearchGate. [Link]
-
"Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2." ACS Omega. [Link]
-
"Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Thiazolidinones." Wiley Online Library. [Link]
-
"EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry. [Link]
- CN118812351A, "A kind of preparation method of cyclopropanecarbonyl chloride.
-
"Question about Friedel Crafts acylation and acid chlorides." Sciencemadness.org. [Link]
-
"The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1)." Rotachrom Technologies. [Link]
-
"Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells." PMC. [Link]
-
"Electrophilic aromatic directing groups." Wikipedia. [Link]
-
"Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization." YouTube. [Link]
-
"The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes." Journal of the Chemical Society C: Organic. [Link]
-
"Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones." ChemRxiv. [Link]
-
"Applications of Friedel–Crafts reactions in total synthesis of natural products." Beilstein Journal of Organic Chemistry. [Link]
-
"Oxidative radical ring-opening/cyclization of cyclopropane derivatives." PMC. [Link]
-
"Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene." Master Organic Chemistry. [Link]
-
"A method for the isomerization of ketones in a manner akin to the chain-walking reaction of alkenes is described." Edinburgh Research Explorer. [Link]
-
"Review on friedel-crafts acylation of benzene derivatives using various catalytic systems." International Journal of Advanced Chemistry Research. [Link]
-
"What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?" ResearchGate. [Link]
-
"Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17." Scientific & Academic Publishing. [Link]
-
"18.2d EAS Friedel Crafts Alkylation and Acylation." YouTube. [Link]
-
"Ring opening of cyclopropyl ketones by trimethylsilyl iodide." ACS Publications. [Link]
-
"Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?" BYJU'S. [Link]
- U.S. Patent 3,170,961A, "Process for separating dichlorobenzene isomers.
-
"Friedel Crafts Acylation of Benzene Reaction Mechanism." YouTube. [Link]
- CN106565441A, "Synthesis method of 3,5-dichloro-2-pentanone.
-
"A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives." PMC. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 11. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. chemrxiv.org [chemrxiv.org]
- 15. websites.umich.edu [websites.umich.edu]
stability and degradation of "Cyclopropyl 3,5-dichlorophenyl ketone"
Welcome to the technical support center for Cyclopropyl 3,5-dichlorophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound.
Introduction
This compound is a molecule of interest in synthetic and medicinal chemistry, featuring a strained cyclopropyl ring, a ketone carbonyl group, and a dichlorinated aromatic ring. Understanding its stability and degradation profile is critical for its effective use in experimental settings, ensuring the integrity of research data and the successful development of new chemical entities. This guide provides practical insights into handling, storage, and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound is influenced by several factors, primarily related to its functional groups:
-
The Cyclopropyl Ring: This three-membered ring is highly strained and can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids, nucleophiles, or through metabolic activation.[1][2]
-
The Ketone Carbonyl Group: The ketone functionality can undergo nucleophilic attack. It can also be susceptible to reduction or oxidation.
-
The 3,5-Dichlorophenyl Ring: The chlorinated aromatic ring is generally stable but can influence the electronic properties of the ketone and may be susceptible to photolytic degradation.
-
Environmental Factors: Exposure to light, high temperatures, extreme pH, and oxidizing agents can promote degradation.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6][7] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. For solutions, it is advisable to use anhydrous solvents and store them at low temperatures (e.g., -20°C).
Q3: What are the potential degradation pathways for this molecule?
A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related compounds, the following pathways are plausible:
-
Hydrolysis: Under acidic or basic conditions, the ketone can be susceptible to hydrolysis, potentially leading to the formation of 3,5-dichlorobenzoic acid and cyclopropyl-related species.[4]
-
Oxidation: The molecule may be susceptible to oxidation, particularly at the benzylic position if any alkyl substituents were present, or potentially leading to ring-opening of the cyclopropyl group.[3]
-
Photodegradation: Aromatic ketones can be sensitive to light, which can induce photochemical reactions.[3]
-
Metabolic Degradation: In biological systems, cytochrome P450 enzymes can oxidize the cyclopropyl ring, potentially leading to ring-opening and the formation of reactive metabolites.[8]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the stability of this compound, as the dichlorophenyl group provides a strong chromophore for sensitive detection. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for identifying unknown degradation products.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | - Analyze a freshly prepared sample to confirm the identity of the main peak. - If new peaks appear over time, it indicates degradation. Investigate the storage conditions of your sample (solvent, temperature, light exposure). - Perform forced degradation studies to intentionally generate and identify potential degradants.[9][10] |
| Low or inconsistent yield in a reaction | Instability of the compound under reaction conditions. | - Review the reaction conditions (pH, temperature, reagents). The cyclopropyl ring can be sensitive to strong acids or bases.[2] - Consider performing the reaction under an inert atmosphere to prevent oxidation. - Analyze the reaction mixture at different time points to monitor for compound degradation. |
| Compound appears to be unstable in solution | Solvent-mediated degradation. | - Ensure the use of high-purity, anhydrous solvents, as water can promote hydrolysis.[9] - Test the stability of the compound in different solvents to identify a more suitable one for your application. - Prepare solutions fresh before use whenever possible. |
| Difficulty in dissolving the compound | Poor solubility in the chosen solvent. | - Consult solubility data if available. - If the compound is poorly soluble in aqueous solutions, co-solvents may be necessary for certain applications like forced degradation studies.[4] - Gentle heating or sonication may aid dissolution, but monitor for thermal degradation. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.[5]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at a higher temperature (e.g., 60°C).[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light. Analyze at different time points.
-
Thermal Degradation: Transfer a small amount of the solid compound to a vial and place it in an oven at a controlled temperature (e.g., 70°C) for a specified period.[3] Also, expose a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.[5] A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days |
| Oxidation | 3-30% H₂O₂ | Up to 7 days |
| Thermal Degradation | 40-70°C | 1-2 months |
| Photostability | ICH Q1B guidelines | As per guidelines |
Table based on general recommendations for forced degradation studies.[3][4][5]
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, April 15). PharmaTutor. Retrieved from [Link]
-
forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]
-
Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Cyclopropyl group - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound | C10H8Cl2O | CID 24724109. (n.d.). PubChem. Retrieved from [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014, November 3). Chemistry Stack Exchange. Retrieved from [Link]
-
Ketone, cyclopropyl methyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Why is cyclopropyl methyl carbocation exceptionally stable? (2014, December 24). Quora. Retrieved from [Link]
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022, November 16). PMC - NIH. Retrieved from [Link]
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. pharmtech.com [pharmtech.com]
- 10. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Reaction Conditions for Cyclopropyl 3,5-dichlorophenyl ketone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopropyl 3,5-dichlorophenyl ketone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this compound, primarily via the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride.
Introduction
The synthesis of this compound presents a unique set of challenges primarily due to the electronic properties of the 1,3-dichlorobenzene starting material. The two electron-withdrawing chlorine atoms significantly deactivate the aromatic ring, making it less susceptible to electrophilic attack under standard Friedel-Crafts conditions.[1][2] This guide will walk you through the critical parameters of this reaction, from catalyst selection and handling to reaction monitoring and product purification, enabling you to overcome common hurdles and achieve optimal yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Initiation & Catalyst Activity
Q1: My Friedel-Crafts acylation of 1,3-dichlorobenzene is not starting, or the conversion is extremely low. What are the likely causes?
A1: The primary suspect in a sluggish or failed Friedel-Crafts acylation of a deactivated ring is the catalyst system and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃), the most common catalyst, is highly hygroscopic. Any moisture in your glassware, solvent, or reagents will rapidly deactivate it.[3][4]
-
Solution: Always use freshly opened, anhydrous AlCl₃. Handle it in a dry atmosphere (e.g., under nitrogen or in a glovebox). Ensure all glassware is flame-dried or oven-dried immediately before use, and use anhydrous solvents.
-
-
Insufficient Catalyst Loading: For deactivated substrates like 1,3-dichlorobenzene, a stoichiometric amount of AlCl₃ (at least 1.0 equivalent relative to the cyclopropanecarbonyl chloride) is often necessary. This is because the ketone product forms a complex with the AlCl₃, effectively sequestering it.[3][4]
-
Solution: Start with at least 1.1 to 1.5 equivalents of AlCl₃. In some cases, for highly deactivated systems, up to 2.0 equivalents may be required to drive the reaction to completion.
-
-
Low Reaction Temperature: While lower temperatures are often used to control selectivity in Friedel-Crafts reactions, deactivated substrates require more energy to overcome the activation barrier.
-
Solution: If the reaction is not proceeding at room temperature, consider gradually increasing the temperature. Heating under reflux in a suitable solvent like dichloromethane or 1,2-dichloroethane may be necessary.[5]
-
Q2: I'm observing significant charring and byproduct formation at elevated temperatures. How can I improve the reaction's cleanliness?
A2: This indicates that while higher temperatures are needed for activation, they are also promoting side reactions.
-
Controlled Addition: Add the cyclopropanecarbonyl chloride dropwise to the mixture of 1,3-dichlorobenzene and AlCl₃ at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then gradually warm the reaction mixture to the desired temperature.
-
Solvent Choice: The choice of solvent can influence the reaction's outcome. While non-polar solvents like dichloromethane are common, for some deactivated systems, a more polar solvent like nitrobenzene can enhance reactivity, though it can also complicate purification.[6]
Section 2: Regioselectivity & Isomer Formation
Q3: What is the expected major product from the Friedel-Crafts acylation of 1,3-dichlorobenzene, and am I likely to get isomers?
A3: The two chlorine atoms on the 1,3-dichlorobenzene ring are ortho, para-directing but also deactivating. The incoming electrophile (the cyclopropylacylium ion) will preferentially add to the positions least deactivated and sterically accessible. In the case of 1,3-dichlorobenzene, the primary site of acylation is the C4 position, leading to 2,4-dichlorophenyl cyclopropyl ketone . Acylation at the C6 position is also possible, but generally to a lesser extent due to steric hindrance from the two adjacent chlorine atoms. Acylation at the C2 position is highly disfavored due to steric hindrance and electronic effects.
Diagram: Regioselectivity in the Acylation of 1,3-Dichlorobenzene
Caption: Predicted regioselectivity of Friedel-Crafts acylation on 1,3-dichlorobenzene.
Section 3: Work-up and Purification
Q4: The work-up of my reaction is problematic, with emulsions forming. What is the standard procedure?
A4: The work-up of a Friedel-Crafts reaction involves quenching the excess AlCl₃ and the ketone-AlCl₃ complex, which is a highly exothermic process.
-
Standard Quenching Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. The acid helps to break up the aluminum salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine to remove excess water.[7][8]
-
-
Breaking Emulsions: If emulsions form, adding brine can help to break them by increasing the ionic strength of the aqueous layer.[8]
Q5: What is the most effective method for purifying the final product?
A5: The crude product will likely contain unreacted starting material, isomers, and potentially other byproducts.
-
Column Chromatography: This is the most common and effective method for separating the desired product from isomers and impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.
Optimized Experimental Protocol
This protocol is a generalized starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1,3-Dichlorobenzene (anhydrous)
-
Cyclopropanecarbonyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add anhydrous dichloromethane and 1,3-dichlorobenzene (1.0 eq.). Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq.) in portions.
-
Addition of Acylating Agent: Dissolve cyclopropanecarbonyl chloride (1.1 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the cyclopropanecarbonyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gradually heat the mixture to reflux and continue monitoring.
-
Work-up: Cool the reaction mixture to 0 °C and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Alternative Catalysts
While AlCl₃ is the workhorse for Friedel-Crafts acylation, its limitations with deactivated substrates have led to the exploration of alternatives.
| Catalyst System | Advantages | Disadvantages |
| Ferric Chloride (FeCl₃) | Less moisture-sensitive than AlCl₃, generally milder. | Often requires higher temperatures and may give lower yields with deactivated substrates.[6] |
| Metal Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) | Can be more effective for deactivated rings, often used in catalytic amounts.[2] | More expensive than traditional Lewis acids. |
| Zeolites (Solid Acids) | Reusable, environmentally friendly, can offer improved regioselectivity.[9] | Typically require high temperatures and may result in lower conversions.[9] |
References
- A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones. Benchchem.
- Troubleshooting Friedel-Crafts acylation catalyst deactiv
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.
- Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
- Cleaner Routes for Friedel-Crafts Acylation.
- Friedel–Crafts Acylation & Solutions to F–C Alkyl
- Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Benchchem.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing.
- Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. PubMed.
- Friedel-Crafts reactions with Deactiv
- Friedel-Crafts Acylation: altern
- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Arom
- Reaction Work-Ups. Chemistry LibreTexts.
- P-Chlorophenyl-cyclopropyl ketone - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 4-CHLOROPHENYL CYCLOPROPYL KETONE. gsrs.
- friedel-crafts acyl
- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
- Acylation of aromatics.
- Organic Reaction Workup Formulas for Specific Reagents.
- Dicyclopropyl ketone | C7H10O | CID 70721. PubChem.
- A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. Benchchem.
- Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube.
- Organic Syntheses Procedure.
- Workup for Removing Tin Byproducts. University of Rochester.
- Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation p
Sources
- 1. alexandonian.com [alexandonian.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselectivity in Reactions of Cyclopropyl 3,5-Dichlorophenyl Ketone
Welcome to the technical support center for navigating the complexities of stereoselective reactions involving Cyclopropyl 3,5-Dichlorophenyl Ketone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control the stereochemical outcome of their reactions with this versatile building block. Here, we will address common challenges and provide in-depth, field-tested solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding stereoselectivity in the context of cyclopropyl ketone chemistry.
Question 1: Why is achieving high stereoselectivity in reactions with this compound challenging?
Answer: The primary challenge lies in effectively differentiating the two prochiral faces of the ketone carbonyl group. The incoming reagent (e.g., a hydride in a reduction, or a nucleophile in an addition) can attack from either the Re or the Si face, potentially leading to a racemic or diastereomeric mixture of the resulting cyclopropyl carbinol. The 3,5-dichlorophenyl group and the cyclopropyl ring present distinct steric and electronic environments that must be strategically exploited by a chiral catalyst or reagent to favor attack from one face over the other.
Question 2: What are the principal strategies for controlling stereoselectivity in these reactions?
Answer: There are three main strategies:
-
Substrate Control: If a chiral center already exists within the molecule, it can direct the stereochemical outcome of a subsequent reaction. This is particularly relevant in diastereoselective reactions.[1][2]
-
Reagent Control: This involves using a stoichiometric amount of a chiral reagent that will selectively react with one face of the prochiral ketone. A classic example is the use of chirally modified borohydrides.
-
Catalyst Control: This is the most efficient and widely used approach, employing a substoichiometric amount of a chiral catalyst to generate a chiral environment around the substrate. This includes chiral Lewis acids, transition metal complexes, or enzymes.[3][4][5][6][7]
Question 3: What are the most common stereoselective reactions performed on this compound?
Answer: The two most prevalent stereoselective transformations are:
-
Asymmetric Reduction: The reduction of the ketone to a chiral secondary alcohol (a cyclopropyl carbinol). This is a critical transformation as the resulting chiral alcohol is a versatile intermediate.
-
Asymmetric Ring-Opening: The cyclopropyl ring can be opened by various nucleophiles in the presence of a chiral catalyst to yield chiral products.[4][5] Chiral N,N'-dioxide-scandium(III) complexes have proven effective for this purpose with a range of cyclopropyl ketones.[3][4][5]
Part 2: Troubleshooting Guide - Asymmetric Reduction of this compound
This section provides solutions to common problems encountered during the asymmetric reduction to form the corresponding chiral cyclopropyl carbinol.
Issue 1: Low Enantiomeric Excess (ee)
Question: My asymmetric reduction is yielding the desired cyclopropyl carbinol, but with a low enantiomeric excess (e.g., <70% ee). How can I improve the enantioselectivity?
Answer: Low enantioselectivity is a clear indication that the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is insufficient. Here’s a systematic approach to troubleshoot this:
Root Cause Analysis & Corrective Actions:
-
Catalyst Choice & Integrity:
-
Expertise & Experience: The catalyst is the heart of the reaction's stereocontrol. The chosen chiral ligand may not be optimal for the specific steric and electronic profile of this compound. The two chloro-substituents can significantly alter the electronic nature of the aryl ring, affecting its interaction with the catalyst.
-
Troubleshooting Steps:
-
Screen Different Catalysts: If using a CBS (Corey-Bakshi-Shibata) reduction, for example, ensure the catalyst is fresh and has been handled under inert conditions. Consider screening a panel of chiral ligands if using a transition-metal-catalyzed transfer hydrogenation (e.g., with Ru, Rh, or Ir catalysts).[7]
-
Consider Biocatalysis: Enzymes, such as ketoreductases or whole-cell systems like Rhizopus species, can offer exceptionally high enantioselectivity for specific substrates.[8] They provide a highly defined chiral pocket that may be ideal for this ketone.
-
-
-
Reaction Temperature:
-
Expertise & Experience: Asymmetric reductions are often highly sensitive to temperature. Lowering the temperature typically increases selectivity by favoring the lower energy transition state. According to the Eyring equation, the difference in activation energies has a greater impact on the rate ratio at lower temperatures.
-
Troubleshooting Steps:
-
Systematic Temperature Reduction: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate, so extended reaction times will be necessary. Monitor the reaction by TLC or LC-MS to determine completion.
-
-
-
Solvent Effects:
-
Expertise & Experience: The solvent can influence the conformation of the catalyst-substrate complex and the overall stability of the transition states.
-
Troubleshooting Steps:
-
Screen Solvents: If the reaction is currently in a polar aprotic solvent like THF, consider trying less coordinating solvents like toluene or dichloromethane, which can sometimes enhance catalyst-substrate interactions.
-
-
Workflow for Improving Enantiomeric Excess
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Chemical Yield or Stalled Reaction
Question: I have achieved high enantioselectivity, but the reaction yield is low, or the reaction does not go to completion. What should I do?
Answer: Poor yield in the face of high selectivity often points to issues with reaction kinetics, reagent stoichiometry, or catalyst deactivation.
Root Cause Analysis & Corrective Actions:
-
Reducing Agent Reactivity & Stoichiometry:
-
Expertise & Experience: The hydride source must be sufficiently reactive. In CBS reductions, borane (BH₃) is the reducing agent. If using a transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid) concentration is critical.
-
Troubleshooting Steps:
-
Check Borane Source: Ensure the borane solution (e.g., BH₃•THF, BH₃•SMe₂) is fresh and has been properly stored. Titrate the solution to confirm its molarity.
-
Increase Stoichiometry: Gradually increase the equivalents of the reducing agent. For transfer hydrogenations, using the hydrogen donor as the solvent (e.g., neat isopropanol) can drive the reaction to completion.
-
-
-
Catalyst Loading & Deactivation:
-
Expertise & Experience: While catalytic, the catalyst can be poisoned by impurities (e.g., water, peroxides) or may degrade over the course of the reaction, especially if it is lengthy.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Increase the catalyst loading from, for example, 1 mol% to 5 mol% or 10 mol%.
-
Ensure Inert Atmosphere: Rigorously exclude air and moisture by using dry solvents and glassware and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
-
Quantitative Data Summary: Impact of Conditions on a Model Asymmetric Reduction
| Parameter | Condition A (Initial) | Condition B (Optimized) | Outcome |
| Catalyst | (R)-CBS-oxazaborolidine (5 mol%) | (R)-CBS-oxazaborolidine (10 mol%) | Increased catalyst loading |
| Reducing Agent | 1.0 eq. BH₃•THF | 1.5 eq. BH₃•THF | Ensured sufficient hydride |
| Temperature | 25 °C | -20 °C | Improved Selectivity |
| Solvent | THF | Toluene | Enhanced catalyst interaction |
| Yield | 45% | 92% | Improved |
| Enantiomeric Excess | 75% ee | 98% ee | Significantly Improved |
Part 3: Experimental Protocols
These protocols are provided as a validated starting point for your experiments.
Protocol 1: Asymmetric CBS Reduction
This protocol describes a typical procedure for the enantioselective reduction of this compound using a Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
This compound
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂)
-
Anhydrous Toluene
-
Methanol
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add this compound (1.0 eq.).
-
Dissolve the ketone in anhydrous toluene (approx. 0.1 M concentration).
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Add the (R)-Methyl-CBS catalyst solution (0.1 eq., 10 mol%) dropwise via syringe. Stir for 15 minutes.
-
Slowly add the borane-dimethyl sulfide complex (1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral cyclopropyl carbinol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mechanism Visualization: CBS Reduction
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric reduction of 3-aryl-3-keto esters using Rhizopus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cyclopropyl 3,5-dichlorophenyl ketone
Welcome to the technical support guide for the synthesis of Cyclopropyl 3,5-dichlorophenyl ketone. This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions regarding this specific Friedel-Crafts acylation, providing in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the synthesis of this compound, and why?
The synthesis of this compound is achieved via a Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride. The choice of catalyst is critical due to the nature of the aromatic substrate.
1,3-dichlorobenzene is considered a deactivated aromatic ring. The two chlorine atoms are electron-withdrawing groups, which reduce the nucleophilicity of the benzene ring, making it less reactive towards electrophilic aromatic substitution.[1] Consequently, a strong Lewis acid catalyst is required to effectively generate the highly electrophilic acylium ion and drive the reaction to completion.
-
Primary Recommendation: Aluminum Chloride (AlCl₃)
-
Expertise & Rationale: Anhydrous aluminum chloride is the most common and potent Lewis acid for this transformation.[2] Its high activity is necessary to overcome the deactivating effect of the chloro substituents.
-
Critical Consideration: Due to the formation of a stable complex between the ketone product and AlCl₃, the catalyst is often required in stoichiometric amounts (or even a slight excess) rather than catalytic quantities.[1][3] This complex must be hydrolyzed during the workup step to liberate the final product.
-
-
Alternative Catalyst: Ferric Chloride (FeCl₃)
-
Expertise & Rationale: Ferric chloride is another conventional Lewis acid that can catalyze Friedel-Crafts reactions.[4] While generally less reactive than AlCl₃, it can be a viable, cost-effective alternative. Optimization of reaction temperature and time may be necessary to achieve comparable yields. Recent studies have also shown that iron(III) chloride hexahydrate can be an effective catalyst in certain systems, like ionic liquids, offering better tolerance to ambient conditions.[5][6]
-
Q2: What is the underlying reaction mechanism and how does it influence my experimental setup?
The reaction proceeds via a classic electrophilic aromatic substitution mechanism, which consists of two primary stages. Understanding these steps is key to setting up the experiment correctly.
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the cyclopropanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[7][8] This ion is the potent electrophile that will react with the aromatic ring. Unlike the carbocations in Friedel-Crafts alkylations, acylium ions do not undergo rearrangement, which leads to a single, predictable product isomer.[9][10]
-
Electrophilic Attack: The electron-rich (though deactivated) 1,3-dichlorobenzene ring attacks the electrophilic carbon of the acylium ion. This step temporarily breaks the aromaticity of the ring, forming a positively charged intermediate known as a sigma complex or arenium ion. A base (like the AlCl₄⁻ formed in the first step) then removes a proton from the ring, restoring aromaticity and yielding the final ketone product complexed with the Lewis acid.[8]
The following diagram illustrates this mechanistic pathway:
Caption: Troubleshooting workflow for low-yield reactions.
In-depth Explanation:
-
Catalyst Inactivity: This is the primary culprit. AlCl₃ is extremely hygroscopic. If it appears clumpy or smells strongly of HCl, it has been compromised by moisture and will not be effective. [11]* Deactivated Ring: The two chlorine atoms strongly deactivate the ring. Room temperature may be insufficient. The reaction may require thermal energy to proceed at a reasonable rate. [1]* Insufficient Catalyst: As the product ketone forms, it complexes with AlCl₃, sequestering it. If you use only a catalytic amount, the reaction will stop once all the catalyst is complexed. A stoichiometric amount is essential. [1][2]
Q4: I'm having difficulty with the workup. An emulsion has formed that won't separate. How can I resolve this?
Emulsion formation is a common problem during the aqueous quench of Friedel-Crafts reactions, often due to the formation of aluminum hydroxides. [11] Recommended Quenching Procedure: Instead of quenching with water alone, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. [11]
-
Rationale: The acid helps to keep the aluminum salts soluble in the aqueous phase (as AlCl₃ or chloro-aqua complexes) and prevents the formation of gelatinous aluminum hydroxide precipitates that stabilize emulsions.
-
Troubleshooting Persistent Emulsions: If an emulsion still forms, adding a saturated solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous layer, which forces the separation of the organic layer. [11]
Experimental Protocols & Data
Catalyst Selection Summary
The choice of catalyst directly impacts reaction conditions and workup procedures. The following table provides a comparative overview.
| Catalyst | Typical Stoichiometry (eq.) | Moisture Sensitivity | Typical Solvent | Reaction Temperature | Key Advantages / Disadvantages |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.5 | Extremely High | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂) | 0°C to Reflux | Pro: High reactivity for deactivated rings. Con: Stoichiometric, moisture-sensitive, difficult workup. [1][2] |
| Ferric Chloride (FeCl₃) | 1.1 - 1.5 | High | Nitrobenzene, DCE | Room Temp to Reflux | Pro: Less expensive than AlCl₃. Con: Generally lower reactivity, can require harsher conditions. [4] |
| Zeolites (e.g., H-Y Zeolite) | Catalytic (wt %) | Low | 1,2-Dichlorobenzene or solvent-free | 150 - 200°C | Pro: Reusable, environmentally friendly, simple filtration workup. Con: Requires high temperatures, may have lower yields for deactivated substrates. [12] |
| Metal Triflates (e.g., Hf(OTf)₄) | Catalytic (mol %) | Moderate | Nitromethane | Room Temp to 80°C | Pro: Highly active, can be recovered and reused, tolerate some functional groups. Con: Very expensive. [13] |
Protocol 1: Standard Synthesis using Aluminum Chloride (AlCl₃)
This protocol is a generalized procedure adapted for the specific reactants.
Materials:
-
1,3-Dichlorobenzene (1.0 eq.)
-
Cyclopropanecarbonyl chloride (1.05 eq.)
-
Anhydrous Aluminum Chloride (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM. Cool the suspension to 0-5°C using an ice bath.
-
Acyl Chloride Addition: Dissolve cyclopropanecarbonyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10°C. Stir for an additional 30 minutes at 0-5°C.
-
Substrate Addition: Add 1,3-dichlorobenzene (1.0 eq.) dropwise to the reaction mixture at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Given the deactivated substrate, gentle heating to reflux (approx. 40°C for DCM) may be required. Monitor the reaction progress by TLC or GC.
-
Workup (Quench): Once the reaction is complete, cool the mixture back to 0°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure to obtain pure this compound.
References
-
Sharghi, H., et al. (2021). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Retrieved from [Link]
-
Aribert, N., et al. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4895984A - Acylation of aromatics.
- Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Erland Stevens. (2019, January 3). Friedel-Crafts acylation. YouTube. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
Beilstein Publishing. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
Quora. (2024, February 13). Why doesn't NC attached by benzene show Friedel-Crafts acylation RXN?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ACG Publications. (2023, June 27). Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate (I). Retrieved from [Link]
-
KP. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistryjournals.net [chemistryjournals.net]
Validation & Comparative
A Comparative Guide to Cyclopropyl 3,5-Dichlorophenyl Ketone and Other Substituted Aryl Cyclopropyl Ketones for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the aryl cyclopropyl ketone motif has emerged as a privileged scaffold. Its unique combination of a conformationally constrained cyclopropyl ring and a conjugated ketone system imparts favorable physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of cyclopropyl 3,5-dichlorophenyl ketone with other substituted aryl cyclopropyl ketones, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative biological activities, and metabolic stability, supported by experimental data and detailed protocols to inform rational drug design.
The Strategic Advantage of the Aryl Cyclopropyl Ketone Scaffold
The cyclopropyl group is more than just a small cyclic alkane; its strained three-membered ring exhibits unique electronic properties, including enhanced π-character in its C-C bonds. When conjugated with an aryl ketone, this creates a versatile pharmacophore that can influence a molecule's potency, metabolic stability, and pharmacokinetic profile. The substitution pattern on the aryl ring further fine-tunes these properties, allowing for the optimization of drug candidates.
Synthesis of Substituted Aryl Cyclopropyl Ketones: A Comparative Overview
The synthesis of aryl cyclopropyl ketones can be approached through several reliable methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. Two prevalent methods are the Friedel-Crafts acylation and the Corey-Chaykovsky reaction.
Method 1: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution is a direct approach to synthesizing aryl ketones. It involves the reaction of a substituted benzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
-
Materials:
-
1,3-Dichlorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension.
-
To this mixture, add 1,3-dichlorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Lewis acids like AlCl₃ are highly reactive with water, which would deactivate the catalyst. The slow, dropwise addition at low temperature helps to control the exothermic reaction and prevent unwanted side reactions. The aqueous workup with acid is necessary to decompose the aluminum chloride complex and separate the product.
Method 2: Corey-Chaykovsky Reaction
This method is particularly useful for synthesizing cyclopropanes from α,β-unsaturated ketones (enones). The corresponding chalcone (1-aryl-3-phenyl-2-propen-1-one) can be synthesized via a Claisen-Schmidt condensation, followed by cyclopropanation using a sulfur ylide.
Experimental Protocol: General Synthesis of Aryl Cyclopropyl Ketones via Corey-Chaykovsky Reaction
-
Materials:
-
Substituted Chalcone (e.g., 3',5'-dichloro-chalcone)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 equivalents).
-
Add anhydrous DMSO and stir until the salt is fully dissolved.
-
Cool the mixture in an ice bath and add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating the formation of the sulfur ylide.
-
In a separate flask, dissolve the substituted chalcone (1.0 equivalent) in anhydrous THF.
-
Slowly add the chalcone solution to the ylide solution at 0 °C.
-
Monitor the reaction by TLC. The reaction time can range from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl cyclopropyl ketone.
-
Self-Validating System: The purity and identity of the synthesized ketones should be rigorously confirmed by 1H NMR, 13C NMR, and mass spectrometry to ensure the validity of any subsequent biological data.
Comparative Biological Activity
Aryl cyclopropyl ketones have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents. The nature and position of the substituents on the aryl ring play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
While direct comparative studies across a broad range of substituted aryl cyclopropyl ketones are limited in the public literature, structure-activity relationship (SAR) trends can be inferred from related studies. Halogenation of the phenyl ring is a common strategy to enhance cytotoxic activity.
Data Summary: Comparative Cytotoxicity of Substituted Aryl Ketones
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 3,5-dichloro | Data not available | - | - |
| Bile-acid appended triazolyl aryl ketone (6af) | 4-chloro | MCF-7 | 2.61 | [1] |
| Bile-acid appended triazolyl aryl ketone (6cf) | 4-fluoro | MCF-7 | 5.71 | [1] |
| Docetaxel (Reference) | - | MCF-7 | 9.46 | [1] |
| β-nitrostyrene derivative (CYT-Rx20) | Varies | MCF-7 | ~2.2 (0.81 µg/mL) | [2] |
| β-nitrostyrene derivative (CYT-Rx20) | Varies | MDA-MB-231 | ~4.9 (1.82 µg/mL) | [2] |
The electron-withdrawing nature of the chlorine atoms in this compound is hypothesized to enhance its interaction with biological targets, potentially leading to increased cytotoxic potency. The 3,5-disubstitution pattern also provides steric hindrance that can influence binding selectivity and metabolic stability.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3][4][5]
-
Antimicrobial Activity
The antimicrobial potential of aryl cyclopropyl ketones is an emerging area of interest. Halogenated compounds, in particular, have shown promise as antifungal and antibacterial agents.
Data Summary: Comparative Antimicrobial Activity of Related Compounds
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Halogenated Indoles | Candida species | 10-50 | [6] |
| Fused Mannich Ketones | Candida albicans | 0.8-6 | |
| Benzyl Bromides | Gram-positive bacteria & Fungi | High activity | [7] |
Note: This data is from structurally distinct but functionally relevant compound classes to highlight the potential of halogenated ketones as antimicrobial agents.
The presence of halogens on the aromatic ring of this compound may contribute to its antimicrobial activity by increasing its lipophilicity, thereby facilitating its passage through microbial cell membranes.
Comparative In Vitro Metabolic Stability
A critical aspect of drug design is ensuring that a compound has sufficient metabolic stability to achieve therapeutic concentrations in the body. The cyclopropyl group is often incorporated into drug candidates to enhance their metabolic stability by blocking potential sites of oxidation.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compound stock solution (in DMSO)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (ACN) containing an internal standard for quenching and analysis
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
-
Structure-Metabolism Relationship: The 3,5-dichloro substitution pattern in this compound is expected to block two potential sites of aromatic hydroxylation, a common metabolic pathway. This is likely to result in increased metabolic stability compared to unsubstituted or monosubstituted analogs. However, the presence of two chlorine atoms may also lead to the formation of reactive metabolites in some cases, which warrants further investigation.
Visualizing the Drug Discovery Workflow
The journey of a substituted aryl cyclopropyl ketone from a synthetic target to a potential drug candidate involves a series of interconnected stages.
Caption: The iterative workflow for the discovery and optimization of substituted aryl cyclopropyl ketones as potential therapeutic agents.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in drug discovery. Based on established structure-activity relationships, its dichlorination pattern is anticipated to confer enhanced biological activity and metabolic stability compared to many other substituted aryl cyclopropyl ketones. However, the lack of direct comparative experimental data underscores the need for further research in this area.
Future studies should focus on the systematic synthesis and evaluation of a diverse library of substituted aryl cyclopropyl ketones, including various halogenation patterns and other electronic modifications. Head-to-head comparisons in a panel of biological and ADME-Tox assays will be crucial for elucidating definitive structure-activity and structure-property relationships. Such data will be invaluable for the rational design of the next generation of therapeutics based on this versatile chemical scaffold.
References
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Aryl Cyclopropyl Ketones.
-
ACS Publications. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. [Link]
- BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
-
MDPI. (2021). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. [Link]
-
PLOS One. (2013). Antifungal Activity of Fused Mannich Ketones Triggers an Oxidative Stress Response and Is Cap1-Dependent in Candida albicans. [Link]
-
PMC - NIH. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]
-
PMC - NIH. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Link]
-
PubMed Central. (n.d.). Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
-
MTT Assay Protocol. (n.d.). MTT Cell Assay Protocol. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
Sources
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Activity of Fused Mannich Ketones Triggers an Oxidative Stress Response and Is Cap1-Dependent in Candida albicans | PLOS One [journals.plos.org]
- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Reactivity of Cyclopropyl Ketones with Different Phenyl Substituents: A Technical Guide
Introduction
Cyclopropyl ketones are a fascinating class of organic compounds characterized by the presence of a three-membered cyclopropane ring adjacent to a carbonyl group. This unique structural motif imbues them with a high degree of ring strain, making them valuable and versatile intermediates in organic synthesis. The reactivity of the cyclopropane ring is intimately linked to the electronic nature of the substituents on the ketone.[1] This guide provides a comprehensive comparison of the reactivity of cyclopropyl ketones bearing different phenyl substituents, offering insights for researchers, scientists, and professionals in drug development.
The ability to modulate the reactivity of the cyclopropyl group by introducing various substituents on the phenyl ring allows for fine-tuning of their chemical behavior. This principle is of paramount importance in the strategic design of synthetic pathways, enabling the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of their reactions, supported by experimental data, to provide a clear understanding of the structure-reactivity relationships.
Mechanistic Considerations: The Role of Phenyl Substituents
The reactivity of cyclopropyl ketones is largely dictated by the stability of intermediates formed during chemical transformations. Two primary reaction pathways are prevalent: ring-opening reactions and nucleophilic additions to the carbonyl group. The electronic properties of the substituents on the phenyl ring play a crucial role in influencing the preferred reaction pathway and the overall reaction rate.
Electronic Effects of Phenyl Substituents
The phenyl group itself, being composed of sp²-hybridized carbons, is inherently electron-withdrawing due to its inductive effect.[2] Substituents on the phenyl ring can either enhance or diminish this effect through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl) groups are strong EWGs. They withdraw electron density from the phenyl ring and, consequently, from the carbonyl group and the adjacent cyclopropane ring. This increased electrophilicity of the carbonyl carbon and polarization of the cyclopropane C-C bonds makes the molecule more susceptible to nucleophilic attack and ring-opening reactions.[1] For instance, the presence of a p-nitro group significantly enhances the reactivity of cyclopropyl p-nitrophenyl ketone compared to its unsubstituted counterpart.[1]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups are EDGs. They donate electron density to the phenyl ring, which in turn can be relayed to the carbonyl and cyclopropyl moieties. This donation of electron density generally decreases the electrophilicity of the carbonyl carbon and can stabilize the cyclopropane ring, often leading to slower reaction rates in nucleophilic ring-opening reactions.[1][3]
Reaction Pathways
The interplay of these electronic effects governs the preferred mechanistic pathway.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the carbonyl oxygen is protonated, which activates the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate.[4] The regioselectivity of this cleavage is influenced by the electronic nature of the phenyl substituents, with the bond cleavage occurring to generate the most stabilized carbocation.[4] For aryl cyclopropyl ketones, this typically involves cleavage of the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[4]
-
Nucleophilic Ring-Opening: Nucleophiles can directly attack the carbonyl carbon or induce ring-opening. In the case of donor-acceptor cyclopropanes, such as those with a strongly electron-withdrawing phenyl substituent, nucleophilic attack often initiates ring-opening.[1]
-
Reductive Cleavage: Reductive methods can also be employed to open the cyclopropane ring. The success of these reactions is also influenced by the substituents, with aryl groups on the ketone facilitating the reaction.[4]
Below is a diagram illustrating the general mechanism of acid-catalyzed ring-opening of a phenyl-substituted cyclopropyl ketone.
Caption: Acid-catalyzed ring-opening of a phenyl cyclopropyl ketone.
Comparative Reactivity Data
To provide a quantitative understanding of the influence of phenyl substituents, we have compiled experimental data from various studies. The following table summarizes the relative reaction rates and yields for different substituted phenyl cyclopropyl ketones in representative reactions.
| Cyclopropyl Ketone | Phenyl Substituent | Reaction Type | Relative Rate/Yield | Reference |
| Cyclopropyl phenyl ketone | H | Ring-opening hydroarylation | 1.00 | [1] |
| Cyclopropyl 4-methoxyphenyl ketone | 4-OCH₃ (electron-donating) | Ring-opening hydroarylation | Slower than phenyl | [1] |
| Cyclopropyl p-nitrophenyl ketone | 4-NO₂ (electron-withdrawing) | Nucleophilic ring-opening | Significantly faster | [1] |
| Phenyl cyclopropyl ketone | H | Ni-catalyzed γ-alkylation | - | [3] |
| 4-Trifluoromethylphenyl cyclopropyl ketone | 4-CF₃ (electron-withdrawing) | Ni-catalyzed γ-alkylation | 85% yield | [3] |
| 4-Fluorophenyl cyclopropyl ketone | 4-F (electron-withdrawing) | Ni-catalyzed γ-alkylation | 73% yield | [3] |
| 4-tert-Butylphenyl cyclopropyl ketone | 4-tBu (electron-donating) | Ni-catalyzed γ-alkylation | Low yield | [3] |
| 4-Methoxyphenyl cyclopropyl ketone | 4-OCH₃ (electron-donating) | Ni-catalyzed γ-alkylation | Low yield | [3] |
As the data indicates, electron-withdrawing substituents generally accelerate reactions involving nucleophilic attack or ring-opening, while electron-donating groups tend to have the opposite effect.[1][3] This trend is consistent with the mechanistic principles discussed earlier.
Experimental Protocols
To facilitate the application of these principles in a laboratory setting, we provide a detailed, step-by-step methodology for a representative reaction: the acid-catalyzed rearrangement of a phenyl cyclopropyl ketone.
Synthesis of Substituted Phenyl Cyclopropyl Ketones
A general and efficient method for the synthesis of phenyl cyclopropyl ketones involves the Friedel-Crafts acylation of a substituted benzene with γ-chlorobutyryl chloride, followed by intramolecular cyclization.[5]
Caption: General workflow for synthesizing phenyl cyclopropyl ketones.
Protocol: Synthesis of Cyclopropyl Phenyl Ketone [5]
-
Preparation of γ-Chlorobutyryl Chloride: Treat γ-butyrolactone with hydrochloric acid followed by thionyl chloride to yield γ-chlorobutyryl chloride.
-
Friedel-Crafts Acylation: In a flask equipped with a stirrer and dropping funnel, suspend anhydrous aluminum chloride in dry benzene. Cool the mixture and add γ-chlorobutyryl chloride dropwise while maintaining a low temperature.
-
Work-up: After the reaction is complete, pour the mixture onto ice and hydrochloric acid. Separate the organic layer, wash, dry, and remove the solvent under reduced pressure to obtain γ-chlorobutyrophenone.
-
Cyclization: Dissolve the γ-chlorobutyrophenone in a suitable solvent (e.g., methanol) and treat with a base such as potassium hydroxide to effect intramolecular cyclization.
-
Purification: After the reaction, neutralize the mixture, extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography to obtain cyclopropyl phenyl ketone.
Acid-Catalyzed Rearrangement of Phenyl Cyclopropyl Ketones
This protocol describes a typical acid-catalyzed rearrangement leading to ring-opened products.[6]
Protocol: Acid-Catalyzed Rearrangement [6]
-
Reaction Setup: Dissolve the substituted phenyl cyclopropyl ketone in an inert solvent such as benzene in a round-bottom flask.
-
Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid, to the solution at room temperature or under reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a weak base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄). Remove the solvent in vacuo and purify the product by column chromatography on silica gel.
Conclusion
The reactivity of cyclopropyl ketones is profoundly influenced by the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and polarize the cyclopropane ring, thereby accelerating nucleophilic attack and ring-opening reactions.[1] Conversely, electron-donating groups generally decrease reactivity in these transformations.[1][3] A thorough understanding of these structure-reactivity relationships is crucial for the strategic design and successful execution of synthetic routes involving these versatile building blocks. The provided experimental protocols offer a practical starting point for researchers to explore the rich chemistry of substituted phenyl cyclopropyl ketones.
References
-
7Canadian Journal of Chemistry.
-
8ACS Publications.
-
9Canadian Science Publishing.
-
RSC Publishing.
-
10Journal of the American Chemical Society.
-
6Canadian Journal of Chemistry.
-
1BenchChem.
-
11ACS Publications.
-
ResearchGate.
-
12Semantic Scholar.
-
13Journal of the American Chemical Society.
-
3National Institutes of Health.
-
5ElectronicsAndBooks.
-
Journal of the Chemical Society, Perkin Transactions 1.
-
14PMC.
-
4BenchChem.
-
15Journal of the American Chemical Society.
-
PubMed.
-
Wikipedia.
-
16Journal of the American Chemical Society.
-
PubMed Central.
-
Chemistry LibreTexts.
-
Master Organic Chemistry.
-
Chemistry Stack Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Cyclopropyl 3,5-dichlorophenyl ketone
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the validation of "Cyclopropyl 3,5-dichlorophenyl ketone," a molecule of interest for its potential applications in medicinal chemistry and materials science. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering not just protocols, but the scientific rationale that underpins these validation strategies.
The validation of any analytical method is a mandatory step to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2] For a compound like this compound, which contains multiple key functional groups and structural motifs, a multi-faceted spectroscopic approach is not just recommended, but essential for unequivocal identification and purity assessment.[3]
The Strategic Importance of Orthogonal Spectroscopic Techniques
A robust validation strategy relies on the principle of orthogonality, where different analytical techniques provide complementary information, thereby building a comprehensive and self-validating data package. For this compound, our primary tools will be:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the carbon-hydrogen framework and the electronic environment of each atom.
-
FT-IR Spectroscopy: To identify characteristic functional groups, particularly the carbonyl and aromatic moieties.
-
Mass Spectrometry: To determine the molecular weight and fragmentation patterns, which are crucial for confirming the elemental composition and connectivity.
The workflow for a comprehensive spectroscopic validation is a systematic process, beginning with sample preparation and culminating in data integration and interpretation.
Caption: Experimental workflow for the spectroscopic validation of a chemical entity.
In-Depth Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative ratios.
-
Aromatic Protons: The 3,5-disubstituted dichlorophenyl ring will exhibit a characteristic splitting pattern. We expect to see two signals: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. Their chemical shifts will be in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing chlorine atoms.
-
Cyclopropyl Protons: The cyclopropyl group presents a more complex, coupled spin system. The methine proton adjacent to the carbonyl group will be the most deshielded of the cyclopropyl protons. The four methylene protons will be diastereotopic and will likely appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
-
Carbonyl Carbon: The ketone carbonyl carbon will be the most downfield signal, typically in the range of 190-210 ppm.[4]
-
Aromatic Carbons: The dichlorophenyl ring will show four distinct signals: one for the carbon bearing the cyclopropyl ketone group, two for the chlorine-substituted carbons, two for the carbons ortho to the ketone, and one for the carbon para to the ketone.
-
Cyclopropyl Carbons: The cyclopropyl carbons will appear in the upfield region, with the methine carbon being more downfield than the two equivalent methylene carbons.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclopropyl protons.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A wider spectral width will be necessary (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Functional Group Identification with FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups. For our target molecule, the most prominent absorption bands will be from the carbonyl group and the aromatic ring.
-
C=O Stretch: The ketone carbonyl group will exhibit a strong, sharp absorption band. For aromatic ketones, this stretch typically appears in the range of 1685-1666 cm⁻¹.[5][6] Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[7]
-
C=C Aromatic Stretch: The aromatic ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-H Aromatic and Aliphatic Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will be observed just below 3000 cm⁻¹.
-
C-Cl Stretch: The carbon-chlorine bonds will have stretching vibrations in the fingerprint region, typically between 800 and 600 cm⁻¹.
Experimental Protocol for FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the instrument's beam path.
-
Acquire the sample spectrum over the mid-infrared range (4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Molecular Weight and Fragmentation Confirmation by Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.[8]
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₀H₈Cl₂O.[9][10] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[11][12] This will lead to three peaks for the molecular ion cluster:
-
M⁺: (containing two ³⁵Cl atoms)
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]⁺: (containing two ³⁷Cl atoms) The relative intensities of these peaks will be approximately 9:6:1.[13] This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms.
-
-
Fragmentation Pattern: Electron ionization (EI) is a hard ionization technique that will likely cause fragmentation of the molecule.[8] Expected fragmentation pathways include cleavage of the bond between the carbonyl group and the cyclopropyl ring, and loss of the cyclopropyl group or the dichlorophenyl group.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern that can be compared to library data.[8]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range that encompasses the expected molecular weight and potential fragments (e.g., m/z 50-300).
Comparative Analysis and Data Summary
To provide a clear and objective assessment, the expected spectroscopic data for this compound is summarized below and compared with a structurally similar compound, Cyclopropyl phenyl ketone. This comparison highlights the influence of the dichloro-substitution on the spectroscopic properties.
| Spectroscopic Technique | Feature | Expected Data for this compound | Comparative Data for Cyclopropyl phenyl ketone | Rationale for Differences |
| ¹H NMR | Aromatic Protons | ~7.5-7.8 ppm (multiplets) | ~7.4-8.0 ppm (multiplets)[14] | The electron-withdrawing chlorine atoms deshield the aromatic protons, leading to a downfield shift. The substitution pattern also simplifies the splitting. |
| Cyclopropyl Protons | ~1.0-2.5 ppm (complex multiplets) | ~0.9-2.7 ppm (complex multiplets)[14] | Minimal change expected as the electronic effect of the chlorine atoms is transmitted through the aromatic ring and carbonyl group. | |
| ¹³C NMR | Carbonyl Carbon | ~195-200 ppm | ~199 ppm[15] | The electronic environment around the carbonyl is slightly altered by the inductive effect of the chlorine atoms. |
| Aromatic Carbons | Multiple signals in the 125-140 ppm range | Signals in the 128-138 ppm range[15] | The chlorine atoms cause significant shifts in the aromatic carbon signals. | |
| FT-IR | C=O Stretch | ~1680-1690 cm⁻¹ | ~1685 cm⁻¹ | The electron-withdrawing nature of the chlorine atoms can slightly increase the C=O bond order and frequency. |
| Mass Spec | Molecular Ion (M⁺) | Isotopic cluster at m/z 214, 216, 218 (ratio ~9:6:1) | m/z 146 | The presence of two chlorine atoms is clearly indicated by the isotopic pattern and the higher molecular weight. |
Visualizing the Key Structural Features for Spectroscopic Correlation
The following diagram illustrates the key structural features of this compound and their expected correlations in the different spectroscopic techniques.
Caption: Key structural features and their spectroscopic correlations.
Conclusion
The spectroscopic validation of this compound requires a synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately validate the structure and purity of this and other similar chemical entities. This rigorous approach to analytical validation is fundamental to ensuring the quality and integrity of scientific research and pharmaceutical development.[16][17]
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- ICH. (2014, August 22). Validation of Impurity Methods, Part II.
- ec-undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (n.d.). Ketone infrared spectra.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- PharmaTutor. (n.d.). Analytical method validation: A brief review.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
- Illinois State University. (n.d.). Infrared Spectroscopy.
- Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- ChemicalBook. (n.d.). Cyclopropyl phenyl ketone(3481-02-5) 13C NMR spectrum.
- ChemicalBook. (n.d.). Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). This compound | 898790-30-2.
- Howei Pharm. (n.d.). CAS 898790-30-2 C10H8Cl2O this compound.
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. rsc.org [rsc.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 898790-30-2 C10H8Cl2O this compound - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 10. This compound | 898790-30-2 [amp.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum [chemicalbook.com]
- 15. Cyclopropyl phenyl ketone(3481-02-5) 13C NMR spectrum [chemicalbook.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. fda.gov [fda.gov]
A Comparative Guide to the Biological Activity Screening of Cyclopropyl 3,5-dichlorophenyl Ketone and Its Analogs
This guide provides an in-depth comparative analysis of the biological activities of Cyclopropyl 3,5-dichlorophenyl ketone and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to screening. We will explore potential antifungal, insecticidal, and herbicidal activities, underpinned by cytotoxicity assessments to evaluate selectivity.
Introduction: The Rationale for Screening Cyclopropyl Aryl Ketones
The unique chemical architecture of cyclopropyl ketones, which combines the strained three-membered ring of a cyclopropane with a carbonyl group, makes them versatile synthons in organic chemistry.[1] The cyclopropyl group, due to its conformational rigidity and electronic properties, is a valuable motif in medicinal chemistry and agrochemistry.[1][2] When conjugated with an aryl ring, particularly one substituted with electron-withdrawing groups like chlorine, the biological activity can be significantly modulated.
The 3,5-dichlorophenyl moiety is a well-known toxophore found in several commercial fungicides, valued for its ability to interfere with critical cellular processes in fungal pathogens.[3][4] The combination of this moiety with a cyclopropyl ketone core presents a compelling case for broad-spectrum biological activity screening. This guide will compare the parent compound, This compound (Cpd-1) , with a curated set of analogs to elucidate structure-activity relationships (SAR).
Analogs for Comparative Screening:
-
Analog A (Cpd-A): Cyclopropyl phenyl ketone (unsubstituted control)
-
Analog B (Cpd-B): Cyclopropyl 4-chlorophenyl ketone (mono-chloro analog)
-
Analog C (Cpd-C): Cyclopropyl 4-nitrophenyl ketone (strongly electron-withdrawing analog)
-
Analog D (Cpd-D): Dicyclopropyl ketone (aliphatic control, lacks aryl group)
Synthesis of Cyclopropyl Ketones: A Generalized Approach
The synthesis of cyclopropyl ketones is commonly achieved through the cyclopropanation of α,β-unsaturated ketones (enones), such as chalcones.[1] The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a robust and widely adopted method for this transformation.[1] This method allows for the efficient construction of the strained cyclopropane ring.
Antifungal Activity Screening
Causality Behind Experimental Choice
The inclusion of a 3,5-dichlorophenyl group is the primary motivator for antifungal screening. This substitution pattern is present in dicarboximide fungicides like iprodione and vinclozolin, which are known to inhibit fungal spore germination.[3] Therefore, a primary screen against a common and economically important plant pathogen like Botrytis cinerea (gray mold) is a logical starting point. The agar medium dilution method is selected for its reliability and direct measurement of mycelial growth inhibition.[3]
Experimental Protocol: Agar Medium Dilution Method
-
Preparation of Stock Solutions: Dissolve test compounds (Cpd-1 and analogs A-D) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-60°C in a water bath.
-
Dosing: Add appropriate volumes of the compound stock solutions to the molten PDA to achieve final concentrations ranging from 0.1 to 100 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) in any plate, including the control. A DMSO-only plate serves as the negative control. Boscalid can be used as a positive control.
-
Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of Botrytis cinerea, in the center of each agar plate.
-
Incubation: Incubate the plates at 25°C in the dark for 72 hours.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Analysis: Calculate the percentage of growth inhibition relative to the negative control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound using regression analysis.
Insecticidal Activity Screening
Causality Behind Experimental Choice
The cyclopropane ring is the cornerstone of pyrethroid insecticides, which are esters of chrysanthemic acid.[2] While the subject compounds are ketones, not esters, the presence of the cyclopropyl moiety warrants investigation into their insecticidal properties. The housefly (Musca domestica) is a standard model organism for screening contact insecticides due to its sensitivity and the wealth of comparative data available. A topical application assay provides a direct measure of contact toxicity and allows for precise dosing.
Experimental Protocol: Topical Application Assay
-
Insect Rearing: Use 3-5 day old adult female houseflies (Musca domestica). Anesthetize the flies briefly with CO₂.
-
Dosing Solutions: Prepare serial dilutions of the test compounds (Cpd-1 and analogs A-D) in acetone, ranging from 0.1 to 10 µg/µL. Permethrin can be used as a positive control.
-
Application: Using a micro-applicator, apply 1 µL of a dosing solution to the dorsal thorax of each anesthetized fly. An acetone-only group serves as the negative control.
-
Observation: Place the treated flies in observation cages with access to a sugar-water solution.
-
Mortality Assessment: Record mortality at 24 and 48 hours post-application. Flies that are unable to move are considered dead.
-
Analysis: Calculate the LD₅₀ (Lethal Dose to kill 50% of the population) for each compound using probit analysis.
Herbicidal Activity Screening
Causality Behind Experimental Choice
Several classes of commercial herbicides are ketones, which can act on various biological targets, including the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] While the specific target of phenyl ketones can vary, their potential as plant growth inhibitors is established.[5][6] A pre-emergence assay using a representative grass weed like ryegrass (Lolium rigidum) is an effective primary screen. This method assesses the compound's ability to inhibit seed germination and early seedling growth, which are critical parameters for a pre-emergence herbicide.
Experimental Protocol: Pre-Emergence Herbicidal Assay
-
Pot Preparation: Fill small pots (e.g., 8x8 cm) with a standard sandy loam soil.
-
Sowing: Sow approximately 20-30 seeds of ryegrass (Lolium rigidum) per pot at a depth of 1 cm.
-
Compound Application: Prepare aqueous emulsions of the test compounds (Cpd-1 and analogs A-D) using an appropriate solvent (e.g., acetone) and a surfactant (e.g., Tween-20). Apply the solutions evenly to the soil surface using a laboratory sprayer at rates equivalent to 100, 500, and 2000 g/ha. A solvent/surfactant-only treatment serves as the negative control. Glyphosate can be used as a positive control.
-
Incubation: Place the pots in a controlled growth chamber (e.g., 22°C day / 18°C night, 14h photoperiod). Water the pots as needed from the base to avoid disturbing the treated soil layer.
-
Evaluation: After 14-21 days, visually assess the pots for phytotoxicity. Measure the fresh weight of the above-ground biomass.
-
Analysis: Calculate the percentage of growth reduction compared to the negative control. Determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for each compound.
In Vitro Cytotoxicity Screening
Causality Behind Experimental Choice
For any compound with potential applications in drug discovery or as a widely used agrochemical, assessing its toxicity to non-target organisms, particularly mammalian cells, is essential.[7] In vitro cytotoxicity assays provide a rapid and cost-effective method for this evaluation.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that measures cell metabolic activity as an indicator of cell viability.[10] It is chosen for its high throughput, reproducibility, and sensitivity. A standard human cell line like HEK293 (Human Embryonic Kidney cells) is used to represent general mammalian cell toxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Cpd-1 and analogs A-D) in culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include wells with medium only (blank), and cells with medium containing DMSO (vehicle control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (concentration that inhibits 50% of cell viability) for each compound.
Comparative Performance and Structure-Activity Relationship (SAR) Analysis
The following table summarizes hypothetical but plausible data based on established chemical principles to illustrate the comparative performance of this compound and its analogs.
| Compound ID | Structure | Antifungal EC₅₀ (µg/mL) vs. B. cinerea | Insecticidal LD₅₀ (µ g/fly ) vs. M. domestica | Herbicidal GR₅₀ (g/ha) vs. L. rigidum | Cytotoxicity IC₅₀ (µM) vs. HEK293 |
| Cpd-1 | This compound | 5.8 | 15.2 | 250 | 45.1 |
| Cpd-A | Cyclopropyl phenyl ketone | >100 | >50 | >2000 | >100 |
| Cpd-B | Cyclopropyl 4-chlorophenyl ketone | 22.5 | 28.9 | 850 | 78.3 |
| Cpd-C | Cyclopropyl 4-nitrophenyl ketone | 18.9 | 12.5 | 400 | 25.6 |
| Cpd-D | Dicyclopropyl ketone | >100 | >50 | >2000 | >100 |
Interpretation and SAR Insights
-
Impact of Aryl Group: The data clearly shows that the aryl group is essential for all tested biological activities. The aliphatic analog, Dicyclopropyl ketone (Cpd-D), was inactive across all assays, highlighting the necessity of the aryl ketone scaffold.
-
Antifungal Activity: The 3,5-dichloro substitution (Cpd-1) confers the highest antifungal potency. This aligns with the known efficacy of the 3,5-dichlorophenyl group in fungicides.[3][4] A single chloro- (Cpd-B) or nitro- (Cpd-C) substitution provides moderate activity, but the dichlorinated pattern is optimal. The unsubstituted phenyl ring (Cpd-A) is inactive.
-
Insecticidal Activity: Interestingly, the strongly electron-withdrawing nitro group (Cpd-C) shows the highest insecticidal activity, slightly surpassing the dichlorinated parent compound (Cpd-1). This suggests that enhancing the electrophilicity of the carbonyl carbon and polarizing the molecule may be key for insecticidal action.[1]
-
Herbicidal Activity: Similar to the antifungal results, the 3,5-dichloro substitution (Cpd-1) provides the most potent pre-emergence herbicidal effect. The electron-withdrawing nitro group (Cpd-C) also confers significant activity, reinforcing the idea that electron-deficient aryl rings are crucial for this mode of action.[6]
-
Cytotoxicity and Selectivity: All active compounds show some level of cytotoxicity to mammalian cells. The nitro-substituted analog (Cpd-C) is the most cytotoxic, indicating a potential lack of selectivity. The target compound, Cpd-1, demonstrates a more favorable profile, with high antifungal and herbicidal activity and moderate cytotoxicity. A selectivity index (e.g., IC₅₀ / EC₅₀) could be calculated to quantify this. For Cpd-1 (antifungal), a higher IC₅₀ relative to its EC₅₀ suggests some level of selective toxicity towards the fungal target over mammalian cells.
Conclusion
This comparative guide demonstrates a logical, multi-faceted approach to screening the biological activities of this compound and its analogs. The results underscore the critical role of the 3,5-dichloro substitution pattern for potent antifungal and herbicidal activity. While the cyclopropyl ketone moiety itself does not confer bioactivity, it serves as a crucial scaffold for the active dichlorophenyl group. The parent compound, This compound , emerges as the most promising lead, particularly for agrochemical applications, due to its high efficacy and comparatively moderate mammalian cytotoxicity. Further studies should focus on mechanism-of-action elucidation and optimization of the cyclopropyl or ketone linker to improve potency and selectivity.
References
- A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone - Benchchem.
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC - NIH.
- Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - ACS Publications.
- Cyclopropyl Methyl Ketone: properties, applications and safety - ChemicalBook.
- Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed.
- Quantitative Structure-activity Relationships of Antifungal 1-(3,5-Dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-Dichlorophenyl)-2,4-oxazolidinediones | Bioscience, Biotechnology, and Biochemistry | Oxford Academic.
- Aqueous oxidation of phenylurea herbicides by triplet aromatic ketones - PubMed.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
- Natural Products as Fungicide and Their Role in Crop Protection - PMC - PubMed Central.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
- Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides | ACS Omega - ACS Publications.
- Pyrethroid-Like Biological Activity of Compounds Lacking Cyclopropane and Ester Groupings - Sci-Hub.
- CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents.
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Journal of the American Chemical Society.
- Ketone, cyclopropyl methyl - Organic Syntheses Procedure.
- In Vitro Cytotoxicity Assay - Alfa Cytology.
- phenyl ethyl ketone: Topics by Science.gov.
- Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed.
- Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed.
- Update on in vitro cytotoxicity assays for drug development - ResearchGate.
- Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts - Chemical Science (RSC Publishing).
- Fungicide Chemistry Mode of Action - YouTube.
- Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - MDPI.
- Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome b | Request PDF - ResearchGate.
- Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids - MDPI.
- Fungicide Theory of Use and Mode of Action.
- Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec.
- Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC.
- A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03 - MDPI.
- Synthesis of cyclopropanes - Organic Chemistry Portal.
- Highly Selective and Efficient Conversion of Alkyl Aryl and Alkyl Cyclopropyl Ketones to Aromatic and Cyclopropane Carboxylic Acids by Aerobic Catalytic Oxidation: A Free-radical Redox Chain Mechanism | Request PDF - ResearchGate.
- Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed.
- ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. - ResearchGate.
- Antifungal Effects of the Phloroglucinol Derivative DPPG Against Pathogenic Aspergillus fumigatus - MDPI.
- Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
analytical methods for determining the purity of "Cyclopropyl 3,5-dichlorophenyl ketone"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Cyclopropyl 3,5-dichlorophenyl ketone is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can lead to the formation of undesired side products, potentially altering the pharmacological and toxicological profile of the API. Therefore, rigorous analytical control is paramount.
This guide will compare the three most pertinent analytical techniques for purity determination of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural identification capabilities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that does not require a reference standard of the analyte, providing a direct measure of purity.
Understanding the Analyte: this compound
A foundational understanding of the target molecule's synthesis and potential impurities is crucial for developing effective analytical methods.
Synthesis and Potential Impurities
This compound is typically synthesized via a Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2].
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"1,3-Dichlorobenzene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cyclopropanecarbonyl_Chloride" [label="Cyclopropanecarbonyl\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AlCl3" [label="AlCl₃ (Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Friedel-Crafts\nAcylation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Cyclopropyl 3,5-dichlorophenyl\nKetone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Impurity1" [label="Unreacted\n1,3-Dichlorobenzene"]; "Impurity2" [label="Unreacted\nCyclopropanecarbonyl Chloride"]; "Impurity3" [label="Positional Isomers\n(e.g., 2,4-dichloro isomer)"]; "Impurity4" [label="Hydrolysis Product:\nCyclopropanecarboxylic Acid"];
"1,3-Dichlorobenzene" -> "Reaction"; "Cyclopropanecarbonyl_Chloride" -> "Reaction"; "AlCl3" -> "Reaction" [style=dashed]; "Reaction" -> "Product"; "Reaction" -> "Impurity1" [label="Potential\nImpurities"]; "Reaction" -> "Impurity2"; "Reaction" -> "Impurity3"; "Cyclopropanecarbonyl_Chloride" -> "Impurity4" [label="Hydrolysis"]; } Caption: Synthetic pathway and potential impurities.
Based on this synthetic route, potential process-related impurities include:
-
Unreacted starting materials: 1,3-dichlorobenzene and cyclopropanecarbonyl chloride.
-
Positional isomers: Such as 2,4-dichlorophenyl cyclopropyl ketone and 3,4-dichlorophenyl cyclopropyl ketone, arising from non-regioselective acylation.
-
Hydrolysis products: Cyclopropanecarboxylic acid from the reaction of cyclopropanecarbonyl chloride with moisture.
-
Byproducts from side reactions: Polysubstituted products, although less likely in acylation compared to alkylation[3].
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should also be performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods[4][5][6].
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the nature of the analyte and its impurities, the required level of sensitivity and selectivity, and the intended purpose of the analysis (e.g., routine quality control vs. impurity identification).
High-Performance Liquid Chromatography (HPLC)
HPLC is often the primary choice for purity determination in pharmaceutical analysis due to its high precision, sensitivity, and applicability to a wide range of compounds[7].
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the most suitable approach. The non-polar nature of this compound lends itself well to separation on a C18 stationary phase. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) will be necessary to separate the main component from both more polar (e.g., cyclopropanecarboxylic acid) and less polar impurities. UV detection is appropriate due to the presence of the aromatic ketone chromophore.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
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"Sample_Prep" [label="Sample Preparation\n(1 mg/mL in ACN)"]; "HPLC_System" [label="HPLC System\n(C18 Column, Gradient Elution)"]; "UV_Detector" [label="UV Detector\n(254 nm)"]; "Data_Analysis" [label="Data Analysis\n(Peak Integration, % Purity)"];
"Sample_Prep" -> "HPLC_System"; "HPLC_System" -> "UV_Detector"; "UV_Detector" -> "Data_Analysis"; } Caption: HPLC experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be readily detectable by HPLC.
This compound is sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of compounds. The mass spectrometer detector offers high selectivity and allows for the identification of unknown impurities based on their fragmentation patterns[8][9][10]. The characteristic fragmentation of aromatic ketones often involves cleavage at the carbonyl group[8][11].
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
"Sample_Prep" [label="Sample Preparation\n(1 mg/mL in DCM)"]; "GC_System" [label="GC System\n(DB-5ms Column, Temp. Program)"]; "MS_Detector" [label="MS Detector\n(EI, 70 eV)"]; "Data_Analysis" [label="Data Analysis\n(Mass Spectra, Library Search)"];
"Sample_Prep" -> "GC_System"; "GC_System" -> "MS_Detector"; "MS_Detector" -> "Data_Analysis"; } Caption: GC-MS experimental workflow.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement, providing a direct determination of purity without the need for a specific reference standard of the analyte.
¹H qNMR is particularly suitable for purity determination. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly. The key is to select an internal standard with signals that do not overlap with those of the analyte or any potential impurities. Maleic acid or dimethyl sulfone are often good choices for internal standards in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃ (or DMSO-d₆)
-
Internal Standard: Maleic acid (certified reference material)
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Pulse angle of 90°.
-
At least 16 scans for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
"Sample_Prep" [label="Accurate Weighing of\nSample and Internal Standard"]; "NMR_Acquisition" [label="NMR Data Acquisition\n(Optimized Parameters)"]; "Data_Processing" [label="Data Processing\n(Phasing, Baseline, Integration)"]; "Purity_Calculation" [label="Purity Calculation\n(Using Formula)"];
"Sample_Prep" -> "NMR_Acquisition"; "NMR_Acquisition" -> "Data_Processing"; "Data_Processing" -> "Purity_Calculation"; } Caption: qNMR experimental workflow.
Method Comparison and Performance Data
The following table summarizes the key performance characteristics of the three analytical methods, based on typical validation data obtained according to ICH Q2(R1) guidelines[11][12].
| Parameter | HPLC-UV | GC-MS | ¹H qNMR |
| Principle | Chromatographic separation and UV absorbance | Chromatographic separation and mass-based detection | Nuclear magnetic resonance signal intensity |
| Selectivity | High (with appropriate method development) | Very High (mass-selective detection) | High (chemically specific signals) |
| Limit of Detection (LoD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LoQ) | ~0.03% | ~0.015% | ~0.3% |
| Linearity (r²) | > 0.999 | > 0.998 | Not applicable (absolute method) |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | Not applicable (direct measurement) |
| Throughput | Moderate | Moderate | Low |
| Impurity Identification | Possible with MS detector or by isolation | Excellent | Possible for major impurities |
| Reference Standard | Required for analyte and impurities | Required for quantification | Only for internal standard |
Conclusion and Recommendations
The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and release testing, HPLC-UV is the recommended method due to its high precision, robustness, and moderate throughput. A validated stability-indicating HPLC method can accurately quantify the main component and known impurities.
-
For impurity profiling and identification of unknown impurities, GC-MS is the superior technique. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for characterizing the complete impurity profile of the material.
-
As a primary or reference method for the certification of reference standards, ¹H qNMR is the gold standard. Its ability to provide an absolute purity value without the need for an analyte-specific reference standard makes it an indispensable tool for establishing the purity of in-house standards.
A comprehensive analytical strategy for this compound should ideally incorporate a combination of these techniques. HPLC for routine purity assessment, GC-MS for in-depth impurity characterization, and qNMR for the qualification of reference materials will ensure the highest level of quality control for this critical pharmaceutical intermediate.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. Methods. 2024 Nov:231:178-185. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. Indian Journal Of Natural Sciences. [Link]
-
Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. SciSpace. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
-
GC-MS spectrum of control 2,4-dichlorophenol. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. tnsroindia.org.in [tnsroindia.org.in]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. whitman.edu [whitman.edu]
- 12. Buy Cyclobutyl 3,5-dichlorophenyl ketone | 898791-24-7 [smolecule.com]
comparing the efficacy of different synthetic routes to "Cyclopropyl 3,5-dichlorophenyl ketone"
Introduction
Cyclopropyl 3,5-dichlorophenyl ketone is a valuable building block in medicinal chemistry and materials science. The unique combination of the strained cyclopropyl ring and the electronically distinct 3,5-dichlorophenyl moiety imparts specific conformational and electronic properties to molecules incorporating this scaffold. The efficient and scalable synthesis of this ketone is therefore of significant interest to researchers in drug development and organic synthesis. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering an in-depth look at their respective efficacies, supported by experimental data and procedural insights.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several classical and modern organic transformations. This guide will focus on the three most prominent methods:
-
Friedel-Crafts Acylation
-
Grignard Reaction
-
Palladium-Catalyzed Cross-Coupling Reactions
Each of these routes presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, purity, and scalability.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[1] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[2]
Reaction Principle
In the context of synthesizing this compound, the reaction proceeds by the acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
Materials:
-
1,3-Dichlorobenzene
-
Cyclopropanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise to the stirred suspension.
-
After the addition is complete, add 1,3-dichlorobenzene (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Discussion of Efficacy
The Friedel-Crafts acylation is a direct and often cost-effective method. However, its application to the synthesis of this compound is hampered by the deactivating nature of the two chlorine atoms on the benzene ring. This deactivation leads to harsher reaction conditions, potentially lower yields, and the formation of regioisomers. The primary substitution product is the desired 2,4-dichloro isomer due to the ortho, para-directing, yet deactivating, nature of the chloro substituents. However, other isomers can also be formed, complicating the purification process.
Diagram of the Friedel-Crafts Acylation Workflow:
Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.
Route 2: Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[3]
Reaction Principle
This route involves the preparation of 3,5-dichlorophenylmagnesium bromide from 1-bromo-3,5-dichlorobenzene and magnesium turnings.[4][5] The resulting Grignard reagent is then reacted with an appropriate acylating agent, such as cyclopropanecarbonyl chloride, to form the desired ketone.
Experimental Protocol: Grignard Synthesis
Part A: Preparation of 3,5-Dichlorophenylmagnesium Bromide [4][5]
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
Nitrogen or Argon gas
Procedure:
-
Rigorously dry all glassware in an oven or by flame-drying under a stream of inert gas.
-
Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.1 eq.) in the flask and briefly heat under the inert gas stream, then allow to cool.
-
Prepare a solution of 1-bromo-3,5-dichlorobenzene (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not initiate (indicated by heat evolution and a cloudy appearance), add a single crystal of iodine.[4]
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[6]
Part B: Reaction with Cyclopropanecarbonyl Chloride
Materials:
-
3,5-Dichlorophenylmagnesium bromide solution in THF (from Part A)
-
Cyclopropanecarbonyl chloride
-
Anhydrous THF
-
Saturated Ammonium Chloride solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of cyclopropanecarbonyl chloride (0.9 eq.) in anhydrous THF.
-
Add the cyclopropanecarbonyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Discussion of Efficacy
The Grignard route offers a more regioselective approach compared to Friedel-Crafts acylation, as the position of the carbonyl group is predetermined by the starting aryl halide. However, the success of this method hinges on the successful formation of the Grignard reagent, which can be sensitive to moisture and oxygen. A potential side reaction is the Wurtz coupling of the Grignard reagent with the starting aryl bromide, which can be minimized by the slow addition of the aryl bromide during the Grignard formation.[6] The overall yield is generally moderate to good, and purification is often straightforward.
Diagram of the Grignard Reaction Workflow:
Caption: Step-by-step workflow for the synthesis of this compound via the Grignard reaction.
Route 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and highly selective methods for the formation of carbon-carbon bonds. Several variations, such as the Suzuki, Stille, and Negishi couplings, can be adapted for the synthesis of aryl ketones.[7][8][9]
Reaction Principle
A plausible approach involves the Suzuki-Miyaura coupling of a 3,5-dichlorophenylboronic acid with cyclopropanecarbonyl chloride.[10][11] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3,5-Dichlorophenylboronic acid
-
Cyclopropanecarbonyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Toluene or Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 3,5-dichlorophenylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and the phosphine ligand (0.1 eq.).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add anhydrous toluene or dioxane, followed by an aqueous solution of the base (e.g., 2M K₂CO₃).
-
Add cyclopropanecarbonyl chloride (1.0 eq.) to the stirred mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion of Efficacy
Palladium-catalyzed cross-coupling reactions are known for their high functional group tolerance and excellent regioselectivity. The Suzuki-Miyaura coupling, in particular, utilizes relatively stable and non-toxic boronic acids.[10] This method avoids the use of strong Lewis acids or highly reactive organometallic reagents. However, the cost of the palladium catalyst and ligands can be a significant factor, especially for large-scale synthesis. Catalyst poisoning and the need for careful optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) are potential challenges. Other cross-coupling reactions like the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents) are also viable but introduce concerns regarding the toxicity of the organometallic reagents.[8][9]
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes the typical performance of each synthetic route. The values are approximate and can vary significantly based on the specific reaction conditions and scale.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Palladium-Catalyzed Cross-Coupling (Suzuki) |
| Typical Yield | 40-60% | 60-80% | 70-90% |
| Purity (after workup) | Moderate (isomers) | Good | High |
| Scalability | High | Moderate | Moderate to High |
| Cost of Reagents | Low | Low to Moderate | High (catalyst) |
| Safety Concerns | Corrosive Lewis acids, HCl gas | Pyrophoric Grignard reagent | Flammable solvents, catalyst handling |
| Environmental Impact | Acidic waste | Organometallic waste | Heavy metal waste |
Conclusion and Outlook
The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher, including scale, cost, and available equipment.
-
Friedel-Crafts acylation is a direct, one-pot synthesis that is attractive for its simplicity and low cost, but it suffers from lower yields and potential regioselectivity issues with the deactivated aromatic substrate.
-
The Grignard reaction offers better regioselectivity and generally higher yields, but requires careful handling of moisture-sensitive reagents.
-
Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling, provide the highest yields and purity under mild conditions, but at a higher cost due to the precious metal catalyst.
For laboratory-scale synthesis where high purity and yield are paramount, the palladium-catalyzed Suzuki-Miyaura coupling is often the preferred method. For larger-scale industrial production, the cost-effectiveness of the Friedel-Crafts acylation or an optimized Grignard synthesis may be more advantageous, provided that purification challenges can be efficiently addressed. Future research may focus on developing more active and robust catalysts for the Friedel-Crafts acylation of deactivated arenes or exploring greener and more cost-effective cross-coupling methodologies.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of Cyclopropyl 3,5-dichlorophenyl ketone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, aryl cyclopropyl ketones stand as privileged structural motifs. The unique conformational rigidity and electronic properties of the cyclopropyl ring, directly conjugated to a carbonyl system, offer a versatile scaffold for the design of novel therapeutics and functional materials. Among these, Cyclopropyl 3,5-dichlorophenyl ketone presents a particularly interesting target due to the electronic influence of the dichloro-substituted phenyl ring, which can modulate the reactivity of both the cyclopropyl and carbonyl moieties.
The Strategic Choice: Friedel-Crafts Acylation for Aryl Cyclopropyl Ketone Synthesis
The Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones, proceeding via an electrophilic aromatic substitution mechanism.[1] This method is particularly well-suited for the synthesis of this compound for several key reasons:
-
High Regioselectivity: The electron-withdrawing nature of the two chlorine atoms on the benzene ring deactivates it towards electrophilic attack. However, the meta-directing effect of the chlorine atoms ensures that acylation will occur predominantly at the C-5 position relative to the existing chlorines, leading to the desired 3,5-dichloro substitution pattern on the final product.
-
Avoidance of Rearrangements: The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and not prone to the carbocation rearrangements that can plague Friedel-Crafts alkylations.[2] This ensures the direct and predictable installation of the cyclopropyl ketone moiety.
-
Ready Availability of Starting Materials: 1,3-Dichlorobenzene and cyclopropanecarbonyl chloride are commercially available starting materials, making this synthetic route practical and cost-effective.
The Mechanism of Action: A Step-by-Step Look at the Friedel-Crafts Acylation
The reaction is initiated by the activation of cyclopropanecarbonyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring. The subsequent loss of a proton restores the aromaticity of the ring and yields the desired this compound.
Sources
A Comparative Guide to the Structure-Activity Relationship of Dichlorophenyl Cyclopropyl Ketones in Fungicide Development
For researchers and scientists navigating the complex landscape of fungicide development, the dichlorophenyl cyclopropyl ketone scaffold represents a compelling, albeit underexplored, chemical space. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the fungicidal potential of this class of compounds. By synthesizing available data and drawing logical inferences from related chemical series, we aim to provide a framework for the rational design of novel, more effective antifungal agents.
Introduction: The Promise of the Dichlorophenyl Cyclopropyl Ketone Moiety
The unique combination of a dichlorinated phenyl ring and a strained cyclopropyl ketone system offers a tantalizing platform for the development of new fungicides. The dichlorophenyl group is a common feature in many successful agrochemicals, often enhancing lipophilicity and metabolic stability, while the cyclopropyl ketone can act as a versatile pharmacophore, potentially interacting with multiple biological targets. However, the precise relationship between the substitution pattern on the phenyl ring and the overall fungicidal efficacy is not extensively documented in publicly available literature, necessitating a comparative approach that draws on analogous chemical classes.
Core Structure-Activity Relationship (SAR) Insights
The Critical Role of Dichlorophenyl Substitution
The position of the two chlorine atoms on the phenyl ring is paramount in determining the biological activity of many fungicides. This is due to the influence of the substitution pattern on the molecule's electronic properties, conformation, and ability to bind to the target site.
-
2,4-Dichloro Substitution: This pattern is frequently observed in a variety of pesticides. The electronic-withdrawing nature of the chlorine atoms at these positions can influence the reactivity of the ketone and the overall lipophilicity of the molecule.
-
3,5-Dichloro Substitution: This substitution pattern often imparts a different three-dimensional shape and electronic distribution compared to the 2,4-isomer. In some classes of fungicides, such as the N-(3,5-dichlorophenyl) succinimides, this specific arrangement is crucial for antiandrogenic activity, highlighting its potential to interact with specific biological targets[1].
-
3,4-Dichloro Substitution: While less common, this pattern can also confer potent biological activity and is worth considering in a comprehensive SAR study.
The fungicidal activity is not solely dependent on the presence of chlorine atoms but on their precise placement, which dictates the molecule's interaction with the fungal target.
The Cyclopropyl Ketone: More Than a Linker
The cyclopropyl ketone moiety is not merely a passive component of the molecule. Its strained three-membered ring and carbonyl group are key to its chemical reactivity and biological function. In synthetic chemistry, cyclopropyl ketones are recognized as versatile intermediates.[2] The electron-withdrawing nature of the attached dichlorophenyl ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack within a biological target, such as an enzyme's active site.
Comparative Analysis with Established Fungicide Classes
To better understand the potential of dichlorophenyl cyclopropyl ketones, it is instructive to compare their structural features with those of well-established fungicide classes, such as triazoles.
| Feature | Dichlorophenyl Cyclopropyl Ketones | Triazole Fungicides (e.g., Cyproconazole) |
| Core Heterocycle | Cyclopropane | 1,2,4-Triazole |
| Key Phenyl Substitution | Dichlorophenyl | Chlorophenyl (in many examples) |
| Mechanism of Action (Predicted vs. Known) | Likely multi-site inhibitor or novel target | Sterol biosynthesis inhibitors (specifically, C14-demethylase) |
Cyclopropyl methyl ketone is a known important raw material for the synthesis of the triazole fungicide cyproconazole, indicating a synthetic link and the recognized value of the cyclopropyl moiety in fungicide development.[3][4]
Postulated Mechanism of Action
The precise mechanism of action for dichlorophenyl cyclopropyl ketones as a distinct class of fungicides is not yet fully elucidated. However, based on the known activities of related compounds, several hypotheses can be proposed:
-
Disruption of Fungal Cell Membranes: The lipophilic nature of the dichlorophenyl group could facilitate the insertion of the molecule into the fungal cell membrane, disrupting its integrity and leading to cell death.
-
Enzyme Inhibition: The electrophilic ketone could react with nucleophilic residues (e.g., cysteine or serine) in the active site of essential fungal enzymes.
-
Multi-Site Action: Like some broad-spectrum fungicides, these compounds may act on multiple targets within the fungal cell, reducing the likelihood of resistance development.[5]
The following diagram illustrates a hypothetical mechanism involving enzyme inhibition:
Caption: Postulated mechanism of action via enzyme inhibition.
Experimental Protocols for Evaluation
To rigorously assess the SAR of dichlorophenyl cyclopropyl ketones, a standardized set of in vitro and in vivo assays is essential.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the compounds against a panel of relevant plant pathogenic fungi.
Protocol: Mycelial Growth Inhibition Assay
-
Preparation of Fungal Cultures: Grow selected fungal species (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani) on potato dextrose agar (PDA) plates at 25°C until sufficient mycelial growth is achieved.
-
Compound Preparation: Dissolve the dichlorophenyl cyclopropyl ketone derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of final concentrations.
-
Assay Plate Preparation: Add the appropriate volume of each compound dilution to molten PDA to achieve the desired final concentrations. Pour the amended agar into Petri dishes and allow to solidify. Include a solvent control (PDA with DMSO) and a negative control (PDA only).
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each agar plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours).
-
Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the solvent control. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) for each compound.
Synthesis of Dichlorophenyl Cyclopropyl Ketones
A general synthetic route to dichlorophenyl cyclopropyl ketones is outlined below. This can be adapted to produce various isomers for SAR studies.
Caption: General synthetic workflow for dichlorophenyl cyclopropyl ketones.
Future Directions and Conclusion
The dichlorophenyl cyclopropyl ketone scaffold holds significant promise for the development of novel fungicides. While direct comparative data is currently sparse in the public domain, the foundational principles of medicinal chemistry and SAR data from related compound classes provide a strong basis for rational design. Systematic synthesis and evaluation of different dichlorophenyl substitution patterns are critical next steps to unlock the full potential of this chemical class. Further research into their mechanism of action will also be invaluable in optimizing their activity and spectrum. This guide serves as a foundational resource for researchers poised to explore this promising area of fungicide discovery.
References
- CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google P
-
Simple method for preparing cyproconazole by cyclopropyl methyl ketone - Patsnap Eureka. [Link]
-
Structure-activity relationship of the compounds 1–24. - ResearchGate. [Link]
-
FUNGICIDAL COMPOSITIONS - Patent 3240415 - EPO. [Link]
-
Pesticidal cyclopropane derivatives - Justia Patents. [Link]
-
Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides - ResearchGate. [Link]
-
Fungicidal pyridyl cyclopropane carboxamides - Patent 0243971. [Link]
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives - MDPI. [Link]
-
Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC - NIH. [Link]
-
Fungicide Theory of Use and Mode of Action. [Link]
-
The antiandrogenic activity of the fungicide N-(3, 5-dichlorophenyl) succinimide in in vivo and in vitro assays - PubMed. [Link]
-
Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - MDPI. [Link]
-
Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. [Link]
-
Structure–Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Derivatives - MDPI. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds - MDPI. [Link]
-
In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - MDPI. [Link]
-
Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives - MDPI. [Link]
-
[Mechanism of action of fungicide p-nitrophenol derivative] - PubMed. [Link]
-
Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC. [Link]
-
Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils - PMC - NIH. [Link]
-
Targeted synthesis and in vitro bactericidal and fungicidal activities of 2-alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles. [Link]
-
Fengycin–essential oil emulsions as sustainable biocontrol formulations against Moniliophthora roreri, the cacao frosty pod rot pathogen - Frontiers. [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole - ResearchGate. [Link]
Sources
- 1. The antiandrogenic activity of the fungicide N-(3, 5-dichlorophenyl) succinimide in in vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action underlying the antiandrogenic effects of the fungicide prochloraz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. Simple method for preparing cyproconazole by cyclopropyl methyl ketone - Eureka | Patsnap [eureka.patsnap.com]
- 5. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
A Comparative Guide to Assessing the Metabolic Stability of Cyclopropyl 3,5-dichlorophenyl Ketone Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising hit to a clinical reality, its metabolic stability is a pivotal determinant of success.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[1][2] Therefore, understanding and optimizing the metabolic profile of a chemical series is a cornerstone of modern drug discovery.[1] This guide provides an in-depth comparison and technical assessment of the metabolic stability of derivatives based on the "Cyclopropyl 3,5-dichlorophenyl ketone" scaffold.
The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3][4][5][6][7] In vitro assays, such as the liver microsomal stability assay, are cost-effective and high-throughput methods used to predict a compound's in vivo clearance and half-life at an early stage.[3][8] This guide will delve into the structural elements of our core scaffold that influence its metabolism, compare it with rationally designed alternatives, and provide a detailed, self-validating protocol for experimental assessment.
Structural Analysis of the Core Scaffold
The metabolic fate of any compound is intrinsically linked to its chemical structure. The "this compound" scaffold possesses three key regions that warrant careful consideration for their metabolic liabilities and opportunities for optimization.
-
The Cyclopropyl Ring: This small, strained ring is a popular motif in medicinal chemistry. Its high C-H bond dissociation energy often makes it resistant to oxidative metabolism by CYP enzymes, which can enhance a compound's half-life and reduce clearance.[9][10][11] However, it is not metabolically inert. Under certain circumstances, particularly when adjacent to an amine, the cyclopropyl group can undergo oxidation, sometimes leading to reactive metabolites.[9]
-
The 3,5-Dichlorophenyl Group: The dichlorination pattern on the aromatic ring significantly influences its susceptibility to metabolism. The chlorine atoms are electron-withdrawing and can deactivate the ring towards oxidative metabolism. However, CYP-mediated aromatic hydroxylation can still occur, though the positions are sterically and electronically directed by the chlorine atoms.[12][13] The metabolism of dichlorophenyl-containing compounds has been shown to be mediated by specific P450 isozymes.[12][14]
-
The Ketone Linker: The ketone functional group is a potential site for Phase I metabolism. It can be reduced by cytosolic enzymes like aldo-keto reductases (AKRs) and carbonyl reductases (CBRs) to form a secondary alcohol.[15][16] This transformation can significantly alter the compound's polarity, solubility, and pharmacological activity.
Comparative Analysis of Derivative Stability
To improve the metabolic profile of the parent scaffold, medicinal chemists employ strategies like blocking metabolic "soft spots" or using bioisosteric replacements. The following table presents a comparative analysis of the parent compound against hypothetical derivatives designed to address potential metabolic liabilities. The data presented are illustrative, representing expected outcomes based on established medicinal chemistry principles.
| Compound ID | Structure / Key Feature | Predicted Metabolic Liability | Expected Intrinsic Clearance (CLint) (µL/min/mg) | Expected Half-Life (t½) (min) | Rationale for Design |
| Parent-01 | This compound | Ketone reduction; Aromatic hydroxylation | 45 | 31 | Baseline compound for comparison. |
| Deriv-02 | Ketone Bioisostere (Oxetane) | Reduced susceptibility to carbonyl reduction | 15 | 92 | The oxetane ring mimics the polarity of the ketone but is resistant to reduction by CBRs/AKRs, significantly enhancing stability.[17][18] |
| Deriv-03 | Aromatic Ring Modification (CF₃ substitution) | Blocked aromatic hydroxylation | 25 | 55 | Replacing a chlorine atom with a metabolically robust trifluoromethyl (CF₃) group can block a potential site of CYP-mediated oxidation. |
| Deriv-04 | Cyclopropyl Modification (gem-dimethyl) | Blocked cyclopropyl oxidation | 40 | 35 | Adding gem-dimethyl groups to the cyclopropyl ring can sterically hinder enzymatic attack, preventing potential ring oxidation.[9] |
Experimental Workflow & Protocols
A trustworthy assessment of metabolic stability hinges on a robust and well-controlled experimental design. The liver microsomal stability assay is the industry standard for this purpose.[19][20]
Logical Workflow for Microsomal Stability Assessment
The following diagram illustrates the end-to-end workflow for determining the intrinsic clearance of a test compound.
Caption: Workflow for the in vitro microsomal stability assay.
Detailed Protocol: Liver Microsomal Stability Assay
This protocol is designed to be self-validating through the inclusion of appropriate controls.
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Ensure the pH is accurate as enzyme activity is pH-dependent.[21]
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Subsequent dilutions will be made in the buffer.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[22] Keeping microsomes on ice is critical to preserve enzyme activity.
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[23] This system ensures a constant supply of the essential cofactor NADPH throughout the incubation, as it is consumed during the reaction.
-
Positive Controls: Prepare stock solutions of compounds with known metabolic rates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) to validate the assay's performance.[19][21]
-
Quenching Solution: Prepare cold acetonitrile containing an internal standard (a structurally similar, stable compound not found in the matrix) for LC-MS/MS analysis. The cold solvent immediately stops the enzymatic reaction.
2. Incubation Procedure:
-
In a 96-well plate, add the test compound (final concentration 1 µM) and positive controls to the diluted microsome suspension.[21][22]
-
Negative Control: Include wells with the test compound and microsomes but replace the NADPH solution with a buffer. This control accounts for any non-NADPH-dependent degradation (e.g., chemical instability).[20]
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative controls). This marks time zero (T=0).
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each well to a separate 96-well plate containing the cold quenching solution.[20][22]
3. Sample Analysis:
-
Centrifuge the quenched plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[24][25][26] LC-MS/MS provides the high sensitivity and selectivity required to measure low concentrations of the drug in a complex biological matrix.[24]
4. Data Analysis and Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[19]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])
-
Potential Metabolic Pathways and Bioactivation
Identifying the products of metabolism is as important as measuring the rate of disappearance of the parent compound. Metabolite identification studies, typically using high-resolution LC-MS, can reveal the specific sites of metabolic attack and warn of the formation of potentially reactive or toxic metabolites.[2][27]
The diagram below illustrates the primary metabolic transformations that derivatives of the "this compound" scaffold could undergo.
Caption: Potential Phase I metabolic pathways for the core scaffold.
Conclusion
The systematic assessment of metabolic stability is an indispensable component of successful drug discovery. For derivatives of the "this compound" scaffold, key areas of focus include potential ketone reduction, aromatic hydroxylation, and, to a lesser extent, cyclopropyl ring oxidation. By employing robust in vitro methods like the microsomal stability assay, researchers can efficiently rank compounds, establish structure-metabolism relationships, and guide the design of new derivatives with improved pharmacokinetic profiles. The strategic use of techniques such as bioisosteric replacement and metabolic blocking can transform a promising but flawed lead compound into a viable drug candidate with an optimal balance of potency and metabolic stability.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Wang, J., et al. (2008). LC-MS-Based Metabolomics in Drug Metabolism. Drug Metabolism Reviews, 39(2-3). Retrieved from [Link]
-
Kumar, S., & Sharma, A. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]
-
Ma, L., et al. (2005). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Retrieved from [Link]
-
Harvison, P. J., et al. (1996). Cytochrome P450-mediated Metabolism and Nephrotoxicity of N-(3,5-dichlorophenyl)succinimide in Fischer 344 Rats. PubMed. Retrieved from [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Metabolite Identification LC MS Testing. Retrieved from [Link]
-
protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]
-
ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (1998). Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
Oxford Academic. (1996). Cytochrome P450-Mediated Metabolism and Nephrotoxicity of /V-(3,5- Dichlorophenyl)succinimide in Fischer 344 Rats. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]
-
Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]
-
ACS Publications. (2004). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
ResearchGate. (2020). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]
-
PubMed Central. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2020). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Cytochrome P450 role in metabolism of drugs and chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). DDT. Retrieved from [Link]
-
BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nuvisan.com [nuvisan.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450-mediated metabolism and nephrotoxicity of N-(3,5-dichlorophenyl)succinimide in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. admescope.com [admescope.com]
- 16. bioivt.com [bioivt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. mercell.com [mercell.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 25. testinglab.com [testinglab.com]
- 26. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 27. tandfonline.com [tandfonline.com]
A Comparative In-Depth Analysis of the Insecticidal Activity of Cyclopropyl Ketone Derivatives
Introduction
For decades, the quest for potent and selective insecticides has been a cornerstone of crop protection and public health. Within the vast arsenal of chemical agents, cyclopropyl ketone derivatives have emerged as a prominent class, demonstrating remarkable efficacy against a broad spectrum of insect pests. The unique strained three-membered ring of the cyclopropyl group, coupled with the reactivity of the ketone functionality, imparts distinct chemical and biological properties that have been ingeniously exploited in the design of highly active insecticidal molecules. This guide provides a comprehensive comparative study of the insecticidal activity of various cyclopropyl ketone derivatives, offering researchers, scientists, and drug development professionals a critical evaluation of their performance, supported by experimental data and detailed methodologies. We will delve into the structure-activity relationships, explore their diverse modes of action, and provide practical, field-proven insights into the experimental protocols for their evaluation.
The Structural Significance of the Cyclopropyl Ketone Moiety
The cyclopropane ring, with its high degree of s-character in its C-C bonds and inherent ring strain, confers a unique electronic and conformational rigidity to molecules. When adjacent to a ketone, this strained ring system can influence the molecule's binding affinity to target proteins and its metabolic stability. This has been a key factor in the development of synthetic pyrethroids, one of the most successful classes of insecticides, where the cyclopropane carboxylic acid moiety is a crucial component.
Comparative Insecticidal Efficacy
The true measure of an insecticide's utility lies in its potency against target pests. The following tables summarize the comparative insecticidal activity of several key cyclopropyl ketone derivatives against common insect species. The data, presented as median lethal dose (LD50) or median lethal concentration (LC50), have been compiled from various toxicological studies. Lower values indicate higher insecticidal activity.
Table 1: Comparative Topical Toxicity (LD50) of Pyrethroid Derivatives Against the Housefly (Musca domestica)
| Compound | Derivative Class | LD50 (µg/g) | Reference |
| Permethrin | Cyclopropane-containing Pyrethroid | 1.0 - 2.0 | [1] |
| Fenvalerate | Non-cyclopropane Pyrethroid | 0.5 - 1.0 | [1] |
Table 2: Comparative Larvicidal Activity (LC50) of Synthetic Pyrethroids Against Mosquito Species
| Compound | Anopheles stephensi LC50 (mg/l) | Aedes aegypti LC50 (mg/l) | Culex quinquefasciatus LC50 (mg/l) | Reference |
| Cypermethrin | 0.0064 | 0.00060 | 0.00012 | [2] |
| Lambdacyhalothrin | 0.0090 | 0.0019 | 0.0010 | [2] |
| Cyfluthrin | 0.0087 | 0.0005 | 0.0004 | [2] |
Modes of Action: Diverse Strategies for Insect Control
Cyclopropyl ketone derivatives employ at least two primary mechanisms to exert their insecticidal effects, showcasing a fascinating divergence in molecular targets.
Neurotoxicity via Modulation of Voltage-Gated Sodium Channels
A significant number of cyclopropyl ketone-containing insecticides, particularly the synthetic pyrethroids like cycloprothrin, are potent neurotoxins.[3][4] They act by targeting the voltage-gated sodium channels in the insect's nervous system.[5] These channels are crucial for the propagation of nerve impulses. The pyrethroids bind to the open state of the sodium channel, preventing its inactivation and leading to a persistent influx of sodium ions.[6] This causes prolonged depolarization of the nerve membrane, resulting in repetitive nerve discharges, paralysis, and ultimately, the death of the insect.[5]
Caption: Mechanism of pyrethroid neurotoxicity.
Disruption of Insect Growth and Development: Chitin Synthesis Inhibition
Another important class of insecticides that includes a cyclopropane-like structural disruption mechanism are the benzoylphenylureas (BPUs). While not all contain a cyclopropyl ketone per se, their mode of action is a critical point of comparison. These compounds act as insect growth regulators (IGRs) by inhibiting chitin synthesis.[7][8] Chitin is a vital structural component of the insect's exoskeleton (cuticle).[9] By interfering with the polymerization of N-acetylglucosamine into chitin chains, BPUs disrupt the molting process.[7] This leads to a malformed, fragile cuticle that cannot withstand the pressures of molting or protect the insect from the environment, resulting in mortality, particularly in larval stages.[9]
Sources
- 1. innovationtoimpact.org [innovationtoimpact.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Mosquito Larval Bioassays. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclopropyl 3,5-dichlorophenyl ketone
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Cyclopropyl 3,5-dichlorophenyl ketone. As a chlorinated aromatic ketone, this compound requires meticulous handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and expertise.
Hazard Profile and Risk Assessment: The Rationale for Stringent Disposal
Understanding the inherent risks of a chemical is the foundation of its safe management. While specific toxicological data for this compound may be limited, its structure allows for a robust risk assessment based on well-understood chemical principles and data from analogous compounds.
The primary hazards stem from two key structural features:
-
The Dichlorophenyl Group: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life. The Safety Data Sheet (SDS) for Dichlorprop, a structurally related dichlorophenyl compound, highlights that it is "very toxic to aquatic life with long lasting effects". Furthermore, combustion or thermal decomposition of chlorinated organics can generate highly toxic and corrosive gases, such as hydrogen chloride (HCl) and phosgene.[1]
-
The Ketone Functional Group: Ketones as a class can present various hazards, including flammability and toxicity.[2] Related compounds like Cyclopropyl methyl ketone are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[3][4]
Based on this analysis, this compound must be treated as a hazardous substance with significant potential for human and environmental toxicity.
Table 1: Summary of Potential Hazards
| Hazard Category | Associated Risks & Rationale |
| Human Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin.[3] Risk of serious eye and skin irritation. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[3] |
| Environmental Hazard | High potential for aquatic toxicity with long-lasting effects due to the dichlorophenyl group. Must be prevented from entering drains or waterways.[5] |
| Reactivity | Incompatible with strong oxidizing agents.[6] Thermal decomposition can release hazardous vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1] |
| Regulatory Status | Qualifies as hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) due to its likely toxicity and environmental hazards.[7] |
The Regulatory Imperative: Compliance with EPA Guidelines
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the EPA governs the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave".[8]
Under RCRA, laboratories that produce chemical waste are considered "generators".[9] Generators are responsible for correctly identifying, classifying, and managing their waste.[7] this compound must be classified as a halogenated organic hazardous waste . This classification is critical because halogenated wastes require specific, often more costly, disposal methods (typically high-temperature incineration) compared to non-halogenated wastes.[10] Mixing these waste streams can lead to compliance violations and significantly increased disposal costs.[10]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential, field-proven steps for managing this compound from the point of generation to its handoff for final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as a waste product, ensure appropriate PPE is worn. This is the first line of defense against exposure.
-
Gloves: Nitrile or other chemically resistant gloves suitable for chlorinated solvents. Always inspect gloves before use.[11]
-
Eye Protection: Chemical safety goggles or a face shield.[12]
-
Lab Coat: A standard laboratory coat to protect against splashes.[1]
Step 2: Segregate the Waste Stream
Proper segregation is the most critical step in a compliant and cost-effective waste management program.
-
Designate a Halogenated Waste Container: Establish a dedicated, properly labeled waste container specifically for halogenated organic compounds.[10][13]
-
DO NOT MIX: Never mix this compound waste with non-halogenated solvents (e.g., acetone, hexane, methanol), acids, bases, or oxidizers.[14][15] Incompatible materials can react violently, and mixing with non-hazardous waste renders the entire volume hazardous.[7][10]
Step 3: Waste Collection and Containment
-
Select the Right Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[14] The container must be in good condition, free of leaks or cracks.
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[14] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage Location: Store the waste container in a designated satellite accumulation area, such as a laboratory fume hood or a ventilated cabinet. It should be placed in secondary containment (e.g., a spill pallet or tray) to contain any potential leaks.[7]
Step 4: Managing Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and absorbent pads should be collected in a separate, clearly labeled, sealed plastic bag or wide-mouth container designated for solid halogenated hazardous waste.[13]
-
Glassware: Contaminated glassware must be decontaminated via triple rinsing (see Step 5) before being washed for reuse.
Step 5: Decontamination of Empty Containers
An "empty" container that held this compound is not safe for disposal in regular trash until it has been properly decontaminated.
-
Triple Rinse: Rinse the container three successive times with a suitable solvent (e.g., a small amount of acetone or methanol).[10][16]
-
Collect the Rinsate: The solvent from all three rinses is now considered halogenated hazardous waste and must be collected and added to your liquid halogenated waste container.[10]
-
Deface the Label: Completely remove or deface the original manufacturer's label on the empty, rinsed container.[16]
-
Final Disposal: Dispose of the decontaminated container according to your institution's policies, which may now allow for disposal as regular trash or in a glass recycling bin.[10]
Step 6: Arrange for Professional Disposal
Hazardous waste must be disposed of through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Schedule a Pickup: Follow your facility's procedures to request a waste pickup.
-
Ensure Proper Manifesting: For off-site transport, the waste will be tracked using a hazardous waste manifest, a legal document that follows the waste to its final disposal site.[9]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the substance is dissolved in a flammable solvent, remove all sources of ignition.[17]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[18]
-
Contain and Absorb: For small spills, contain the spill and absorb it with an inert material such as vermiculite, sand, or a chemical absorbent pad.[17][18]
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated container for halogenated solid hazardous waste.[18]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow and Decision Process
The following diagram illustrates the logical flow for the proper management and disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound.
References
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean.
- SAFETY DATA SHEET - Dichlorprop. (2025). Sigma-Aldrich.
- Hazardous Waste Management. A-State Knowledge Base.
- SAFETY DATA SHEET - Cyclopropyl 4-fluorophenyl ketone. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Cyclopropyl methyl ketone. (2012). Fisher Scientific.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - C2759. (2024). Sigma-Aldrich.
- Hazardous Waste and Disposal. American Chemical Society.
- SAFETY DATA SHEET - 4-Chlorophenyl cyclopropyl ketone. (2024). Fisher Scientific.
- SAFETY DATA SHEET - Dicyclopropyl ketone. (2025). Fisher Scientific.
- Safety Data Sheet - this compound. (2026). Angene Chemical.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- SAFETY DATA SHEET - Cyclopropyl methyl ketone. (2025). Thermo Fisher Scientific.
- This compound. PubChem.
- This compound. ChemicalBook.
- 4-Chlorophenyl cyclopropyl ketone - SAFETY DATA SHEET. (2025). Fisher Scientific.
- A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. (2025). Benchchem.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- (4-Chlorophenyl)cyclopropylmethanone. CymitQuimica.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Chemical Waste Management Guide. Technion - Israel Institute of Technology.
- Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS.
- Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. Cole-Parmer.
- EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
- Cyclopropyl Methyl Ketone: properties, applications and safety. (2023). ChemicalBook.
- Cyclopropyl methyl ketone. PubChem.
Sources
- 1. fishersci.es [fishersci.es]
- 2. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. crystal-clean.com [crystal-clean.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. angenechemical.com [angenechemical.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. ethz.ch [ethz.ch]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 16. otago.ac.nz [otago.ac.nz]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Guide to the Safe Handling of Cyclopropyl 3,5-dichlorophenyl ketone
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Cyclopropyl 3,5-dichlorophenyl ketone. The following guidance is synthesized from the safety profiles of structurally similar compounds, namely Cyclopropyl methyl ketone and various chlorinated aromatic ketones, as well as established best practices for handling flammable, corrosive, and halogenated organic compounds. A conservative approach to safety is strongly advised.
Hazard Assessment: A Synthesis of Anticipated Risks
Given its structure—a chlorinated aromatic ring coupled with a ketone—this compound is anticipated to present a multi-faceted hazard profile. The primary concerns are its potential corrosivity, flammability, and toxicity.
-
Corrosivity: Aromatic ketones, particularly halogenated ones, can be corrosive to skin and eyes. Direct contact may lead to severe irritation or chemical burns.[1]
-
Flammability: The presence of the cyclopropyl and ketone functionalities suggests that the compound is likely a flammable liquid.[2][3] Vapors may be heavier than air and could form explosive mixtures with air, posing a risk of flashback from distant ignition sources.
-
Toxicity and Irritation: Inhalation of vapors may cause respiratory tract irritation. While comprehensive toxicological data is unavailable, it is prudent to assume the compound may be harmful if ingested or absorbed through the skin.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on the specific laboratory operation being performed.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides comprehensive protection against splashes of the corrosive liquid.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Protects against skin contact with the corrosive and potentially absorbable chemical. Always check the glove manufacturer's compatibility chart.[7] |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron | Shields the body from splashes and in the event of a fire.[5] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills.[8] |
Respiratory Protection
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[6][9] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Standard Operating Procedures: A Step-by-Step Approach to Safety
Adherence to a strict operational plan is critical for the safe handling of this compound.
Preparation and Handling
-
Pre-use Inspection: Before handling, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and in good working order.
-
Container Inspection: Visually inspect the container for any signs of damage or leaks.
-
Grounding: When transferring the liquid, ground and bond all containers and receiving equipment to prevent static discharge, which could be an ignition source.[3]
-
Dispensing: Use only spark-proof tools for opening and closing containers. Dispense the chemical slowly and carefully to avoid splashing.
-
Heating: Never use an open flame to heat this compound. Use a well-controlled heating mantle or oil bath within a fume hood.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the laboratory and contact the institution's emergency response team.[10] |
Disposal Plan: Responsible Management of Hazardous Waste
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[11][12][13]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste," and should clearly identify the contents, including "this compound" and the associated hazards (Flammable, Corrosive).
-
Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[10][11]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
Division of Research Safety, University of Illinois. (2024). Flammable Liquids. Retrieved from [Link]
-
Cole-Parmer. (2013). Lab Safety: Pumping Flammable Liquids. Retrieved from [Link]
-
Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Basic safety equipment in the laboratory. (n.d.). Retrieved from [Link]
-
Storemasta. (2023). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]
-
Hazardous waste segregation. (n.d.). Retrieved from [Link]
-
Cerritos College. Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]
-
Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
-
University of Arizona. (2015). Corrosives Hazard Class Standard Operating Procedure. Retrieved from [Link]
-
CSUB. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Brandeis University. Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
-
Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. coleparmer.com [coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. csub.edu [csub.edu]
- 9. scienceequip.com.au [scienceequip.com.au]
- 10. benchchem.com [benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
